molecular formula C22H31NO2 B12365138 (R)-Hydroxytolterodine-d14

(R)-Hydroxytolterodine-d14

Katalognummer: B12365138
Molekulargewicht: 355.6 g/mol
InChI-Schlüssel: DUXZAXCGJSBGDW-KHYGHPPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Hydroxytolterodine-d14 is a useful research compound. Its molecular formula is C22H31NO2 and its molecular weight is 355.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H31NO2

Molekulargewicht

355.6 g/mol

IUPAC-Name

2-[(1R)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1/i1D3,2D3,3D3,4D3,16D,17D

InChI-Schlüssel

DUXZAXCGJSBGDW-KHYGHPPDSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Kanonische SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Hydroxytolterodine-d14 is the deuterium-labeled form of (R)-Hydroxytolterodine, the principal active metabolite of the antimuscarinic agent tolterodine (B1663597). Tolterodine is widely prescribed for the treatment of overactive bladder. The introduction of deuterium (B1214612) atoms at specific positions in the molecule provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of this compound.

Chemical Properties

This compound is a stable, isotopically labeled compound that is chemically identical to its non-deuterated counterpart but possesses a higher molecular weight due to the presence of fourteen deuterium atoms. This mass difference is the basis for its utility as an internal standard in mass spectrometry-based bioanalytical methods.

PropertyValueSource(s)
Chemical Name (R)-2-(3-(bis(perdeuterioisopropyl)amino)-1-phenylpropyl)-4-(hydroxymethyl)phenolN/A
Molecular Formula C₂₂H₁₇D₁₄NO₂[1]
Calculated Molecular Weight 355.58 g/mol [2]
CAS Number 1191280-58-6[3]
Appearance Off-White to Pale Yellow Solid[4]
Solubility Slightly soluble in DMSO and Methanol[4]
Storage Temperature -20°C[4]
Isotopic Purity Typically ≥98% for deuterated standards[5][6]

Synthesis and Characterization

The synthesis of this compound involves the incorporation of deuterium atoms, typically into the N,N-diisopropyl groups. While specific proprietary synthesis methods may vary, a general workflow involves the use of deuterated precursors in a multi-step chemical synthesis.

Representative Experimental Protocol: Synthesis of (R)-Tolterodine-d14 (Adapted for this compound)

A plausible synthetic route for this compound would adapt established methods for the synthesis of tolterodine and its hydroxylated metabolite, utilizing a deuterated amine precursor.[7]

Step 1: Reductive Amination

  • To a solution of a suitable benzopyran precursor with a protected 5-hydroxymethyl group (1 equivalent) in an appropriate solvent (e.g., methanol, dichloromethane), add di(isopropyl-d7)amine (1.5 equivalents).

  • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (2 equivalents).

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water or a dilute acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[7]

Step 2: Purification and Deprotection

  • Purify the crude deuterated intermediate using flash column chromatography on silica (B1680970) gel.

  • Following purification, remove the protecting group from the 5-hydroxymethyl position to yield this compound.

  • The final product is typically obtained as a solid.[7]

Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and assess isotopic enrichment.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the positions of deuterium labeling.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

G start Deuterated Precursor (di(isopropyl-d7)amine) step1 Reductive Amination start->step1 step2 Purification (Chromatography) step1->step2 step3 Deprotection step2->step3 final_product This compound step3->final_product characterization Characterization (MS, NMR, HPLC) final_product->characterization

Metabolic Pathways of Tolterodine

(R)-Hydroxytolterodine is the major pharmacologically active metabolite of tolterodine in individuals who are extensive metabolizers. The metabolism of tolterodine is primarily mediated by cytochrome P450 enzymes in the liver.

G tolterodine Tolterodine hydroxytolterodine (R)-Hydroxytolterodine (Active Metabolite) tolterodine->hydroxytolterodine CYP2D6 (Extensive Metabolizers) dealkylated N-dealkylated Tolterodine (Inactive Metabolite) tolterodine->dealkylated CYP3A4 (Poor Metabolizers)

Mechanism of Action: Muscarinic Receptor Antagonism

(R)-Hydroxytolterodine, like its parent compound, is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[4] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5). In the context of overactive bladder treatment, its therapeutic effect is primarily attributed to the blockade of M2 and M3 receptors in the detrusor muscle of the bladder wall. This antagonism leads to muscle relaxation and a reduction in urinary urgency and frequency.

M2 and M3 Receptor Signaling Pathways in Detrusor Muscle

The contraction of the detrusor muscle is mediated by acetylcholine, which stimulates both M2 and M3 muscarinic receptors. These receptors are coupled to distinct G-protein signaling cascades.

G cluster_M3 M3 Receptor cluster_M2 M2 Receptor M3 M3 Receptor Gq Gq/11 M3->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction_M3 Muscle Contraction Ca_release->Contraction_M3 M2 M2 Receptor Gi Gi M2->Gi Acetylcholine AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Relaxation_inhibition Inhibition of Relaxation cAMP->Relaxation_inhibition Contraction_M2 Muscle Contraction Relaxation_inhibition->Contraction_M2

Role of Deuterium Labeling in Pharmacokinetic Studies

The primary application of this compound is as an internal standard in bioanalytical methods, such as LC-MS/MS, for the accurate quantification of the unlabeled analyte in biological matrices.[9]

Experimental Protocol: Bioanalytical Method Using LC-MS/MS

The following is a representative protocol for the quantification of (R)-Hydroxytolterodine in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 25 µL of a working solution of this compound (the internal standard).

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex to mix and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 or similar reversed-phase HPLC column to separate the analyte and internal standard from other plasma components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

G sample Plasma Sample add_is Add this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This can have implications for the metabolism of deuterated drugs, potentially leading to a longer half-life and altered pharmacokinetic profile. While this compound is primarily used as an internal standard, the principles of the KIE are relevant to the broader field of deuterated drug development.[10]

Conclusion

This compound is an indispensable tool for researchers and professionals in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and its role as a stable, isotopically labeled internal standard enable the accurate and precise quantification of its active, non-deuterated counterpart in biological samples. A thorough understanding of its synthesis, characterization, and application, as well as the biological context of its mechanism of action and metabolic pathways, is crucial for its effective use in advancing our understanding of tolterodine and related compounds.

References

Technical Guide: (R)-Hydroxytolterodine-d14 Certificate of Analysis and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and analytical applications of (R)-Hydroxytolterodine-d14. The information is presented to support its use as an internal standard in pharmacokinetic and bioequivalence studies of tolterodine (B1663597) and its metabolites.

Certificate of Analysis (Representative)

This section provides typical data found in a Certificate of Analysis for this compound. The exact values may vary between batches and suppliers.

Product Information
ParameterSpecification
Product Name This compound
Synonyms (R)-5-Hydroxymethyl Tolterodine-d14, PNU-200577-d14
CAS Number 1191280-58-6
Unlabeled CAS 207679-81-0
Molecular Formula C₂₂H₁₇D₁₄NO₂
Molecular Weight 355.57 g/mol
Appearance White to Off-White Solid
Storage -20°C, Hygroscopic
Quality Control Data
TestMethodSpecificationResult
Chemical Purity HPLC-UV≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry≥ 98%99.2% Deuterated
Proton NMR ¹H-NMRConforms to StructureConforms
Mass Spectrum ESI-MSConforms to StructureConforms
Solubility -Soluble in Methanol, DMSOConforms

Experimental Protocols

This compound is an ideal internal standard for the quantification of (R)-Hydroxytolterodine and its parent drug, tolterodine, in biological matrices due to its similar physicochemical properties.[1] Below are detailed protocols for its application in bioanalytical methods.

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of tolterodine and its metabolites from plasma samples.[2][3]

  • Sample Aliquoting : Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking : Add 25 µL of a working solution of this compound (and other relevant internal standards, such as Tolterodine-d6) in a 50:50 acetonitrile:water mixture.[2]

  • Vortexing : Vortex the mixture for 30 seconds to ensure homogeneity.

  • Extraction Solvent Addition : Add 2.0 mL of methyl-t-butyl ether to the sample.

  • Extraction : Vortex the mixture for 10 minutes to facilitate the transfer of analytes into the organic layer.

  • Centrifugation : Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer : Carefully transfer the upper organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in 20:80 (v/v) acetonitrile:water).[3]

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical liquid chromatography and mass spectrometry conditions for the simultaneous quantification of tolterodine and (R)-Hydroxytolterodine using this compound as an internal standard.[4][5]

Chromatographic Conditions:

ParameterValue
LC System Agilent 1200 Series or equivalent
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[4][5]
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[4][5]
Flow Rate 0.5 mL/min[4][5]
Column Temperature 20°C[4]
Injection Volume 10 µL
Run Time 2 minutes

Mass Spectrometric Conditions:

ParameterValue
Mass Spectrometer Applied Biosystems API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
MRM Transitions See table below
Nebulizer Gas Optimized for best spray shape[4][5]
Heater Gas Optimized for best spray shape[4][5]

Multiple Reaction Monitoring (MRM) Transitions: [4][5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolterodine326.1147.1
(R)-Hydroxytolterodine342.2223.1
This compound (IS) 356.2 223.1
Tolterodine-d6 (IS)332.3153.1

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

cluster_em Extensive Metabolizers cluster_pm Poor Metabolizers Tolterodine Tolterodine Metabolite (R)-Hydroxytolterodine (Active Metabolite) Tolterodine->Metabolite CYP2D6 Inactive_Metabolite N-dealkylated Tolterodine (Inactive Metabolite) Tolterodine->Inactive_Metabolite CYP3A4

Metabolic Pathway of Tolterodine.

Start Plasma Sample Spike Spike with This compound (IS) Start->Spike Extract Liquid-Liquid Extraction (Methyl-t-butyl ether) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Bioanalytical Sample Preparation Workflow.

References

In-Depth Technical Guide: (R)-Hydroxytolterodine-d14 Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-Hydroxytolterodine-d14, a deuterated analog of the major active metabolite of tolterodine (B1663597). It is intended for researchers, scientists, and drug development professionals, offering detailed mass spectrometry data, experimental protocols, and visual diagrams to support bioanalytical studies.

Introduction

(R)-Hydroxytolterodine, also known as 5-hydroxymethyl tolterodine or desfesoterodine, is the principal pharmacologically active metabolite of tolterodine, a competitive muscarinic receptor antagonist used to treat overactive bladder.[1][2] The metabolism of tolterodine primarily occurs in the liver via two main oxidative pathways.[1][3] The primary route is the oxidation of the 5-methyl group to form (R)-Hydroxytolterodine, a reaction catalyzed predominantly by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][4][5] A secondary pathway involves N-dealkylation, which is mainly mediated by CYP3A4.[4][5]

(R)-Hydroxytolterodine exhibits a similar antimuscarinic activity to its parent compound and contributes significantly to the overall therapeutic effect.[2] Due to its critical role, accurate quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies. This compound is a stable isotope-labeled version of this metabolite, making it an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[6][7][8]

Mass Spectrometry Data

The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis.[6] The mass difference between the analyte and the deuterated standard allows for their simultaneous detection and quantification.

The following table summarizes the key mass spectrometry data for (R)-Hydroxytolterodine and its deuterated internal standard, this compound, based on positive electrospray ionization (ESI+) and detection using Multiple Reaction Monitoring (MRM).[9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(R)-Hydroxytolterodine (5-HMT)342.2223.1
This compound (5-HMT-d14)356.2223.1

Experimental Protocols

A robust and sensitive bioanalytical method is essential for the accurate quantification of (R)-Hydroxytolterodine in biological samples. The following is a representative protocol for the analysis of (R)-Hydroxytolterodine in plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To a 200 µL aliquot of plasma sample, add the internal standard solution (this compound).[9]

  • Add 2.0 mL of methyl t-butyl ether as the extraction solvent.[9]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.[9]

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[9]

  • Carefully transfer the upper organic layer to a clean tube.[9]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[9]

  • Reconstitute the dried residue in 200 µL of the reconstitution solution (typically the mobile phase).[9]

  • Vortex the reconstituted sample for 1 minute to ensure complete dissolution.[9]

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.[9]

  • Chromatographic Column: An Ascentis Express RP amide column (50 mm × 4.6 mm, 2.7 µm) or a similar reversed-phase column.[9][10]

  • Mobile Phase: An isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v).[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: Ambient.[9]

  • Mass Spectrometer: A tandem mass spectrometer equipped with a positive electrospray ionization (ESI+) source.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

Visualizations

Tolterodine Metabolic Pathway

Tolterodine_Metabolism Tolterodine Metabolic Pathway Tolterodine Tolterodine Hydroxytolterodine (R)-Hydroxytolterodine (Active Metabolite) Tolterodine->Hydroxytolterodine CYP2D6 (Hydroxylation) N_Dealkylated N-Dealkylated Tolterodine Tolterodine->N_Dealkylated CYP3A4 (N-Dealkylation)

Caption: Metabolic pathways of tolterodine.

Bioanalytical Workflow for (R)-Hydroxytolterodine Analysis

Bioanalytical_Workflow Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS LLE Liquid-Liquid Extraction (Methyl t-butyl ether) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for bioanalytical quantification.

References

The Role of (R)-Hydroxytolterodine-d14 as an Internal Standard: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of action and application of (R)-Hydroxytolterodine-d14 as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of tolterodine (B1663597) and its metabolites.

Introduction to Tolterodine and its Metabolism

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] It is extensively metabolized in the liver, primarily through two pathways: hydroxylation and N-dealkylation.[2][3] The hydroxylation of the 5-methyl group, mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, results in the formation of the pharmacologically active 5-hydroxymethyl metabolite, (R)-Hydroxytolterodine (also known as 5-HMT or DD-01).[3][4] This metabolite has a similar antimuscarinic activity to the parent drug and contributes significantly to the therapeutic effect.[4]

Given the pharmacological importance of (R)-Hydroxytolterodine, its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicological studies.[5]

The "Mechanism of Action" of a Stable Isotope-Labeled Internal Standard

The term "mechanism of action" for an internal standard refers to its function within an analytical method, not a pharmacological effect. This compound serves as an ideal internal standard for the quantification of (R)-Hydroxytolterodine due to its structural and chemical similarity to the analyte. The "d14" designation indicates that 14 hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium.[5] This isotopic labeling results in a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[6]

The core principle behind using a SIL-IS is to correct for variability during sample processing and analysis. Deuterated standards co-elute with the analytes and experience nearly identical matrix effects, ion suppression, and instrumental variability.[5][7] By adding a known amount of this compound to every sample, standard, and quality control sample, any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard to the same extent. The final concentration of the analyte is then determined by the ratio of the analyte's response to the internal standard's response, providing a more accurate and precise measurement.

Advantages of Using this compound

The use of a SIL-IS like this compound is considered the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[8] Key advantages include:

  • Enhanced Quantitative Accuracy: Co-elution of the deuterated standard with the analyte minimizes the impact of signal distortion from matrix effects.[5]

  • Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs leads to more reproducible results.[5]

  • Reduced Matrix Effects: The similar chemical properties of the SIL-IS and the analyte ensure that they are equally affected by signal suppression or enhancement from interfering compounds in the biological matrix.[5]

  • Regulatory Acceptance: The use of SIL-IS is recommended by major regulatory bodies, including the FDA and EMA, for bioanalytical method validation.[5][9]

Experimental Protocol: Quantification of (R)-Hydroxytolterodine in Human Plasma

The following is a representative experimental protocol for the quantification of (R)-Hydroxytolterodine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.

Materials and Reagents
  • Reference standards for (R)-Hydroxytolterodine and this compound

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Methyl t-butyl ether (MTBE)

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl t-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm)
Mobile PhaseA: 10 mM Ammonium formate in water with 0.1% formic acidB: Methanol with 0.1% formic acid
GradientIsocratic or gradient elution (e.g., 10:90 v/v, A:B)
Flow Rate0.3 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions(R)-Hydroxytolterodine: Specific precursor > product ion m/zthis compound: Specific precursor > product ion m/z
Dwell Time200 ms

Note: Specific m/z transitions for the analyte and internal standard need to be optimized during method development.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated bioanalytical method using a SIL-IS.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
(R)-Hydroxytolterodine0.025 - 10> 0.99

Table 2: Accuracy and Precision

Concentration LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.02595 - 105< 1590 - 110< 20
Low QC0.07598 - 102< 1095 - 105< 15
Mid QC1.097 - 103< 896 - 104< 12
High QC8.099 - 101< 598 - 102< 10

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation

Visualizations

The following diagrams illustrate the core concepts and workflows discussed in this guide.

internal_standard_principle cluster_sample Biological Sample cluster_addition Spiking cluster_processing Sample Preparation cluster_analysis LC-MS Analysis cluster_result Quantification Analyte Analyte (Unknown Amount) Loss Variable Loss (Extraction, Evaporation) Analyte->Loss IS Internal Standard (IS) (Known Amount) IS->Loss MS Mass Spectrometer (Measures Area Ratio) Loss->MS Result Accurate Concentration (Analyte Area / IS Area) MS->Result experimental_workflow start Start: Receive Plasma Sample spike Spike with this compound start->spike lle Liquid-Liquid Extraction (LLE) spike->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Inject into LC-MS/MS recon->inject analyze Data Acquisition inject->analyze process Data Processing (Peak Integration, Ratio Calculation) analyze->process report Report Final Concentration process->report

References

An In-depth Technical Guide on the Physicochemical Characteristics of (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Hydroxytolterodine-d14 is the deuterated analog of (R)-5-hydroxymethyl tolterodine (B1663597), the principal active metabolite of the antimuscarinic agent tolterodine. Tolterodine is widely prescribed for the treatment of overactive bladder, and its therapeutic effects are largely attributed to this hydroxylated metabolite.[1][2] The introduction of deuterium (B1214612) at the N,N-diisopropyl groups creates a stable isotope-labeled version of the molecule.[1] This makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the accurate quantification of the non-labeled analyte in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1][3][4] This guide provides a comprehensive overview of the available physicochemical data, analytical methodologies, and relevant biological pathways for this compound.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are crucial for its application in research and development. The following tables summarize the key quantitative data available. It is important to note that some data are for the racemic mixture or the non-deuterated form, as specific data for the (R)-enantiomer of the deuterated compound is not always publicly available.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
Chemical Name(R)-2-(3-(Diisopropyl-d14-amino)-1-phenylpropyl)-4-(hydroxymethyl)phenol[5]
Synonyms(R)-5-Hydroxymethyl Tolterodine-d14, PNU-200577-d14[6]
Molecular FormulaC₂₂H₁₇D₁₄NO₂[5][7]
Molecular Weight355.57 g/mol [6][7]
CAS Number1191280-58-6[6]
Unlabeled CAS Number207679-81-0[5][6]
Racemic-d14 CAS Number1185071-13-9
AppearanceOff-White to Pale Yellow Solid/Foam
Isotopic Purity>95% (Typical)

Table 2: Solubility and Physical Constants

PropertyValueNotesSource(s)
Melting Point48-49 °CData for racemic-d14 mixture.
Solubility
DMSOSlightly SolubleQualitative data.
MethanolSlightly SolubleQualitative data.
Water5.34 mg/LData for non-deuterated Tolterodine.[8]
Dissociation Constant (pKa)
Basic pKa9.8Data for non-deuterated Tolterodine.[8]
LogP
LogP5.6Data for non-deuterated Tolterodine.[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for tolterodine and its metabolites, with the key modification being the introduction of the deuterated diisopropylamino moiety.[1]

General Synthetic Approach:

A common strategy involves the reductive amination of a suitable precursor with diisopropyl-d14-amine.

  • Starting Material: A key intermediate is a chiral phenylpropyl derivative with a protected hydroxymethyl group on the phenol (B47542) ring.

  • Reductive Amination: The precursor is reacted with diisopropyl-d14-amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Deprotection: The protecting group on the hydroxymethyl function is removed to yield the final product.

  • Purification: The crude product is purified using techniques such as flash column chromatography on silica (B1680970) gel.

The following diagram illustrates a generalized workflow for the synthesis.

G A Chiral Phenylpropyl Precursor (with protected hydroxymethyl group) C Reductive Amination (e.g., Sodium Triacetoxyborohydride) A->C B Diisopropyl-d14-amine B->C D Protected this compound C->D E Deprotection D->E F Crude this compound E->F G Purification (e.g., Flash Chromatography) F->G H Pure this compound G->H

Caption: Generalized synthetic workflow for this compound.

Analytical Methodology: LC-MS/MS Quantification

This compound is predominantly used as an internal standard for the quantification of 5-hydroxymethyl tolterodine in biological samples. A validated LC-MS/MS method is the standard for this application.[3][4]

Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL plasma sample, add 25 µL of the internal standard working solution (this compound).[3]

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).[3]

  • Vortex the mixture for 10 minutes.[3]

  • Centrifuge at 4000 rpm for 5 minutes.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Inject a 10 µL aliquot into the LC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 or similar reverse-phase column is typically used.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][9]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific parent-to-product ion transitions for both the analyte and the deuterated internal standard.[4]

The workflow for a typical bioanalytical study is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample B Spike with this compound (IS) A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM) E->F G Data Processing & Quantification F->G

Caption: Bioanalytical workflow using this compound.

Mechanism of Action and Signaling Pathway

(R)-Hydroxytolterodine, the non-deuterated counterpart, is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6] It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[7] In the treatment of overactive bladder, its therapeutic effect is primarily mediated by the antagonism of M2 and M3 receptors in the detrusor (bladder) smooth muscle.[8][11]

  • M3 Receptor Antagonism: M3 receptors are coupled to Gq proteins. Their activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] This cascade results in an increase in intracellular calcium, leading to smooth muscle contraction.[12][13] (R)-Hydroxytolterodine blocks this pathway, leading to muscle relaxation.[14][15]

  • M2 Receptor Antagonism: While M3 receptors are the primary drivers of contraction, M2 receptors are more numerous in the bladder. M2 receptor activation inhibits adenylyl cyclase, reducing cAMP levels and counteracting smooth muscle relaxation induced by β-adrenergic stimulation. By antagonizing M2 receptors, (R)-Hydroxytolterodine can indirectly promote bladder relaxation.[14][15]

The following diagram illustrates the antagonistic effect of (R)-Hydroxytolterodine on the M3 signaling pathway in bladder smooth muscle.

G cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates ACh Acetylcholine ACh->M3R Activates Hydroxytolterodine This compound Hydroxytolterodine->M3R Block Antagonism PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca²⁺ IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_release->Contraction Induces

Caption: Antagonism of the M3 receptor signaling pathway.

References

(R)-Hydroxytolterodine-d14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (R)-Hydroxytolterodine-d14, a deuterated analog of the primary active metabolite of tolterodine (B1663597). It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and bioequivalence studies. This document outlines commercially available sources, pricing, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Supplier and Pricing Information

This compound, also known as PNU-200577-d14 or 5-Hydroxymethyl Tolterodine-d14, is available from several specialized chemical suppliers. The following table summarizes the available information on suppliers, catalog numbers, and pricing. Please note that pricing and availability are subject to change and may require a formal quotation from the supplier.

SupplierCatalog NumberQuantityPrice (USD)Availability
AptoChemT0321 mg$190.003 weeks after placing the order[1][2]
10 mg$1,600.003 weeks after placing the order[1][2]
MedChemExpressHY-76569S11 mgGet QuoteIn Stock (for select sizes)[3]
Simson PharmaNot specifiedNot specifiedInquireLimited Stock[4]

Core Application: Internal Standard in Bioanalysis

This compound serves as an ideal internal standard (IS) for the quantification of its non-deuterated counterpart, the active 5-hydroxymethyl metabolite of tolterodine, in biological matrices.[3] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods, due to their ability to compensate for variability during sample preparation and analysis.[3] The near-identical physicochemical properties of the deuterated standard to the analyte ensure accurate and precise quantification.[3]

Experimental Protocol: Quantification of Tolterodine and its Metabolite in Plasma

The following is a representative LC-MS/MS method for the simultaneous determination of tolterodine and its 5-hydroxymethyl metabolite in plasma, utilizing this compound as an internal standard.

Preparation of Stock and Working Solutions[3]
  • Stock Solutions: Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, and the internal standard (this compound) in methanol.

  • Working Solutions: Create serial dilutions of the analyte stock solutions in a methanol/water mixture to generate calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

  • Spiking: Spike the appropriate working solutions into blank plasma to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Liquid-Liquid Extraction[5]

A liquid-liquid extraction method is employed to isolate the analytes and internal standard from the plasma matrix.

LC-MS/MS Instrumentation and Conditions[5][6]
  • Chromatographic Separation:

    • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[5][6]

    • Mobile Phase: Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v)[5][6]

    • Flow Rate: 0.5 mL/min[5][6]

    • Column Temperature: 20°C[1]

    • Retention Times:

      • 5-hydroxymethyl tolterodine: ~1.27 min[1][5]

      • This compound: ~1.27 min[1][5]

      • Tolterodine: ~1.97 min[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[5]

    • MRM Transitions: [5]

      • 5-hydroxymethyl tolterodine: m/z 342.2 → 223.1

      • This compound: m/z 356.2 → 223.1

      • Tolterodine: m/z 326.1 → 147.1

Data Analysis[1][5]

The concentration of the 5-hydroxymethyl metabolite of tolterodine in the plasma samples is determined by creating a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the calibration standards. A weighted linear regression analysis is typically used.[1]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the bioanalysis and metabolism of tolterodine.

G cluster_prep Sample Preparation Workflow Plasma Plasma Sample IS Spike with this compound Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation of Solvent LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection into LC-MS/MS Recon->Inject

Bioanalytical Sample Preparation Workflow.

G cluster_enzymes Metabolizing Enzymes Tolterodine Tolterodine CYP2D6 CYP2D6 Tolterodine->CYP2D6 Oxidation of 5-methyl group CYP3A CYP3A Tolterodine->CYP3A Dealkylation of Nitrogen Metabolite1 5-Hydroxymethyl Metabolite (Active) Metabolite2 N-dealkylated Tolterodine CYP2D6->Metabolite1 CYP3A->Metabolite2

Metabolic Pathways of Tolterodine.

References

A Technical Guide to the Synthesis and Isotopic Purity of (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Hydroxytolterodine-d14, the deuterated analog of the primary active metabolite of tolterodine (B1663597), is an indispensable tool in pharmacokinetic and metabolic studies. Its use as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), allows for precise quantification of the parent drug and its metabolites in biological matrices. This technical guide provides an in-depth overview of the synthesis of this compound, methodologies for assessing its isotopic purity, and relevant experimental protocols.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6. This process leads to the formation of 5-hydroxymethyl tolterodine, which is the principal active metabolite. A secondary metabolic pathway involves N-dealkylation via CYP3A4. Given the pharmacological importance of the 5-hydroxymethyl metabolite, its deuterated counterpart, this compound, serves as a crucial stable isotope-labeled internal standard for quantitative analysis. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from the endogenous analyte in mass spectrometric analyses, without altering its chemical properties.

Metabolic Pathway of Tolterodine

The metabolism of tolterodine is a critical aspect of its pharmacology. The primary and secondary metabolic pathways are illustrated in the diagram below.

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite1 (R)-Hydroxytolterodine (Active Metabolite) Tolterodine->Metabolite1 CYP2D6 (Primary Pathway) Metabolite3 N-Desisopropyl Tolterodine Tolterodine->Metabolite3 CYP3A4 (Secondary Pathway) Metabolite2 5-Carboxy Tolterodine (Inactive Metabolite) Metabolite1->Metabolite2 Oxidation

Figure 1: Metabolic pathway of Tolterodine.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that requires careful control of stereochemistry and efficient incorporation of the deuterium label. A plausible and efficient synthetic strategy is centered around the reductive amination of a chiral precursor with a deuterated amine.

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow Start Chiral Precursor ((R)-3-(2-hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropanal) Step1 Reductive Amination with Di(isopropyl-d7)amine Start->Step1 Step2 Work-up and Extraction Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Final This compound Step3->Final

Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis

The following protocol outlines a general procedure for the synthesis of this compound.

Step 1: Preparation of the Chiral Precursor

The synthesis begins with a suitable chiral starting material, such as (R)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol. The methyl group is then functionalized to a hydroxymethyl group, which may require protection and deprotection steps. Subsequent oxidation of the primary alcohol to an aldehyde yields the key precursor, (R)-3-(2-hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropanal.

Step 2: Reductive Amination

  • Dissolve the chiral aldehyde precursor (1 equivalent) in a suitable solvent, such as methanol (B129727) or dichloromethane.

  • Add di(isopropyl-d7)amine (1.5 equivalents) to the solution. The use of di(isopropyl-d7)amine introduces the 14 deuterium atoms.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the reaction by the careful addition of water or a dilute aqueous acid solution.

  • Extract the product into an organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product as a white or off-white solid.

Isotopic Purity Assessment

Ensuring high isotopic purity is critical for the function of this compound as an internal standard. The primary analytical techniques used for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound.

Test Method Specification
Chemical Purity HPLC-UV≥ 98.0%
Isotopic Enrichment LC-MS/MS≥ 99.0% Deuterated
Unlabeled (d0) Content LC-MS/MS≤ 0.5%

Table 1: Typical Purity Specifications for this compound

Parameter Value
Molecular Formula C22H17D14NO2
Molecular Weight 355.57 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, Acetonitrile, DMSO

Table 2: Physicochemical Properties of this compound

Experimental Protocols: Analysis

4.2.1. Isotopic Purity by Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is recommended for accurate mass determination and isotopic distribution analysis.

  • Method:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer or inject it onto an LC column for separation from any potential impurities.

    • Acquire full-scan mass spectra in the positive ion mode.

    • Determine the isotopic distribution by measuring the relative intensities of the ion corresponding to the fully deuterated molecule (d14) and any ions corresponding to lower deuteration levels (d0 to d13).

    • The isotopic purity is calculated as the percentage of the d14 peak area relative to the sum of all isotopic peak areas.

4.2.2. Purity and Structure Confirmation by NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Method:

    • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the N-diisopropyl protons confirms a high level of deuteration.

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the molecule.

Quality Control Workflow

A robust quality control workflow is essential to ensure the identity, purity, and isotopic enrichment of each batch of this compound.

QC_Workflow Start Synthesized This compound Test1 Identity Confirmation (¹H NMR, ¹³C NMR, MS) Start->Test1 Test2 Chemical Purity (HPLC-UV) Start->Test2 Test3 Isotopic Purity (LC-MS/MS) Start->Test3 Decision Meets Specifications? Test1->Decision Test2->Decision Test3->Decision Pass Release Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Figure 3: Quality control workflow for this compound.

Conclusion

The synthesis and rigorous quality control of this compound are paramount to its utility as a reliable internal standard in bioanalytical research. The synthetic route, primarily involving reductive amination with a deuterated reagent, allows for efficient and specific labeling. The subsequent analytical characterization by mass spectrometry and NMR spectroscopy is crucial for verifying the chemical and isotopic purity, ensuring the accuracy and precision of quantitative studies involving tolterodine and its active metabolite. This guide provides a comprehensive framework for the synthesis and analysis of this important research tool, empowering scientists in the field of drug metabolism and pharmacokinetics.

The Strategic Advantage of (R)-Hydroxytolterodine-d14 in Bioanalytical Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of drug compounds and their metabolites in biological matrices is paramount. This technical guide provides an in-depth exploration of the advantages of utilizing (R)-Hydroxytolterodine-d14 as an internal standard in the bioanalysis of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Tolterodine, a competitive muscarinic receptor antagonist, is crucial in the treatment of overactive bladder, and both the parent drug and its metabolite contribute significantly to its therapeutic effect.[1] Therefore, robust and reliable bioanalytical methods are essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1]

The Power of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, offer significant advantages over surrogate internal standards.[2][3] Because they are chemically almost identical to the analyte, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[2][4] This co-elution and similar physicochemical behavior allow for effective compensation for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[3][5] The result is enhanced accuracy, precision, and reproducibility of the analytical method.[2][5] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS.[3]

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes. The main metabolic pathway involves the hydroxylation of the 5-methyl group by CYP2D6 to form the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). A secondary pathway, particularly in poor CYP2D6 metabolizers, is the N-dealkylation of tolterodine by CYP3A enzymes.[1][6][7]

Tolterodine_Metabolism Tolterodine Tolterodine HMT 5-Hydroxymethyl Tolterodine (5-HMT, Active Metabolite) Tolterodine->HMT CYP2D6 (Hydroxylation) NDT N-Dealkylated Tolterodine Tolterodine->NDT CYP3A (N-dealkylation)

Metabolic pathway of Tolterodine.

Advantages of this compound in Bioanalysis

The use of this compound as an internal standard for the quantification of 5-HMT, and often alongside a deuterated tolterodine analogue for the parent drug, provides a robust analytical strategy.

AdvantageDescription
Mitigation of Matrix Effects Co-elution of the deuterated standard with the analyte ensures that both experience similar ion suppression or enhancement from the biological matrix, leading to a more accurate quantification.[3]
Improved Precision and Accuracy By normalizing for variations in sample preparation, injection volume, and instrument response, the internal standard significantly improves the precision and accuracy of the analytical method.[2][5]
Enhanced Method Ruggedness The use of a SIL-IS makes the method less susceptible to minor variations in experimental conditions, leading to more consistent and reliable results across different analytical runs and laboratories.[2]
Regulatory Acceptance Regulatory bodies like the EMA favor the use of SIL-IS in bioanalytical method validations, making it a preferred choice for studies intended for regulatory submission.[3]

Quantitative Data from Validated LC-MS/MS Methods

Several studies have successfully developed and validated LC-MS/MS methods for the simultaneous quantification of tolterodine and 5-HMT using deuterated internal standards, including this compound. The following tables summarize the key quantitative parameters from these methods.

Table 1: Linearity and Sensitivity

AnalyteInternal StandardMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
TolterodineTolterodine-d6Rat Plasma0.02 - 5-
5-HMT5-HMT-d14Rat Plasma0.02 - 5-
Tolterodine-Human Plasma0.025 - 100.025
5-HMT-Human Plasma0.025 - 100.025
N-dealkyltolterodine-Human Plasma0.05 - 100.05

Data compiled from multiple sources.[8][9]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
TolterodineLow, Med, High0.62 - 6.361.73 - 4.8498.75 - 103.5699.20 - 104.40
5-HMTLow, Med, High1.38 - 4.221.62 - 4.2598.08 - 104.6798.73 - 103.06

Data for rat plasma.[9]

Detailed Experimental Protocol: LC-MS/MS Analysis of Tolterodine and 5-HMT

This section provides a representative experimental protocol for the simultaneous quantification of tolterodine and 5-HMT in plasma using this compound as an internal standard.

1. Sample Preparation: Liquid-Liquid Extraction

LLE_Workflow start Plasma Sample (e.g., 200 µL) add_is Add Internal Standards (Tolterodine-d6 and 5-HMT-d14) start->add_is add_solvent Add Methyl t-butyl Ether (e.g., 2.0 mL) add_is->add_solvent vortex1 Vortex (10 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen stream, 40°C) transfer->evaporate reconstitute Reconstitute in Reconstitution Solution (e.g., 200 µL) evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 end Inject into LC-MS/MS vortex2->end

Liquid-Liquid Extraction Workflow.

Methodology:

  • To a 200 µL aliquot of plasma, add the internal standard solution containing Tolterodine-d6 and this compound.[1][9]

  • Add 2.0 mL of methyl t-butyl ether.[1][8]

  • Vortex the mixture for 10 minutes.[1]

  • Centrifuge at 4000 rpm for 5 minutes.[1]

  • Transfer the upper organic layer to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 200 µL of the mobile phase or a suitable reconstitution solution.[1]

  • Vortex for 1 minute before transferring to an autosampler vial for analysis.[1]

2. Chromatographic Conditions

ParameterCondition
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or equivalent
Mobile Phase 10 mM Ammonium Acetate and Acetonitrile (20:80, v/v)[9]
Flow Rate 0.5 mL/min[9]
Column Temperature 20°C
Injection Volume 10 µL

3. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z)
Tolterodine326.1 → 147.1[9]
Tolterodine-d6332.3 → 153.1[9]
5-HMT342.2 → 223.1[9]
5-HMT-d14356.2 → 223.1[9][10]

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of tolterodine's active metabolite, 5-HMT. Its properties as a stable isotope-labeled internal standard allow for the effective mitigation of analytical variability, leading to highly accurate and precise data. This is essential for the successful execution of pharmacokinetic and other clinical and non-clinical studies that are fundamental to drug development. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists in this field.

References

The Strategic Use of Deuterated Hydroxytolterodine in Modern Metabolic Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of deuterated hydroxytolterodine in metabolic studies. It details the metabolic pathways of its parent compound, tolterodine (B1663597), outlines the principles of utilizing stable isotope-labeled compounds, and provides actionable experimental protocols for researchers in drug metabolism and pharmacokinetics (DMPK).

Introduction: The Role of Tolterodine and its Active Metabolite

Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder.[1] Its therapeutic effect is largely attributed to both the parent drug and its pharmacologically active metabolite, 5-hydroxymethyl tolterodine, also known as hydroxytolterodine. The formation of hydroxytolterodine is a critical step in the drug's metabolism and is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2]

The significant inter-individual variability in CYP2D6 activity leads to two distinct patient populations: extensive metabolizers (EMs) and poor metabolizers (PMs). EMs rapidly convert tolterodine to hydroxytolterodine, while PMs exhibit much slower metabolism, resulting in higher plasma concentrations of the parent drug and negligible levels of the active metabolite.[1] This metabolic variance underscores the importance of accurately characterizing the pharmacokinetic profiles of both tolterodine and hydroxytolterodine.

Deuterated Hydroxytolterodine: A Tool for Precision in Bioanalysis

In metabolic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for achieving accurate and reproducible quantification.[3] Deuterated hydroxytolterodine (e.g., hydroxytolterodine-d7) serves as an ideal internal standard for the bioanalysis of hydroxytolterodine.

The Advantages of Using Deuterated Internal Standards:

  • Co-elution with the Analyte: Deuterated standards have nearly identical physicochemical properties to their non-deuterated counterparts, ensuring they elute at the same time during chromatographic separation.[3] This is a crucial characteristic for an effective internal standard.

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Because the deuterated internal standard is affected by these matrix effects in the same way as the analyte, it allows for reliable correction.

  • Improved Accuracy and Precision: By accounting for variability in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of the analytical method.

The Kinetic Isotope Effect: A Second Application of Deuteration

Beyond its use as an internal standard, deuteration can also be strategically employed to alter the metabolic profile of a drug. The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE) .[4][5]

For hydroxytolterodine, further metabolism can occur. If the site of deuteration is at a metabolically active position, the rate of its subsequent breakdown would be expected to decrease. This can lead to:

  • Increased Half-life (t1/2): The drug or metabolite remains in the body for a longer period.

  • Increased Area Under the Curve (AUC): Greater overall drug exposure.

  • Increased Maximum Concentration (Cmax): Higher peak plasma concentrations.[2]

  • Reduced Metabolic Clearance (CL/F): Slower elimination from the body.[2]

Data Presentation: Projected Pharmacokinetic Parameters

The following table summarizes the expected pharmacokinetic differences between non-deuterated and deuterated hydroxytolterodine based on the principles of the kinetic isotope effect observed with other deuterated pharmaceuticals. This data is illustrative and serves to highlight the potential impact of deuteration on metabolic stability.

Pharmacokinetic ParameterNon-Deuterated HydroxytolterodineDeuterated Hydroxytolterodine (Projected)Rationale for Projected Change
Peak Plasma Concentration (Cmax) BaselineIncreasedSlower metabolism can lead to higher peak concentrations.[2]
Time to Peak Concentration (Tmax) BaselineNo significant change or slightly increasedAbsorption is generally not affected by deuteration.[2]
Area Under the Curve (AUC) BaselineSignificantly IncreasedReduced clearance leads to greater overall drug exposure.[2]
Elimination Half-life (t1/2) BaselineIncreasedSlower metabolism extends the time the drug remains in the body.[2]
Clearance (CL/F) BaselineDecreasedThe primary benefit of deuteration is reduced metabolic clearance.[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the metabolic study of hydroxytolterodine, incorporating the use of its deuterated analogue as an internal standard.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Hydroxytolterodine (test compound)

  • Deuterated hydroxytolterodine (internal standard)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare a stock solution of hydroxytolterodine (e.g., 1 mM in DMSO).

    • Prepare a working solution of hydroxytolterodine (e.g., 1 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the hydroxytolterodine working solution and the microsomal solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the deuterated hydroxytolterodine internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the ratio of the peak area of hydroxytolterodine to the peak area of the deuterated internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of hydroxytolterodine remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

LC-MS/MS Bioanalytical Method for Quantification in Plasma

This protocol outlines a method for the simultaneous quantification of hydroxytolterodine and its deuterated internal standard in plasma samples.

Materials:

  • Plasma samples (e.g., from human or animal pharmacokinetic studies)

  • Hydroxytolterodine and deuterated hydroxytolterodine for calibration standards and quality controls

  • Protein precipitation solvent (e.g., acetonitrile or methanol) containing the deuterated internal standard.

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Reversed-phase HPLC column (e.g., C18).

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, standard, or quality control, add 300 µL of cold protein precipitation solvent containing the deuterated hydroxytolterodine internal standard.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or well plate for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • HPLC Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Hydroxytolterodine: [M+H]+ → fragment ion

      • Deuterated Hydroxytolterodine: [M+D]+ → corresponding fragment ion

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • The concentration of hydroxytolterodine in the unknown samples is determined from the calibration curve using the measured peak area ratios.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

cluster_metabolism Tolterodine Metabolism Tolterodine Tolterodine Hydroxytolterodine 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Hydroxytolterodine CYP2D6 (Major Pathway) N_Dealkylated N-Dealkylated Metabolite Tolterodine->N_Dealkylated CYP3A4 (Minor Pathway) Further_Oxidation Further Oxidized Metabolites Hydroxytolterodine->Further_Oxidation cluster_workflow Metabolic Stability Assay Workflow A 1. Incubation (Hydroxytolterodine + Liver Microsomes + NADPH) B 2. Time-Point Sampling (0, 5, 15, 30, 45, 60 min) A->B C 3. Reaction Quenching (Add Acetonitrile + Deuterated Hydroxytolterodine IS) B->C D 4. Protein Precipitation (Centrifugation) C->D E 5. Supernatant Analysis (LC-MS/MS) D->E F 6. Data Analysis (Calculate t1/2 and CLint) E->F cluster_logic Rationale for Deuterated Internal Standard Analyte Analyte (Hydroxytolterodine) Process Sample Prep & LC-MS/MS Analysis (Introduces variability & matrix effects) Analyte->Process IS Internal Standard (Deuterated Hydroxytolterodine) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Both affected equally Result Accurate Quantification Ratio->Result Variability is normalized

References

The Gold Standard: A Technical Guide to the Function of Deuterated Standards in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount.[1][2][3][] The accuracy and reliability of pharmacokinetic data are the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built.[3] Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1][2][3]

This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated standards in pharmacokinetic studies, providing a comprehensive overview for professionals in the field.

Core Principles: Why Deuterated Standards are Superior

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis.[2][3] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[3][5][6]

The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[3][7] By replacing one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, the molecular weight is increased.[1][8][9] This allows it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug.[3][7][10] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the bioanalytical workflow.[3][10]

The key advantages of using deuterated standards include:

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer.[1][6] Since a deuterated standard has the same chemical properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[1][6][7]

  • Compensation for Sample Preparation Variability: Losses can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] A deuterated IS, added at the beginning of this process, experiences the same losses as the analyte, ensuring the analyte-to-IS ratio remains constant.[1]

  • Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods, leading to higher sample throughput and lower rates of failed analytical runs.[1][10]

  • Enhanced Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[1][7]

The Deuterium Kinetic Isotope Effect (KIE)

Beyond their role as internal standards, deuterated compounds are also pivotal in studying and intentionally altering drug metabolism. This is due to the Deuterium Kinetic Isotope Effect (KIE) .[8]

The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond.[8][] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[8] By strategically replacing a hydrogen atom at a site of metabolism with deuterium, the rate of that metabolic reaction can be significantly slowed down.[8][12]

This has profound implications for drug design:

  • Improved Pharmacokinetic Profiles: Slowing metabolism can increase a drug's half-life and exposure, potentially leading to less frequent dosing.[9][12][13]

  • Reduced Formation of Toxic Metabolites: Deuteration can redirect metabolic pathways away from the formation of toxic or reactive metabolites, enhancing the drug's safety profile.[14][15]

  • Enhanced Efficacy: By increasing the stability of the parent drug, deuteration can lead to greater target engagement and improved therapeutic efficacy.[9][13]

The first FDA-approved deuterated drug, Deutetrabenazine (Austedo®), exemplifies the successful application of this principle.[12][14][15]

Data Presentation: Comparative Performance

The theoretical advantages of deuterated internal standards are confirmed by empirical data. Studies consistently show superior accuracy and precision when using deuterated internal standards compared to structural analogs.

ParameterAnalyteInternal Standard TypeResultImprovement
Precision (RSD%) D-24851 (Tubulin Inhibitor)Analog IS11.7%
D-24851 (Tubulin Inhibitor)Deuterated IS (d4)4.9% Significant reduction in variability[5]
Variance (Levene's Test) Kahalalide F (Anticancer Agent)Analog IS (Butyric Acid)p > 0.05
Kahalalide F (Anticancer Agent)Deuterated ISp = 0.02 Variance significantly lower[5]
Accuracy (% Bias) Immunosuppressants (e.g., Cyclosporine A)Common StandardsProne to error
Immunosuppressants (e.g., Cyclosporine A)Deuterated ISCompensated for errors Overcame challenges of accuracy and precision[16]

RSD: Relative Standard Deviation

Experimental Protocols and Methodologies

The following section details a generalized methodology for a typical pharmacokinetic study utilizing a deuterated internal standard with LC-MS/MS.

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of the analytical standard (drug) and the deuterated internal standard in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL.[3]

  • Working Solutions:

    • Create serial dilutions of the drug stock solution to prepare working solutions for calibration standards and quality control (QC) samples.[3]

    • Prepare a working solution of the deuterated IS at a concentration that provides an appropriate response in the mass spectrometer.[3]

  • Sample Spiking:

    • For calibration standards, spike an appropriate volume of blank biological matrix (e.g., human plasma) with the drug working solutions.

    • Add the deuterated IS working solution to all samples, calibration standards, and QCs at a consistent concentration.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for cleaning up biological samples.[2]

  • Aliquot Sample: Transfer a small volume (e.g., 50-100 µL) of the plasma sample (containing the analyte and deuterated IS) into a microcentrifuge tube.

  • Add Precipitation Agent: Add a cold precipitation agent, typically 3-4 volumes of acetonitrile (B52724) or methanol, to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate is 0.3-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), either in positive or negative mode depending on the analyte.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Visualizing the Workflow and Principles

Diagrams created using Graphviz DOT language help to visualize the core concepts.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Deuterated Internal Standard (IS) Sample->Spike_IS Extraction Protein Precipitation & Centrifugation Spike_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC LC Separation (Co-elution of Analyte & IS) Supernatant->LC MS Mass Spectrometer (Ionization & Detection) Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Caption: Bioanalytical workflow using a deuterated internal standard.

G cluster_sources Analyte Analyte Ratio Analyte / IS Ratio (Remains Constant) Analyte->Ratio IS Deuterated IS IS->Ratio Variability Sources of Variability Variability->Analyte Affects Both Equally Variability->IS Affects Both Equally Matrix Matrix Effects Matrix->Variability Loss Extraction Loss Loss->Variability Instrument Instrument Drift Instrument->Variability Result Accurate Quantification Ratio->Result

Caption: How deuterated standards correct for analytical variability.

G Drug_H Drug with C-H bond Enzyme Metabolizing Enzyme (e.g., CYP450) Drug_H->Enzyme Drug_D Deuterated Drug with C-D bond Drug_D->Enzyme Metabolite_H Metabolite Enzyme->Metabolite_H Fast Reaction (Weaker C-H bond broken) Metabolite_D Metabolite Enzyme->Metabolite_D Slow Reaction (Stronger C-D bond broken)

Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies.[1][2] Their ability to accurately correct for various sources of analytical error leads to highly reliable and reproducible quantitative data.[1][7] This high-quality data is essential for making critical decisions throughout the drug development pipeline. Furthermore, the strategic application of deuteration to modify metabolic pathways—leveraging the kinetic isotope effect—has emerged as a powerful strategy in drug design to enhance pharmacokinetic properties and improve safety profiles.[8][9] The adoption of deuterated standards is not merely a best practice but a critical component for any laboratory striving for excellence in bioanalysis and the successful advancement of new therapeutic agents.[2]

References

An In-Depth Technical Guide to the Mass Spectrum Analysis of (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrum analysis of (R)-Hydroxytolterodine-d14, a deuterated internal standard crucial for the quantitative bioanalysis of (R)-Hydroxytolterodine. (R)-Hydroxytolterodine, the 5-hydroxymethyl metabolite of tolterodine (B1663597), is a key active moiety in the treatment of overactive bladder. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual diagrams to support advanced analytical studies.

Introduction

This compound is a stable isotope-labeled analog of (R)-Hydroxytolterodine, the principal active metabolite of tolterodine. In pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound is an ideal internal standard as it co-elutes with the analyte of interest and exhibits nearly identical physicochemical properties, while being distinguishable by its mass-to-charge ratio (m/z). This ensures high accuracy and precision in the quantification of (R)-Hydroxytolterodine in complex biological matrices such as plasma.

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized in the liver through two main oxidative pathways. The major pathway, leading to the formation of the pharmacologically active 5-hydroxymethyl metabolite ((R)-Hydroxytolterodine), is catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. A secondary pathway, involving N-dealkylation, is mediated by cytochrome P450 3A4 (CYP3A4). In individuals with reduced CYP2D6 activity, the N-dealkylation pathway becomes more significant.[1][2]

Tolterodine Tolterodine Hydroxytolterodine (R)-Hydroxytolterodine (5-hydroxymethyl metabolite) Tolterodine->Hydroxytolterodine CYP2D6 (Primary Pathway) NDealkylated N-dealkylated tolterodine Tolterodine->NDealkylated CYP3A4 (Secondary Pathway)

Metabolic Pathway of Tolterodine

Mass Spectrometry Analysis

The quantification of (R)-Hydroxytolterodine is typically performed using a triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode. The analysis is conducted using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Fragmentation of this compound

The MRM transition for this compound is m/z 356.2 → 223.1.[1][3] The precursor ion at m/z 356.2 corresponds to the protonated molecule [M+H]⁺. The fragmentation to the product ion at m/z 223.1 is proposed to occur through the neutral loss of the deuterated diisopropylamine (B44863) group.

cluster_0 Fragmentation of this compound Precursor [M+H]⁺ m/z 356.2 Product Product Ion m/z 223.1 Precursor->Product Collision-Induced Dissociation NeutralLoss Neutral Loss (Diisopropylamine-d14) ~133.2 Da Precursor->NeutralLoss

Proposed Fragmentation of this compound

The corresponding MRM transition for the non-deuterated (R)-Hydroxytolterodine is m/z 342.2 → 223.1.[1][3]

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of (R)-Hydroxytolterodine using this compound as an internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(R)-Hydroxytolterodine342.2223.1
This compound356.2223.1
Table 1: Mass Spectrometric Parameters
ParameterValue
Linearity Range0.025 - 10 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%)85 - 115%
Table 2: Method Validation Parameters

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl t-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography
  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or gradient elution depending on the specific method. A common isocratic condition is a ratio of Mobile Phase A to Mobile Phase B of 20:80 (v/v).[1][3]

  • Flow Rate: 0.3 - 0.5 mL/min.[1][3]

  • Column Temperature: 30 - 40°C.

Mass Spectrometry
  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Spray Voltage: ~5000 V.

  • Source Temperature: ~500°C.

  • Collision Gas: Nitrogen.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

cluster_workflow LC-MS/MS Workflow Plasma Plasma Sample IS_Addition Addition of This compound (IS) Plasma->IS_Addition LLE Liquid-Liquid Extraction (Methyl t-butyl ether) IS_Addition->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS Injection Reconstitution->Injection Data_Acquisition Data Acquisition (MRM) Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Experimental Workflow for Sample Analysis

Conclusion

The mass spectrum analysis of this compound is a robust and reliable method for the quantification of the active metabolite of tolterodine in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for clinical and preclinical studies. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of bioanalytical methods for (R)-Hydroxytolterodine.

References

An In-depth Technical Guide on the Role of (R)-Hydroxytolterodine-d14 in Tolterodine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-Hydroxytolterodine-d14, detailing its critical role as a stable isotope-labeled internal standard in the bioanalysis of tolterodine (B1663597) and its active metabolite. This document outlines the metabolic pathways of tolterodine, presents detailed experimental protocols for its quantification, and furnishes key quantitative data to support research and development.

Introduction to Tolterodine and its Metabolism

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Its therapeutic effect is primarily mediated by both the parent drug and its major, pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][3] The metabolic conversion of tolterodine is highly dependent on the cytochrome P450 2D6 (CYP2D6) enzyme system.[2][4][5]

Individuals can be categorized as either extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 genotype.[2][5]

  • Extensive Metabolizers (EMs): In individuals with normal CYP2D6 function, tolterodine is rapidly and extensively metabolized to 5-HMT.[6]

  • Poor Metabolizers (PMs): In individuals deficient in CYP2D6, the formation of 5-HMT is negligible. Instead, tolterodine is metabolized through other pathways, such as N-dealkylation by CYP3A4, leading to significantly higher plasma concentrations of the parent drug.[1][2][4]

The total therapeutic effect, or "active moiety," is the sum of the unbound concentrations of tolterodine and 5-HMT.[7] Accurate quantification of both compounds in biological matrices is therefore essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

The Metabolic Pathway of Tolterodine

The primary metabolic pathway for tolterodine in most of the population involves the CYP2D6-mediated oxidation of the 5-methyl group to form the active 5-hydroxymethyl metabolite.

Tolterodine_Metabolism Tolterodine Tolterodine Enzyme CYP2D6 Tolterodine->Enzyme Metabolite (R)-5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Enzyme->Metabolite Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample Spike 2. Spike with IS (this compound) Plasma->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LC 5. LC Separation Evap->LC MS 6. MS/MS Detection LC->MS Ratio 7. Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve 8. Quantify vs. Calibration Curve Ratio->Curve PK 9. Pharmacokinetic Analysis Curve->PK Internal_Standard_Principle cluster_sample Biological Sample cluster_process Analytical Process cluster_detection Detection Analyte Analyte (5-HMT) Extraction Sample Prep (Shared Losses) Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Ionization Ionization (Shared Matrix Effects) Extraction->Ionization MassSpec Mass Analyzer (Separates by m/z) Ionization->MassSpec Result [Peak Area Analyte] ------------------------ [Peak Area IS] ∝ Concentration MassSpec->Result

References

The Gold Standard: A Technical Guide to Deuterium Labeling in Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, the pursuit of precision, accuracy, and reliability is paramount. Quantitative bioanalysis, the measurement of analytes in complex biological matrices, is fraught with challenges that can compromise data integrity. The use of internal standards is a cornerstone of high-quality analytical data, and among these, deuterium-labeled compounds have emerged as the unequivocal gold standard.

This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with deuterium-labeled analytical standards. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these powerful tools to ensure the quality and integrity of their analytical data.

Core Principles and Advantages of Deuterium (B1214612) Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an ideal label for internal standards. A deuterium-labeled internal standard is a molecule that is chemically identical to the analyte of interest, with the exception that one or more hydrogen atoms have been replaced by deuterium. This subtle modification provides a distinct mass signature that is readily detectable by mass spectrometry (MS), allowing for precise differentiation from the unlabeled analyte.[1]

The fundamental principle underpinning the use of a deuterium-labeled internal standard is its ability to mimic the behavior of the analyte throughout the entire analytical workflow.[2] By adding a known quantity of the labeled standard to a sample at the earliest stage, it can effectively compensate for variability in:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution.[3]

  • Chromatographic Separation: Co-elution with the analyte ensures that both experience similar chromatographic conditions.[2]

  • Ionization Efficiency: In mass spectrometry, matrix effects can suppress or enhance the ionization of the analyte. A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the signal.[4]

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, are corrected for by measuring the ratio of the analyte to the internal standard.[3]

The key advantages of using deuterium-labeled standards are a direct consequence of these principles and are summarized in the table below.

AdvantageDescription
Enhanced Accuracy and Precision By correcting for a wide range of analytical variabilities, deuterated standards significantly improve the accuracy and precision of quantitative assays.[5]
Compensation for Matrix Effects As they co-elute and have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement as the analyte, leading to reliable quantification.[6]
Improved Method Robustness The use of these standards leads to more rugged and reliable bioanalytical methods, reducing the likelihood of erroneous results.
Regulatory Acceptance Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[6]

Data Presentation: The Impact of Deuterium-Labeled Standards on Analytical Performance

The theoretical advantages of using deuterium-labeled internal standards are consistently borne out in experimental data. The following tables provide a comparative summary of key validation parameters for analytical methods with and without the use of these standards.

Table 1: Comparison of Assay Performance for the Quantification of 1-Hydroxypyrene (B14473) in Human Urine

ParameterMethod with Deuterium-Labeled ISMethod with External Standard Calibration
Accuracy ≥ 85%Not specified, but noted to be less accurate in complex matrices
Lowest Limit of Quantitation (LLOQ) 0.1 µg/L (S/N ratio ≈ 10)Not specified
Specificity High, due to MS/MS detectionLower, especially with fluorescence detection in complex matrices
Data synthesized from a study on the determination of 1-hydroxypyrene in human urine.[2]

Table 2: Comparative Accuracy and Precision for Pesticide and Mycotoxin Analysis in Cannabis Matrices

ParameterWithout Internal StandardWith Deuterated Internal Standard
Accuracy (% Difference from Nominal) > 60% for some quality controls< 25%
Precision (% RSD) > 50% for some quality controls< 20%
This data clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.[7]

Table 3: Isotopic Purity of Commercially Available Deuterated Compounds

CompoundReported Isotopic Purity (%)
Benzofuranone derivative (BEN-d₂)94.7
Tamsulosin-d₄ (TAM-d₄)99.5
Oxybutynin-d₅ (OXY-d₅)98.8
Eplerenone-d₃ (EPL-d₃)99.9
Propafenone-d₇ (PRO-d₇)96.5
This table presents example data; actual purity will vary by supplier and batch.[8] It is crucial to note that isotopic purity refers to the percentage of the compound that is the desired deuterated species, while isotopic enrichment specifies the percentage of deuterium atoms at the labeled positions.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterium-labeled standards.

General Protocol for Quantitative Analysis of Caffeine (B1668208) in Human Plasma using LC-MS/MS with Caffeine-d3 (B161088) Internal Standard

This protocol outlines the key steps for the determination of caffeine in human plasma using a deuterium-labeled internal standard.

1. Materials and Reagents:

  • Caffeine analytical standard

  • Caffeine-d3 internal standard

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of caffeine and caffeine-d3 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of caffeine working solutions for the calibration curve by serial dilution of the stock solution with methanol/water (50:50, v/v).

  • Prepare a working solution of caffeine-d3 internal standard at a suitable concentration (e.g., 100 ng/mL) in methanol/water (50:50, v/v).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the caffeine-d3 internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[10]

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to achieve separation of caffeine from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Caffeine: m/z 195.1 → 138.1

    • Caffeine-d3: m/z 198.1 → 141.1[10]

5. Data Analysis:

  • Integrate the peak areas for both caffeine and caffeine-d3.

  • Calculate the peak area ratio (caffeine/caffeine-d3).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the caffeine calibration standards.

  • Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Deuterated Naproxen (B1676952) (A Conceptual Protocol)

The synthesis of deuterium-labeled compounds requires careful planning to ensure high isotopic purity and stability of the label. The following is a conceptual protocol for the synthesis of deuterated naproxen.

1. Starting Material: 6-Methoxy-2-naphthylacetic acid.

2. Deuteration Strategy: One common method for introducing deuterium is through α-deuteration of the carboxylic acid.

3. Reaction Steps:

  • Esterification: Convert the carboxylic acid of 6-methoxy-2-naphthylacetic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid.

  • α-Deuteration: Treat the methyl ester with a strong base (e.g., sodium methoxide) in deuterated methanol (CH₃OD) to facilitate the exchange of the α-proton with deuterium. This step may need to be repeated to achieve high levels of deuteration.

  • Hydrolysis: Hydrolyze the deuterated methyl ester back to the carboxylic acid using a base such as sodium hydroxide (B78521) in D₂O, followed by acidification with DCl in D₂O to yield deuterated naproxen.

4. Purification:

  • The crude deuterated naproxen can be purified by recrystallization or column chromatography.

5. Characterization:

  • Mass Spectrometry: To confirm the mass shift and determine the isotopic distribution.

  • ¹H NMR: To confirm the absence of the α-proton signal.

  • ²H NMR: To confirm the presence and location of the deuterium label.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams were generated using the DOT language.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing and Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation, SPE) Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Peak Area Integration (Analyte and IS) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Cal Generate Calibration Curve Ratio->Cal Quant Quantify Analyte Concentration Cal->Quant

Caption: A generalized workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

G cluster_0 Metabolite Identification Workflow Start Administer Deuterium-Labeled Drug Sample Collect Biological Samples (e.g., Plasma, Urine) Start->Sample LC_MS Analyze Samples by High-Resolution MS Sample->LC_MS Data_Processing Data Processing: Peak Picking and Alignment LC_MS->Data_Processing Feature_Detection Feature Detection: Identify Isotope Patterns Data_Processing->Feature_Detection MS_MS Acquire MS/MS Spectra of Potential Metabolites Feature_Detection->MS_MS Structure_Elucidation Structure Elucidation: Based on Fragmentation and Mass Shift MS_MS->Structure_Elucidation Pathway_Mapping Metabolic Pathway Mapping Structure_Elucidation->Pathway_Mapping

References

(R)-Hydroxytolterodine-d14 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Hydroxytolterodine-d14, a deuterium-labeled analog of the primary active metabolite of tolterodine (B1663597), serves as a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. Its principal application is as an internal standard in bioanalytical assays, ensuring the accuracy and precision of quantitative measurements of tolterodine and its active metabolite in biological matrices.

Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] The near-identical physicochemical properties of this compound to the unlabeled analyte ensure it effectively tracks the analyte through all stages of sample preparation, chromatography, and ionization. This co-elution and similar behavior compensate for variability, thereby enhancing the accuracy and precision of the analytical method.[1][3]

Metabolic Pathway of Tolterodine

Tolterodine is extensively metabolized in the liver, primarily through oxidation of the 5-methyl group by the cytochrome P450 enzyme CYP2D6, forming the pharmacologically active 5-hydroxymethyl metabolite, (R)-Hydroxytolterodine.[1][4] This metabolite contributes significantly to the therapeutic effect of tolterodine.[1] A secondary, less prominent metabolic pathway, particularly in individuals with poor CYP2D6 metabolism, is the N-dealkylation of tolterodine, which is catalyzed by CYP3A4.[3]

Tolterodine Metabolism Metabolic Pathway of Tolterodine Tolterodine Tolterodine Hydroxytolterodine (R)-Hydroxytolterodine (Active Metabolite) Tolterodine->Hydroxytolterodine CYP2D6 N_dealkylated N-dealkylated Tolterodine (Inactive Metabolite) Tolterodine->N_dealkylated CYP3A4 (Poor Metabolizers)

Metabolic Pathway of Tolterodine
Mechanism of Action: Muscarinic Receptor Antagonism

Tolterodine and its active metabolite, (R)-Hydroxytolterodine, are competitive muscarinic receptor antagonists.[1][4] They exhibit their therapeutic effect, particularly in the treatment of overactive bladder, by blocking the action of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, such as those in the urinary bladder. This antagonism leads to a reduction in involuntary bladder contractions.

Muscarinic Receptor Antagonism Mechanism of Muscarinic Receptor Antagonism cluster_neuron Presynaptic Neuron cluster_muscle Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) M_receptor Muscarinic Receptor ACh_vesicle->M_receptor Binds Contraction Muscle Contraction M_receptor->Contraction Activates Hydroxytolterodine (R)-Hydroxytolterodine Hydroxytolterodine->M_receptor Blocks

Mechanism of Muscarinic Receptor Antagonism

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of tolterodine and (R)-Hydroxytolterodine in plasma samples using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution containing this compound.

  • Vortex the sample for 30 seconds.

  • Add 1.0 mL of methyl tert-butyl ether.[5]

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.[5]

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of tolterodine and its metabolites.

Chromatographic Conditions

ParameterValue
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[6]
Mobile Phase 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v)[6]
Flow Rate 0.5 mL/min[6]
Column Temperature 20°C[6]
Injection Volume 10 µL[5]

Mass Spectrometric Conditions

The mass spectrometer is operated in multiple reaction monitoring (MRM) positive mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolterodine326.1147.1
(R)-Hydroxytolterodine342.2223.1
This compound (IS) 356.2 223.1

Data sourced from a study using a similar deuterated internal standard.[6]

Bioanalytical Workflow Bioanalytical Workflow for Pharmacokinetic Studies Plasma_Sample Plasma Sample Collection Spiking Spiking with This compound (IS) Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Pharmacokinetic Modeling LC_MS_MS->Data_Analysis

Bioanalytical Workflow for Pharmacokinetic Studies

Quantitative Data

The use of this compound as an internal standard allows for the generation of robust and reliable data for pharmacokinetic studies. Below are tables summarizing typical validation parameters for an LC-MS/MS method for the simultaneous quantification of tolterodine and (R)-Hydroxytolterodine.

Calibration Curve and Linearity

AnalyteLinear Range (pg/mL)Correlation Coefficient (r²)
Tolterodine20.00 - 5000.00> 0.99
(R)-Hydroxytolterodine20.00 - 5000.00> 0.99

Data from a representative study.[6]

Precision and Accuracy

AnalyteIntra-day Precision (% CV)Inter-day Precision (% CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Tolterodine0.62 - 6.361.73 - 4.8498.75 - 103.5699.20 - 104.40
(R)-Hydroxytolterodine1.38 - 4.221.62 - 4.2598.08 - 104.6798.73 - 103.06

Data from a representative study.[6]

References

Methodological & Application

Application Note: High-Throughput Analysis of Tolterodine and its Metabolites in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in human plasma. The use of their respective deuterated internal standards, tolterodine-d6 and 5-hydroxymethyl tolterodine-d14, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT).[1] Given the significant contribution of 5-HMT to the overall therapeutic effect, it is crucial to simultaneously quantify both the parent drug and this active metabolite in biological samples for a comprehensive pharmacokinetic evaluation.[1]

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods, as they compensate for variability during sample preparation and analysis.[1][2] This document provides a detailed protocol for a validated LC-MS/MS method employing tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 as internal standards for the accurate determination of tolterodine and 5-HMT in human plasma.

Metabolic Pathway of Tolterodine

The primary metabolic pathway for tolterodine involves the oxidation of the 5-methyl group to form the 5-hydroxymethyl metabolite, a reaction catalyzed by CYP2D6. A secondary, less significant pathway, particularly in poor CYP2D6 metabolizers, is the N-dealkylation of the nitrogen atom.[1]

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite_5HMT CYP2D6 (Major Pathway) Metabolite_NDT N-dealkyltolterodine Tolterodine->Metabolite_NDT CYP3A4 (Minor Pathway) Further_Metabolites Further Metabolites (5-carboxylic acid, etc.) Metabolite_5HMT->Further_Metabolites

Figure 1: Metabolic pathway of Tolterodine.

Experimental Protocols

Materials and Reagents
  • Tolterodine Tartrate reference standard

  • 5-Hydroxymethyl Tolterodine (5-HMT) reference standard

  • Tolterodine-d6 (Internal Standard, IS)

  • 5-Hydroxymethyl Tolterodine-d14 (Internal Standard, IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Methyl t-butyl ether (MTBE)

  • Human plasma (with EDTA as anticoagulant)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-HMT, tolterodine-d6, and 5-HMT-d14 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Prepare a solution containing both tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 in the mobile phase.

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation procedure.[3][4]

Sample_Preparation_Workflow Start Start: Human Plasma Sample (200 µL) Add_IS Add Internal Standard Working Solution (25 µL) Start->Add_IS Vortex1 Vortex (30 seconds) Add_IS->Vortex1 Add_Ammonia Add 5% Ammonia Solution (100 µL) Vortex1->Add_Ammonia Vortex2 Vortex (30 seconds) Add_Ammonia->Vortex2 Add_Solvent Add Extraction Solvent (e.g., MTBE or Ethyl Acetate, 2.5 mL) Vortex2->Add_Solvent Vortex3 Vortex (10 minutes) Add_Solvent->Vortex3 Centrifuge Centrifuge (4000 rpm, 5 minutes) Vortex3->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute with Mobile Phase (200 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Sample Preparation Workflow.

Liquid Chromatography Conditions
ParameterCondition
Column Reversed-phase Luna Phenyl-hexyl column (100 x 2.0 mm, 3 µm particles) or Ascentis Express RP amide (50 mm x 4.6 mm, 2.7 µm).[3][4]
Mobile Phase A 10 mM Ammonium formate buffer (pH 3.5) or 10 mM Ammonium acetate.[3][4]
Mobile Phase B Methanol or Acetonitrile.[3][4]
Gradient/Isocratic Isocratic with a ratio of approximately 10:90 (v/v) of Mobile Phase A to Mobile Phase B.[3][4]
Flow Rate 0.5 mL/min.[4]
Injection Volume 10 µL.[5]
Column Temperature 20°C.[6]
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer.[7]
Ionization Mode Electrospray Ionization (ESI), Positive.[3]
Scan Type Multiple Reaction Monitoring (MRM).[4]
Source Temperature 500°C.[6]
Capillary Voltage 5000 V.[6][7]

Quantitative Data

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolterodine326.1147.1
5-Hydroxymethyl Tolterodine342.2223.1
Tolterodine-d6 (IS)332.3153.1
5-Hydroxymethyl Tolterodine-d14 (IS)356.2223.1

Data sourced from multiple studies.[4][6][8]

Method Validation Summary
ParameterTolterodine5-Hydroxymethyl Tolterodine
Linearity Range 0.025 - 10 ng/mL[3] or 20 - 5000 pg/mL[4]0.025 - 10 ng/mL[3] or 20 - 5000 pg/mL[4]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[3] or 20 pg/mL[4]0.025 ng/mL[3] or 20 pg/mL[4]
Intra-day Precision (%RSD) ≤ 8.1%[9]≤ 7.2%[9]
Inter-day Precision (%RSD) 1.73 - 4.84%[4]1.62 - 4.25%[4]
Intra-day Accuracy (%) 98.75 - 103.56%[4]98.08 - 104.67%[4]
Inter-day Accuracy (%) 99.20 - 104.40%[4]98.73 - 103.06%[4]
Mean Recovery 107.1%[10]Not Specified

Conclusion

The presented LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in human plasma. The use of corresponding deuterated internal standards ensures the accuracy and precision of the results. This method has been successfully applied to pharmacokinetic studies and is a valuable tool for researchers, scientists, and professionals in drug development.[3][4][11]

References

Application of (R)-Hydroxytolterodine-d14 in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Hydroxytolterodine-d14 , the deuterated analog of the active metabolite of tolterodine (B1663597), serves as a critical internal standard in bioanalytical assays for clinical trials. Its use is essential for the accurate quantification of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in biological matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in pharmacokinetic and pharmacodynamic studies.

The stability and mass difference of this isotope-labeled standard make it an ideal tool for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high precision and accuracy by correcting for variability during sample processing and analysis.[1]

Metabolic Pathway of Tolterodine

Tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme in individuals who are extensive metabolizers. This process leads to the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Both tolterodine and 5-HMT contribute to the overall therapeutic effect in the treatment of overactive bladder.[1][2][3] In individuals who are poor metabolizers of CYP2D6, tolterodine is metabolized by CYP3A4 to an inactive N-dealkylated metabolite.[1] Understanding this pathway is crucial for interpreting pharmacokinetic data from clinical trials.

Metabolic Pathway of Tolterodine cluster_em Extensive Metabolizers cluster_pm Poor Metabolizers Tolterodine_EM Tolterodine HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine_EM->HMT CYP2D6 Tolterodine_PM Tolterodine NDT N-dealkylated Tolterodine (Inactive Metabolite) Tolterodine_PM->NDT CYP3A4

Metabolic pathway of Tolterodine.

Application Notes

The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the simultaneous quantification of tolterodine and its active metabolite, 5-HMT, in biological samples such as plasma.[1][4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it mimics the analyte's behavior during sample extraction and ionization in the mass spectrometer, thereby compensating for matrix effects and improving method robustness.[1]

Clinical trials for tolterodine, a drug used to treat overactive bladder, rely on accurate pharmacokinetic data to establish dosing regimens, assess drug-drug interactions, and evaluate the impact of patient genetics (e.g., CYP2D6 metabolizer status) on drug exposure.[2][3][6][7][8] The use of this compound in conjunction with a deuterated tolterodine internal standard (e.g., Tolterodine-d6) allows for the precise measurement of both the parent drug and its active metabolite, providing a comprehensive pharmacokinetic profile.[4][5]

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of tolterodine and 5-HMT in plasma samples for pharmacokinetic studies.[1][4][5]

Materials and Reagents
  • Reference Standards: Tolterodine, 5-Hydroxymethyl Tolterodine

  • Internal Standards: Tolterodine-d6, this compound (5-Hydroxymethyl Tolterodine-d14)

  • Biological Matrix: Control human or rat plasma (with K2EDTA as anticoagulant)

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), 10 mM Ammonium (B1175870) acetate (B1210297), Methyl-t-butyl ether (MTBE), Deionized water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-HMT, tolterodine-d6, and this compound in methanol.[1]

  • Working Solutions:

    • Prepare serial dilutions of the analyte (tolterodine and 5-HMT) stock solutions with a 50:50 acetonitrile:water mixture to create calibration curve standards and quality control (QC) samples.[1]

    • Prepare a combined working solution of the internal standards (e.g., 6000 pg/mL for tolterodine-d6 and this compound).[1][5]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.[1]

  • Add 25 µL of the combined internal standard working solution (tolterodine-d6 and this compound).[1]

  • Vortex the mixture for 30 seconds.[1]

  • Add 2.0 mL of methyl-t-butyl ether.[1]

  • Vortex for 10 minutes to ensure thorough mixing and extraction.[1]

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[1]

  • Transfer the supernatant (organic layer) to a clean tube.[1]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS conditions for the analysis of tolterodine and 5-HMT.

ParameterCondition
LC Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[4][5]
Mobile Phase Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v)[4][5]
Flow Rate 0.5 mL/min[4][5]
Column Temperature 20°C[5]
Ionization Mode Electrospray Ionization (ESI) in Positive Mode[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transitions (m/z) Tolterodine: 326.1 -> 147.1 Tolterodine-d6: 332.3 -> 153.1 5-HMT: 342.2 -> 223.1 this compound: 356.2 -> 223.1[5]

Data Presentation

The following tables summarize the validation parameters for a typical LC-MS/MS method for the simultaneous quantification of tolterodine and 5-HMT using their respective deuterated internal standards.

Table 1: Linearity and Range

AnalyteLinear Concentration Range (pg/mL)Correlation Coefficient (r²)
Tolterodine20.00 - 5000.00[5]> 0.99[5]
5-HMT20.00 - 5000.00[5]> 0.99[5]

Table 2: Precision and Accuracy

AnalyteParameterIntra-dayInter-day
TolterodinePrecision (%RSD) 0.62 - 6.36[5]1.73 - 4.84[5]
Accuracy (%) 98.75 - 103.56[5]99.20 - 104.40[5]
5-HMTPrecision (%RSD) 1.38 - 4.22[5]1.62 - 4.25[5]
Accuracy (%) 98.08 - 104.67[5]98.73 - 103.06[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for a pharmacokinetic study using this compound as an internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Plasma Plasma Sample (100 µL) IS Add Internal Standards (Tolterodine-d6 & this compound) Plasma->IS Vortex1 Vortex IS->Vortex1 LLE Liquid-Liquid Extraction (Methyl-t-butyl ether) Vortex1->LLE Vortex2 Vortex LLE->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Acquisition (MRM Mode) LC_MSMS->Data Quant Quantification Data->Quant PK_Data Pharmacokinetic Data Quant->PK_Data

Bioanalytical workflow for pharmacokinetic studies.

References

Application Notes and Protocols for the Bioanalytical Assay of Tolterodine and (R)-Hydroxytolterodine using (R)-Hydroxytolterodine-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form the pharmacologically active 5-hydroxymethyl metabolite, (R)-Hydroxytolterodine (also known as 5-HM-TTD or DD-01).[1][2][3][4] This active metabolite contributes significantly to the overall therapeutic effect of the drug.[1][2][4] A secondary metabolic pathway, N-dealkylation, is mediated by CYP3A4.[3][5]

Accurate and simultaneous quantification of both tolterodine and its active metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[6][7] This document provides detailed application notes and protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tolterodine and (R)-hydroxytolterodine in plasma, utilizing (R)-Hydroxytolterodine-d14 as a stable isotope-labeled internal standard.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, ensuring high accuracy and precision by compensating for variations during sample preparation and analysis.[6][8]

Metabolic Pathway of Tolterodine

Tolterodine undergoes two primary oxidative metabolic pathways in humans. The principal pathway is the hydroxylation of the 5-methyl group to form the active metabolite, (R)-Hydroxytolterodine, which is catalyzed by CYP2D6.[1][3][5] The secondary pathway involves N-dealkylation, catalyzed by CYP3A4.[3][5]

Tolterodine Metabolism Tolterodine Tolterodine Hydroxytolterodine (R)-Hydroxytolterodine (Active Metabolite) Tolterodine->Hydroxytolterodine Hydroxylation N_Dealkylated N-dealkylated Tolterodine Tolterodine->N_Dealkylated N-dealkylation CYP2D6 CYP2D6 CYP2D6->Hydroxytolterodine CYP3A4 CYP3A4 CYP3A4->N_Dealkylated

Caption: Metabolic pathway of Tolterodine.

Experimental Protocols

This section details the materials and procedures for the validated LC-MS/MS bioanalytical assay.

Materials and Reagents
  • Analytes: Tolterodine and (R)-Hydroxytolterodine analytical standards.

  • Internal Standard: this compound. For the quantification of Tolterodine itself, Tolterodine-d6 is the ideal internal standard.[8] This protocol focuses on using this compound for the quantification of the metabolite, though it can be adapted to include Tolterodine-d6.

  • Biological Matrix: Human or rat plasma (with EDTA as anticoagulant).

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium acetate (B1210297), Methyl t-butyl ether (MTBE), Formic acid, and Water (deionized, 18 MΩ·cm).

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, (R)-hydroxytolterodine, and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in a methanol:water (50:50, v/v) mixture to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.[6]

  • Internal Standard Working Solution: Dilute the this compound stock solution in the reconstitution solution to a final concentration (e.g., 5 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following workflow illustrates the sample preparation procedure for extracting the analytes from plasma.

Sample Preparation Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is vortex1 Vortex (30s) add_is->vortex1 add_nh3 Add 5% Ammonia (B1221849) Solution (100 µL) vortex1->add_nh3 vortex2 Vortex (30s) add_nh3->vortex2 add_solvent Add Ethyl Acetate (2.5 mL) vortex2->add_solvent vortex3 Vortex (10 min) add_solvent->vortex3 centrifuge Centrifuge (4000 rpm, 5 min) vortex3->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Protocol:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.[8]

  • Add 25 µL of the internal standard working solution.[8]

  • Vortex the mixture for 30 seconds.[8]

  • Add 100 µL of 5% ammonia solution and vortex for another 30 seconds.[8]

  • Add 2.5 mL of ethyl acetate and vortex for 10 minutes.[8]

  • Centrifuge at 4000 rpm for 5 minutes.[8]

  • Transfer the organic supernatant to a clean tube.[8]

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[8]

  • Reconstitute the residue with 200 µL of the mobile phase.[8]

LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of tolterodine and (R)-hydroxytolterodine.

Table 1: Chromatographic Conditions

Parameter Condition
LC System High-Performance Liquid Chromatograph
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[9][10]
Mobile Phase Isocratic: 10 mM Ammonium acetate and Acetonitrile (20:80, v/v)[9][10]
Flow Rate 0.5 mL/min[9][10]
Injection Volume 10 µL
Column Temperature 20°C[9]

| Retention Time | Tolterodine: ~1.9 min, (R)-Hydroxytolterodine: ~1.2 min[10] |

Table 2: Mass Spectrometric Conditions

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)[9][10]
MRM Transitions (m/z)
Tolterodine 326.1 → 147.1[9][10]
(R)-Hydroxytolterodine 342.2 → 223.1[9][10]
This compound (IS) 356.2 → 223.1[9][10]
Source Temperature 500°C
Ion Spray Voltage 5000 V[9]
Declustering Potential (DP) 50 V[9]

| Collision Energy (CE) | 35 V[9] |

Method Validation Summary

The described bioanalytical method has been validated according to regulatory guidelines.[11] The following tables summarize the quantitative data from the method validation.

Table 3: Calibration Curve and Linearity

Analyte Linear Range (pg/mL) Correlation Coefficient (r²)
Tolterodine 20.00 – 5000.00[9][10] > 0.9998[10]

| (R)-Hydroxytolterodine | 20.00 – 5000.00[9][10] | > 0.9987[10] |

Table 4: Accuracy and Precision

Analyte QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%)
Tolterodine LLOQ, LQC, MQC, HQC 0.62 – 6.36[9][10] 1.73 – 4.84[9][10] 98.75 – 103.56[9][10] 99.20 – 104.40[9][10]

| (R)-Hydroxytolterodine | LLOQ, LQC, MQC, HQC | 1.38 – 4.22[9][10] | 1.62 – 4.25[9][10] | 98.08 – 104.67[9][10] | 98.73 – 103.06[9][10] |

Table 5: Recovery

Analyte Concentration (pg/mL) Mean Recovery (%)
Tolterodine 60.0, 1500.0, 3500.0 92.68[10]
(R)-Hydroxytolterodine 60.0, 1500.0, 3500.0 87.09[10]

| This compound (IS) | - | 90.98[10] |

Conclusion

The use of this compound as an internal standard in this LC-MS/MS bioanalytical method provides a robust, sensitive, and reliable approach for the simultaneous quantification of tolterodine and its active metabolite, (R)-hydroxytolterodine, in plasma samples.[6] The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample processing and instrument response. This method is well-suited for pharmacokinetic and other clinical studies requiring the determination of tolterodine and its major active metabolite.

References

Application Notes: Chromatographic Separation of Tolterodine and (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist utilized in the management of overactive bladder.[1] It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to form the active metabolite 5-hydroxymethyl tolterodine (5-HMT).[1] Both the parent drug and this metabolite contribute significantly to the overall therapeutic effect. (R)-Hydroxytolterodine is the R-enantiomer of 5-HMT. For pharmacokinetic and bioequivalence studies, a robust and sensitive bioanalytical method for the simultaneous quantification of tolterodine and its metabolites is essential.[1]

This document provides a detailed protocol for the chromatographic separation and quantification of tolterodine and its stable isotope-labeled internal standard, (R)-Hydroxytolterodine-d14, in a biological matrix using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The chromatographic behavior of this compound is nearly identical to that of the unlabeled 5-hydroxymethyl tolterodine.

Metabolic Pathway of Tolterodine

The primary metabolic pathway for tolterodine involves the hydroxylation of the 5-methyl group to form 5-hydroxymethyl tolterodine, a reaction catalyzed by CYP2D6. A secondary pathway, more prominent in individuals with poor CYP2D6 metabolism, is the N-dealkylation of tolterodine, which is mediated by CYP3A enzymes.[1]

Tolterodine Metabolism Tolterodine Tolterodine HMT 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->HMT CYP2D6 (Hydroxylation) NDT N-Dealkylated Tolterodine Tolterodine->NDT CYP3A (N-Dealkylation)

Metabolic pathway of Tolterodine.

Quantitative Data Summary

The following tables summarize the typical parameters for the LC-MS/MS analysis of tolterodine and 5-hydroxymethyl tolterodine. These parameters are directly applicable for the analysis of tolterodine and this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterTolterodineThis compound (as 5-HMT)
Chromatographic Column Luna Phenyl-hexyl (100 x 2.0 mm, 3 µm)[2]Luna Phenyl-hexyl (100 x 2.0 mm, 3 µm)[2]
Mobile Phase 10 mM Ammonium Formate (pH 3.5) : Methanol (10:90, v/v)[2]10 mM Ammonium Formate (pH 3.5) : Methanol (10:90, v/v)[2]
Flow Rate 0.5 mL/min[3]0.5 mL/min[3]
Retention Time ~1.40 min[2][4]~1.24 min[2][4]
Ionization Mode ESI Positive[2][4]ESI Positive[2][4]
MRM Transition m/z 326.1 → 147.1[3]m/z 356.2 → 223.1[3]

Table 2: Method Validation Parameters

ParameterTolterodine5-Hydroxymethyl Tolterodine
Linearity Range 0.025 - 10 ng/mL[2][4]0.025 - 10 ng/mL[2][4]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[2][4]0.025 ng/mL[2][4]
Intra-day Precision (%RSD) < 11%[5]< 11%[5]
Inter-day Precision (%RSD) < 11%[5]< 11%[5]
Accuracy 98.75–103.56%[3]98.08–104.67%[3]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of tolterodine and this compound from human plasma.

Materials:

  • Human plasma samples

  • Tolterodine and this compound analytical standards

  • Internal Standard solution (e.g., Tolterodine-d6)

  • Methyl t-butyl ether (MTBE)

  • Reconstitution solution (e.g., mobile phase)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Spike the plasma with the internal standard solution.

  • Add 2.0 mL of methyl t-butyl ether to the tube.[1]

  • Vortex the mixture vigorously for 10 minutes.[1]

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.[1]

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.[1]

  • Vortex the reconstituted sample for 1 minute.[1]

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

  • Equilibrate the chromatographic column with the mobile phase until a stable baseline is achieved.

  • Set the autosampler temperature to maintain sample integrity.

  • Create a sequence table with the sample vials for analysis.

  • Inject the prepared samples onto the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

  • Process the acquired data using appropriate software to quantify the peak areas of tolterodine and this compound relative to the internal standard.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Add Internal Standard p1->p2 p3 Add MTBE (2.0 mL) p2->p3 p4 Vortex (10 min) p3->p4 p5 Centrifuge (4000 rpm, 5 min) p4->p5 p6 Transfer Organic Layer p5->p6 p7 Evaporate to Dryness (N2, 40°C) p6->p7 p8 Reconstitute in 200 µL p7->p8 p9 Transfer to Autosampler Vial p8->p9 a1 Inject Sample p9->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Workflow for the analysis of Tolterodine.

References

Application Notes and Protocols for (R)-Hydroxytolterodine-d14 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

(R)-Hydroxytolterodine, also known as desfesoterodine, is the principal active metabolite of the muscarinic receptor antagonist tolterodine (B1663597), a drug used to treat overactive bladder. (R)-Hydroxytolterodine-d14 is a deuterated form of this active metabolite. In drug development and preclinical animal studies, deuterated compounds like this compound are not typically administered directly to animals for therapeutic effect. Instead, they serve as critical internal standards for quantitative bioanalysis in pharmacokinetic (PK) studies.[1][2][3] Their chemical similarity to the analyte of interest, combined with their distinct mass, allows for precise and accurate quantification of the non-deuterated drug in biological samples by mass spectrometry.[1][2]

These application notes provide a comprehensive overview of the dosing and administration of the parent compound, tolterodine, in various animal models, and outline protocols where this compound would be utilized as an internal standard in the subsequent bioanalytical phase.

Quantitative Data Summary: Dosing of Tolterodine in Animal Studies

The following tables summarize the dosing of tolterodine in different animal species as reported in preclinical studies. This data is essential for designing pharmacokinetic studies where this compound would be used as an internal standard for the quantification of its non-deuterated counterpart.

Table 1: Oral Dosing of Tolterodine in Rodent Studies

SpeciesDoseDosing RegimenPurpose of StudyReference
Mouse1.5 - 50 mg/kgSingle Dose / Repeat DoseGeneral Pharmacology / Toxicity[4]
Mouse5, 15, 45 mg/kgNot SpecifiedCarcinogenicity[4]
Mouse10 mg/kgNot SpecifiedNo Observed Toxic Effect Level[4]
Rat0.2 - 2000 nM/kgIntravenousCystometrography[2]

Table 2: Oral Dosing of Tolterodine in Non-Rodent Studies

SpeciesDoseDosing RegimenPurpose of StudyReference
Dog0.2 mg/kgSingle DoseGeneral Pharmacology[4]
Dog4.5 mg/kg26-week Toxicity StudyLong-term Toxicity[4]

Table 3: Pharmacokinetic Parameters of Tolterodine in Various Animal Species

SpeciesBioavailabilityHalf-life (t½)ClearanceReference
Mouse2-20%< 2 hours10-15 L/h·kg[5]
Rat2-20%< 2 hours10-15 L/h·kg[5]
Dog58-63%< 2 hours1.4 L/h·kg[5]

Experimental Protocols

The following protocols describe a typical workflow for a pharmacokinetic study involving oral administration of a compound like tolterodine to rodents. This compound would be used during the sample analysis phase as an internal standard.

Protocol 1: Preparation of Dosing Solution for Oral Gavage

This protocol provides a general guideline for preparing a dosing solution for oral administration to rodents.

Materials:

  • Tolterodine Tartrate

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, corn oil)

  • Sterile tubes

  • Vortex mixer

  • Analytical balance

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of Tolterodine Tartrate based on the desired dose and the number of animals to be dosed.

  • Weigh the calculated amount of Tolterodine Tartrate powder using an analytical balance.

  • In a sterile tube, add a small amount of the chosen vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for a short period to aid in dissolution or to ensure uniform particle size.

  • Prepare the dosing solution fresh on the day of the experiment to ensure stability.

Protocol 2: Oral Gavage Administration in Mice

This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.[5]

Animal Preparation:

  • Acclimatize the animals to the housing conditions for at least five days prior to the experiment.

  • Weigh each mouse on the day of dosing to determine the precise volume of the dosing solution to be administered. The typical gavage volume should not exceed 10 mL/kg of body weight.[5]

Procedure:

  • Restrain the mouse firmly but gently, ensuring its body is in a vertical position.

  • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.

  • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).

  • Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is gently advanced.

  • Once the needle is in the esophagus, administer the dosing solution slowly and steadily.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-administration.

Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis

Materials:

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Syringes with appropriate gauge needles or capillary tubes

  • Centrifuge

  • Pipettes

  • Freezer (-80°C)

Procedure:

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method such as tail vein, saphenous vein, or terminal cardiac puncture.

  • For plasma separation, immediately place the collected blood in EDTA-coated tubes and gently invert to mix.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.

  • Store the plasma samples at -80°C until bioanalysis.

Protocol 4: Bioanalysis using LC-MS/MS with this compound as an Internal Standard

Sample Preparation:

  • Thaw the plasma samples on ice.

  • To a known volume of plasma (e.g., 50 µL), add a specific amount of this compound solution of a known concentration. This serves as the internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Develop a chromatographic method to separate the analyte ((R)-Hydroxytolterodine) from other matrix components.

  • Use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer to detect and quantify the analyte and the internal standard (this compound).

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Mandatory Visualizations

Metabolic Pathway of Tolterodine

Tolterodine Tolterodine Hydroxytolterodine (R)-Hydroxytolterodine (Active Metabolite) Tolterodine->Hydroxytolterodine CYP2D6 N_dealkylated_tolterodine N-dealkylated Tolterodine Tolterodine->N_dealkylated_tolterodine CYP3A4

Caption: Metabolic conversion of Tolterodine.

Experimental Workflow for a Pharmacokinetic Study

cluster_in_vivo In-Vivo Phase cluster_in_vitro In-Vitro / Bioanalytical Phase Dosing_Solution Dosing Solution Preparation Animal_Dosing Animal Dosing (Oral Gavage) Dosing_Solution->Animal_Dosing Blood_Sampling Blood Sample Collection Animal_Dosing->Blood_Sampling Internal_Standard This compound Addition Blood_Sampling->Internal_Standard Sample_Processing Plasma Sample Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Internal_Standard->Sample_Processing Data_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->Data_Analysis

Caption: Workflow for a rodent pharmacokinetic study.

References

Application of (R)-Hydroxytolterodine-d14 for Accurate Quantification of (R)-5-Hydroxymethyl Tolterodine in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Hydroxytolterodine-d14 is a stable isotopically labeled (SIL) form of (R)-5-hydroxymethyl tolterodine (B1663597), the primary active metabolite of the drug tolterodine. In bioanalytical studies, particularly those involving pharmacokinetic and toxicokinetic assessments, the use of a SIL internal standard (IS) is considered the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] The near-identical physicochemical properties of the deuterated standard to the analyte ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for matrix effects and procedural variability.[2][5] This application note provides a detailed protocol for the use of this compound as an internal standard for the precise and accurate quantification of (R)-5-hydroxymethyl tolterodine in plasma samples.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is spiked into plasma samples containing the analyte, (R)-5-hydroxymethyl tolterodine. Following extraction and chromatographic separation, the analyte and the internal standard are detected by a tandem mass spectrometer. The ratio of the analyte's response to the internal standard's response is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. This approach significantly enhances the robustness and reliability of the bioanalytical method.[1]

Materials and Reagents

  • Analytes and Internal Standard:

    • (R)-5-Hydroxymethyl tolterodine (Analyte)

    • This compound (Internal Standard)[6]

  • Biological Matrix:

    • Blank human or animal plasma (with appropriate anticoagulant, e.g., EDTA)

  • Chemicals and Solvents:

  • Consumables:

Experimental Protocols

Preparation of Stock and Working Solutions

a. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of (R)-5-hydroxymethyl tolterodine and this compound into separate volumetric flasks.

  • Dissolve in methanol to achieve a final concentration of 1 mg/mL for each.

  • Store stock solutions at -20°C.

b. Intermediate and Working Standard Solutions:

  • Prepare intermediate stock solutions of the analyte by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Prepare working standard solutions for the calibration curve by spiking the intermediate analyte solutions into blank plasma. A typical concentration range for tolterodine and its metabolites in plasma is 0.05 to 30 ng/mL.[7]

  • Prepare a working solution of the internal standard (this compound) at a concentration of approximately 20 ng/mL in a 50:50 (v/v) mixture of methanol and water. This concentration may need to be optimized based on instrument response.

Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction is a common method for isolating tolterodine and its metabolites from plasma.[8][9][10]

  • Aliquoting: Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., 20 ng/mL) to each tube, except for the blank plasma used to assess matrix effects.

  • Vortexing: Briefly vortex the samples for approximately 30 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and isopropanol (95:5, v/v) or tert-butyl methyl ether) to each tube.[7][9]

  • Mixing: Vortex the tubes for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and 10 mM ammonium acetate).

  • Transfer to Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

a. Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Start with 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

b. Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage +5000 V
MRM Transitions See Table 1 below

Table 1: Example MRM Transitions for (R)-5-Hydroxymethyl Tolterodine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R)-5-Hydroxymethyl Tolterodine342.2223.235
This compound356.3237.235

Note: The exact m/z values and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.

Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of (R)-5-hydroxymethyl tolterodine in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations in triplicate to assess the accuracy and precision of the method. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).[8]

Method Validation Parameters

A full bioanalytical method validation should be performed according to regulatory guidelines and typically includes the assessment of:

  • Selectivity and Specificity

  • Linearity

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)[8][11]

Table 2: Representative Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Accuracy 85-115% of nominal value (80-120% at LLOQ)
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) ≤ 15%
Extraction Recovery (%CV) Consistent and reproducible

Visualizations

G Workflow for Plasma Sample Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Spike with this compound (IS) p1->p2 p3 Add Extraction Solvent (e.g., MTBE) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Organic Layer p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject Sample onto LC Column p6->a1 Transfer to Autosampler a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Experimental workflow from plasma sample preparation to final quantification.

G Logic of Internal Standard Correction Analyte Analyte Signal (Variable) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS IS Signal (this compound) (Known Amount) IS->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve Variability Extraction Loss Matrix Effects Injection Volume Variation Variability->Analyte Variability->IS

Caption: Ratiometric correction using the stable isotope-labeled internal standard.

References

Application Note: High-Throughput LC-MS/MS Quantification of 5-Hydroxymethyl Tolterodine in Rat Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder.[1] Its primary active metabolite, 5-hydroxymethyl tolterodine (hydroxytolterodine), significantly contributes to its therapeutic effect.[1] Consequently, the accurate and simultaneous quantification of both tolterodine and its active metabolite is crucial for pharmacokinetic and drug metabolism studies.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-hydroxymethyl tolterodine in rat plasma, employing 5-hydroxymethyl tolterodine-d14 as a stable isotope-labeled internal standard for precise quantification.[1][3]

The described method employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation.[1][3] This high-throughput and selective method is well-suited for pharmacokinetic studies and routine drug monitoring.[1]

Experimental Protocols

1. Materials and Reagents

  • 5-Hydroxymethyl Tolterodine

  • 5-Hydroxymethyl Tolterodine-d14 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate

  • Methyl tert-butyl ether

  • Deionized water

  • Rat plasma

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Individual stock solutions of 5-hydroxymethyl tolterodine and 5-hydroxymethyl tolterodine-d14 are prepared in methanol.[2]

  • Working Standard Solutions: Working standard solutions are prepared by serially diluting the primary stock solutions with a mixture of methanol and water.[1]

  • Internal Standard Spiking Solution: A spiking solution of 5-hydroxymethyl tolterodine-d14 is prepared in 60% methanol from the respective stock solution.[3]

  • Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples are prepared by spiking the appropriate working standard solutions into blank rat plasma.[1][3]

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (5000.00 pg/mL).[3]

  • Briefly vortex the mixture.[3]

  • Add 2.5 mL of methyl tert-butyl ether.[3]

  • Vortex for 10 minutes to ensure thorough mixing.[3]

  • Centrifuge at 4000 rpm for 10 minutes at 20 °C to separate the organic and aqueous layers.[3]

  • Transfer the supernatant (organic layer) to a clean tube.[3]

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[1][4]

4. Liquid Chromatography Conditions

ParameterValue
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[3][4]
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[3][4]
Flow Rate 0.5 mL/min[3][4]
Column Temperature 20 °C[3][4]
Injection Volume 10 µL[4]

5. Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode[1]
Detection Mode Multiple Reaction Monitoring (MRM)[3][4]
MRM Transitions 5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1[3][4]
5-Hydroxymethyl Tolterodine-d14: m/z 356.2 → 223.1[3][4]

Quantitative Data Summary

Table 1: Linearity and Lower Limit of Quantification

AnalyteLinearity Range (pg/mL)LLOQ (pg/mL)Correlation Coefficient (r²)
5-Hydroxymethyl Tolterodine20.00–5000.00[3][4]20.00[3]>0.99[4]

Table 2: Accuracy and Precision of Quality Control Samples

QC Concentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
60.01.38 - 4.22[4]1.62 - 4.25[4]98.08 - 104.67[4]98.73 - 103.06[4]
1500.01.38 - 4.22[4]1.62 - 4.25[4]98.08 - 104.67[4]98.73 - 103.06[4]
3500.01.38 - 4.22[4]1.62 - 4.25[4]98.08 - 104.67[4]98.73 - 103.06[4]

Table 3: Recovery

AnalyteConcentration (pg/mL)Mean Recovery (%)
5-Hydroxymethyl Tolterodine60.096.82[3]
1500.081.55[3]
3500.082.92[3]

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 100 µL Rat Plasma add_is Add 50 µL d14-IS plasma_sample->add_is add_solvent Add 2.5 mL MTBE add_is->add_solvent vortex_1 Vortex (10 min) add_solvent->vortex_1 centrifuge Centrifuge (4000 rpm, 10 min) vortex_1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 10 µL reconstitute->inject lc_separation LC Separation (Ascentis Express RP amide) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: LC-MS/MS workflow for hydroxytolterodine.

References

Application Notes and Protocols for the Determination of Tolterodine Pharmacokinetics Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist widely used in the management of overactive bladder, characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][2] Accurate determination of its pharmacokinetic profile is crucial for drug development, bioequivalence studies, and clinical monitoring. Tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5] Both the parent drug and this metabolite contribute significantly to the therapeutic effect.[2][6]

The use of a stable isotope-labeled internal standard, such as deuterated tolterodine, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] A deuterated internal standard shares near-identical physicochemical properties with the analyte, ensuring similar extraction recovery and ionization response, which corrects for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the method.[7][8]

This document provides detailed application notes and protocols for a validated LC-MS/MS method for the simultaneous quantification of tolterodine and its active metabolite, 5-HMT, in biological matrices using deuterated internal standards.

Signaling Pathway of Tolterodine

Tolterodine exerts its therapeutic effect by acting as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes, in the urinary bladder.[2] By blocking the binding of the neurotransmitter acetylcholine (B1216132) to these receptors, tolterodine inhibits involuntary contractions of the detrusor muscle, leading to an increase in bladder capacity and a reduction in the symptoms of overactive bladder.[1][2]

Tolterodine_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_muscle Bladder Detrusor Muscle Cell Ach Acetylcholine (ACh) M3 Muscarinic M3 Receptor Ach->M3 Binds to Contraction Muscle Contraction M3->Contraction Activates Tolterodine Tolterodine Tolterodine->M3 Blocks Experimental_Workflow Start Plasma Sample Collection Spike_IS Spike with Deuterated Internal Standards (Tolterodine-d6, 5-HMT-d14) Start->Spike_IS LLE Liquid-Liquid Extraction (e.g., with methyl t-butyl ether) Spike_IS->LLE Evaporation Evaporation of Organic Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Pharmacokinetic Modeling LC_MSMS->Data_Analysis

References

Preparation of (R)-Hydroxytolterodine-d14 Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of (R)-Hydroxytolterodine-d14 stock solutions, intended for use as an internal standard in bioanalytical and drug metabolism studies. This compound, a deuterated analog of the major active metabolite of tolterodine (B1663597), is crucial for accurate quantification of tolterodine and its metabolites in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Compound Information

This compound is the stable isotope-labeled form of (R)-5-hydroxymethyl tolterodine. The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) for mass spectrometry-based detection, allowing it to be differentiated from the unlabeled analyte.

PropertyValue
Chemical Name 2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol[1]
Synonyms rac 5-Hydroxymethyl Tolterodine-d14, 5-Hydroxy Tolterodine Labeled d14[1]
Molecular Formula C₂₂H₁₇D₁₄NO₂[2]
Molecular Weight 355.57 g/mol [1]
Primary Use Internal standard for bioanalytical methods[3][4]

Experimental Protocols

The following protocols outline the preparation of primary stock solutions and subsequent working solutions of this compound.

Materials and Equipment
  • This compound powder

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Deionized or purified water

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Amber glass vials for storage

Preparation of Primary Stock Solution (e.g., 1 mg/mL)
  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed powder into a clean, dry volumetric flask (e.g., 1 mL).

  • Solvent Addition: Add a small amount of methanol to the flask to dissolve the powder.

  • Vortexing: Gently vortex the flask to ensure complete dissolution of the solid.

  • Bringing to Volume: Add methanol to the volumetric flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. Store the solution in a refrigerator at 2-8°C.[5]

Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution to the desired concentrations. These solutions are often used for spiking into blank biological matrices to create calibration standards and quality control samples.[3]

Example: Preparation of a 1 µg/mL Working Solution

  • Allow the primary stock solution (1 mg/mL) to equilibrate to room temperature.

  • Pipette 10 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v) or 60% methanol.[5]

  • Cap the flask and mix thoroughly.

  • This working solution can be further diluted to prepare lower concentration standards as required for the specific analytical method.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solutions and the metabolic pathway of tolterodine.

G Workflow for Preparation of this compound Stock Solutions cluster_0 Primary Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application weigh Weigh this compound Powder dissolve Dissolve in Methanol weigh->dissolve vortex Vortex to Mix dissolve->vortex bring_to_volume Bring to Final Volume with Methanol vortex->bring_to_volume store_primary Store at 2-8°C bring_to_volume->store_primary retrieve_primary Retrieve Primary Stock Solution store_primary->retrieve_primary dilute Perform Serial Dilutions (e.g., with Methanol/Water) retrieve_primary->dilute store_working Store at 2-8°C dilute->store_working spike Spike into Biological Matrix store_working->spike analyze LC-MS/MS Analysis spike->analyze

Caption: Workflow for preparing stock and working solutions.

G Metabolic Pathway of Tolterodine tolterodine Tolterodine hydroxytolterodine (R)-Hydroxytolterodine (Active Metabolite) tolterodine->hydroxytolterodine CYP2D6 dealkylated N-Dealkylated Metabolite tolterodine->dealkylated CYP3A4 carboxylic_acid 5-Carboxylic Acid Metabolite (Inactive) hydroxytolterodine->carboxylic_acid Oxidation

Caption: Simplified metabolic pathway of Tolterodine.

Conclusion

The protocols described provide a reliable method for the preparation of this compound stock solutions. As a stable isotope-labeled internal standard, its proper preparation is fundamental to the accuracy and precision of bioanalytical methods for quantifying tolterodine and its metabolites.[6] Adherence to good laboratory practices, including the use of calibrated equipment and high-purity solvents, is essential for generating high-quality stock solutions.

References

Application Notes and Protocols for the Bioanalytical Sample Preparation of (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Hydroxytolterodine, the primary active metabolite of the antimuscarinic agent tolterodine (B1663597), plays a crucial role in the therapeutic effect of the parent drug. Accurate quantification of this metabolite in biological matrices is essential for pharmacokinetic and bioequivalence studies. (R)-Hydroxytolterodine-d14 is a stable isotope-labeled internal standard (SIL-IS) that is indispensable for achieving high accuracy and precision in quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the SIL-IS to the analyte ensure it effectively tracks the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound and the corresponding active metabolite, 5-hydroxymethyl tolterodine, in plasma: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). These notes are intended for researchers, scientists, and drug development professionals involved in the bioanalysis of tolterodine and its metabolites.

Quantitative Data Summary

The selection of a sample preparation method is a critical step in bioanalytical method development, impacting recovery, data quality, and analytical sensitivity. The following tables summarize quantitative data for the different techniques based on available literature.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

ParameterTolterodine5-Hydroxymethyl TolterodineReference
Recovery 92.68%87.09%[1]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL0.025 ng/mL[2]
Linearity Range 0.025 - 10 ng/mL0.025 - 10 ng/mL[2]
Intra-day Precision (%RSD) < 11%< 11%[3]
Inter-day Precision (%RSD) < 11%< 11%[3]
Intra-day Accuracy (%) within ±7%within ±7%[3]
Inter-day Accuracy (%) within ±7%within ±7%[3]

Table 2: Solid-Phase Extraction (SPE) Performance Data

ParameterPerformance CharacteristicsReference
Recovery Generally high, often >80% with optimized methods.[4][4]
Matrix Effects Can be significantly reduced compared to PPT, with matrix effects often ≤15%.[4][4]
LLOQ Comparable to or lower than LLE, depending on the concentration factor.
Precision (%RSD) Typically <15%.
Accuracy (%) Typically within ±15%.

Table 3: Protein Precipitation (PPT) Performance Data

ParameterPerformance CharacteristicsReference
Recovery Can be high, but may be lower than LLE or SPE for some analytes.[5]
Matrix Effects Generally higher than LLE and SPE, as this method is less selective in removing endogenous interferences.[5][5]
LLOQ May be higher than LLE and SPE due to less sample concentration and higher matrix effects.[6][6]
Precision (%RSD) Typically <15%.
Accuracy (%) Typically within ±15%.

Experimental Protocols

Detailed methodologies for Liquid-Liquid Extraction, Solid-Phase Extraction, and Protein Precipitation are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and analytical instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes a robust LLE method for the extraction of 5-hydroxymethyl tolterodine from plasma samples using methyl t-butyl ether (MTBE) as the extraction solvent.[1][7]

Materials:

  • Biological plasma samples

  • This compound internal standard working solution

  • Methyl t-butyl ether (MTBE), HPLC grade

  • Nitrogen gas supply for evaporation

  • Reconstitution solution (e.g., 50:50 acetonitrile (B52724):water)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 2.0 mL of methyl t-butyl ether.

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow start Start: Plasma Sample (200 µL) add_is Add Internal Standard (this compound) start->add_is vortex1 Vortex (30s) add_is->vortex1 add_mtbe Add Methyl t-butyl Ether (2.0 mL) vortex1->add_mtbe vortex2 Vortex (10 min) add_mtbe->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N₂, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Reconstitution Solution evaporate->reconstitute vortex3 Vortex (1 min) reconstitute->vortex3 analysis LC-MS/MS Analysis vortex3->analysis

Liquid-Liquid Extraction Workflow
Protocol 2: Solid-Phase Extraction (SPE)

This protocol outlines a simplified, 3-step SPE procedure using a water-wettable reversed-phase sorbent like Oasis HLB.[8] This generic method is effective for a broad range of analytes and can be adapted for 5-hydroxytolterodine.

Materials:

  • Biological plasma samples

  • This compound internal standard working solution

  • SPE cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

  • Phosphoric acid (4% in water)

  • Methanol (B129727), HPLC grade

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold (vacuum or positive pressure)

  • Nitrogen gas supply for evaporation

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to the plasma sample and vortex to mix. This step helps to disrupt protein binding.

  • Load:

    • Place the SPE cartridges on the manifold.

    • Directly load the pre-treated plasma sample onto the SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Wash:

    • Wash the cartridge with 1 mL of the wash solution (e.g., 5% methanol in water) to remove polar interferences.

    • Apply vacuum to dry the sorbent for approximately 1-2 minutes.

  • Elute:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and internal standard with 1 mL of elution solvent (e.g., methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the reconstitution solution.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow start Start: Plasma Sample (200 µL) add_is Add Internal Standard (this compound) start->add_is pretreat Pre-treat with 4% H₃PO₄ add_is->pretreat load Load onto SPE Cartridge pretreat->load wash Wash with 5% Methanol load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness (N₂, 40°C) elute->evaporate reconstitute Reconstitute in 200 µL Reconstitution Solution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow
Protocol 3: Protein Precipitation (PPT)

This protocol details a simple and rapid protein precipitation method using acetonitrile, which is suitable for high-throughput screening.[9]

Materials:

  • Biological plasma samples

  • This compound internal standard working solution

  • Acetonitrile, HPLC grade (ice-cold is often recommended)

  • Vortex mixer

  • Centrifuge (refrigerated, if possible)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • The sample is now ready for direct injection or can be evaporated and reconstituted if a concentration step is needed. For direct injection, ensure compatibility with the initial mobile phase conditions.

PPT_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (this compound) start->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (2 min) add_acn->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Protein Precipitation Workflow

Conclusion

The choice of sample preparation technique for the analysis of this compound and its corresponding analyte is a critical decision that influences the overall performance of the bioanalytical method.

  • Liquid-Liquid Extraction (LLE) offers a good balance of cleanliness and recovery, effectively removing phospholipids (B1166683) and other interferences.[1] It is a well-established and robust technique.

  • Solid-Phase Extraction (SPE) provides the cleanest extracts, leading to the lowest matrix effects and potentially the highest sensitivity.[4][5] While traditionally more complex, simplified protocols for modern sorbents have improved throughput.[8]

  • Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method, making it ideal for high-throughput environments.[9] However, it is the least selective method, which can result in higher matrix effects and potentially compromise the LLOQ.[5][6]

The optimal method will depend on the specific requirements of the study, including the desired level of sensitivity, the available instrumentation, and the required sample throughput. For regulated bioanalysis requiring the lowest detection limits and minimal matrix effects, SPE is often the preferred choice. For research and discovery settings where speed is paramount, PPT can be a valuable tool. LLE provides a reliable and effective middle ground suitable for many applications. Regardless of the chosen method, the use of a stable isotope-labeled internal standard such as this compound is crucial for ensuring the accuracy and precision of the analytical results.

References

Standard Operating Procedure for the Application of (R)-Hydroxytolterodine-d14 in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Hydroxytolterodine-d14 is the deuterium-labeled analog of (R)-5-hydroxymethyl tolterodine (B1663597) (5-HMT), the principal active metabolite of the antimuscarinic drug tolterodine.[1][2] Tolterodine is prescribed for the treatment of overactive bladder.[3][4] Due to its pharmacological activity, the simultaneous quantification of both tolterodine and 5-HMT is critical in pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][5] this compound serves as an ideal internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1][4] Its physicochemical properties are nearly identical to the unlabeled analyte, allowing it to effectively track the analyte throughout the experimental workflow.[1]

This document provides a detailed standard operating procedure for the use of this compound as an internal standard in the quantitative analysis of tolterodine and its metabolites in biological matrices.

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[3] The main metabolic route is the oxidation of the 5-methyl group, catalyzed by CYP2D6, which results in the formation of the active metabolite 5-hydroxymethyl tolterodine (5-HMT).[1][3] A secondary pathway, more prominent in individuals with poor CYP2D6 metabolism, involves N-dealkylation of tolterodine, which is catalyzed by CYP3A enzymes.[3]

Tolterodine Metabolism Metabolic Pathway of Tolterodine Tolterodine Tolterodine HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Tolterodine->HMT Oxidation NDT N-dealkylated Tolterodine Tolterodine->NDT N-dealkylation CYP2D6 CYP2D6 CYP2D6->HMT CYP3A CYP3A CYP3A->NDT

Metabolic conversion of tolterodine.

Quantitative Analysis of Tolterodine and 5-Hydroxymethyl Tolterodine

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of tolterodine and 5-HMT in biological matrices such as plasma.[1][4]

Materials and Reagents
  • Analytes: Tolterodine and 5-Hydroxymethyl Tolterodine (5-HMT) analytical standards

  • Internal Standard: this compound

  • Biological Matrix: Human or animal plasma (e.g., rat plasma)

  • Extraction Solvent: Methyl t-butyl ether (MTBE)

  • Reconstitution Solution: 10 mM ammonium (B1175870) acetate (B1210297) in 20:80 (v/v) acetonitrile:water[3]

  • Methanol

  • Ammonium formate (B1220265) buffer (pH 3.5)

  • Deionized water

  • Acetonitrile (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution, this compound, to each sample.

  • Add 2.0 mL of methyl t-butyl ether to the plasma sample.[3]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[3]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.[3]

  • Vortex the reconstituted sample for 1 minute.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow Liquid-Liquid Extraction Workflow for Plasma Samples Start Start: 200 µL Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Add_MTBE Add 2.0 mL Methyl t-butyl Ether Add_IS->Add_MTBE Vortex1 Vortex for 10 minutes Add_MTBE->Vortex1 Centrifuge Centrifuge at 4000 rpm for 5 minutes Vortex1->Centrifuge Transfer Transfer Upper Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 200 µL Solution Evaporate->Reconstitute Vortex2 Vortex for 1 minute Reconstitute->Vortex2 Analysis LC-MS/MS Analysis Vortex2->Analysis

Sample preparation workflow.

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of tolterodine and 5-HMT.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column Reversed-phase Luna Phenyl-hexyl column (100 x 2.0 mm, 3 µm)[5]
Mobile Phase 10 mM ammonium formate buffer (pH 3.5)-methanol (10:90, v/v)[5]
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 2 minutes

Table 2: Mass Spectrometric Conditions

ParameterTolterodine5-Hydroxymethyl Tolterodine (5-HMT)This compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z) 326.1 → 147.1342.2 → 147.1356.3 → 154.2
Declustering Potential (DP) 60 V65 V65 V
Collision Energy (CE) 35 eV40 eV40 eV
Data Analysis and Quantification

The concentrations of tolterodine and 5-HMT in the plasma samples are determined by calculating the peak area ratio of the analyte to the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

Method Validation and Performance Characteristics

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Performance Characteristics of the LC-MS/MS Method

ParameterTolterodine5-Hydroxymethyl Tolterodine (5-HMT)
Linearity Range 0.025–10 ng/mL[5]0.025–10 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[5]0.025 ng/mL[5]
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%> 85%

Safety Precautions

  • Handle this compound and other chemicals in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6]

  • Dispose of chemical waste in accordance with local, regional, and national regulations.[6]

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust, sensitive, and reliable approach for the simultaneous quantification of tolterodine and its active metabolite, 5-HMT, in biological matrices.[1] The detailed protocol and performance characteristics presented in this document serve as a comprehensive guide for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and drug development.

References

Application Notes and Protocols for the Use of (R)-Hydroxytolterodine-d14 in Urine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Hydroxytolterodine, the 5-hydroxymethyl metabolite of tolterodine (B1663597), is a key analyte in pharmacokinetic and metabolic studies of tolterodine, a muscarinic receptor antagonist used to treat urinary incontinence.[1][2][3] Accurate and precise quantification of this metabolite in urine is crucial for understanding the drug's excretion profile. The use of a stable isotope-labeled internal standard, such as (R)-Hydroxytolterodine-d14, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7] This deuterated analog closely mimics the chemical and physical properties of the analyte, correcting for variations during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[5][6][7]

These application notes provide a detailed protocol for the quantitative analysis of (R)-Hydroxytolterodine in human urine using this compound as an internal standard. The methodology includes sample preparation involving enzymatic hydrolysis and solid-phase extraction (SPE), followed by LC-MS/MS analysis.

Pharmacological Context: Tolterodine Metabolism

Tolterodine undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes. The major metabolic pathway involves the oxidation of the 5-methyl group to form the active metabolite, 5-hydroxymethyltolterodine ((R)-Hydroxytolterodine). This metabolite, which is pharmacologically active, is further oxidized to 5-carboxytolterodine. Both the parent drug and its metabolites are excreted in the urine, partly as glucuronide conjugates.[8] Therefore, a hydrolysis step is often necessary to quantify the total amount of the metabolite.

Tolterodine_Metabolism Tolterodine Tolterodine Hydroxytolterodine (R)-Hydroxytolterodine (5-Hydroxymethyl Metabolite) Tolterodine->Hydroxytolterodine CYP2D6 Carboxytolterodine 5-Carboxytolterodine Hydroxytolterodine->Carboxytolterodine Oxidation Glucuronide Glucuronide Conjugates Hydroxytolterodine->Glucuronide Urine Urine Excretion Hydroxytolterodine->Urine Carboxytolterodine->Glucuronide Glucuronide->Urine Sample_Prep_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) A Urine Sample (1 mL) B Add Internal Standard (this compound) A->B C Add Buffer & β-glucuronidase B->C D Incubate (Hydrolysis) (e.g., 37°C for 4h) C->D F Load Sample D->F E Condition SPE Cartridge E->F G Wash Cartridge (e.g., with 5% Methanol) F->G H Elute Analytes (e.g., with 5% Formic Acid in Methanol) G->H I Evaporate Eluate to Dryness H->I J Reconstitute in Mobile Phase I->J K Inject into LC-MS/MS J->K

References

Application Notes: Utilizing (R)-Hydroxytolterodine-d14 for In Vitro Metabolism Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Hydroxytolterodine, the principal active metabolite of the antimuscarinic agent tolterodine (B1663597), plays a significant role in the therapeutic effects of the parent drug. Understanding its metabolic fate is crucial for a comprehensive assessment of tolterodine's pharmacokinetics and potential drug-drug interactions. (R)-Hydroxytolterodine-d14, a stable isotope-labeled analog, serves as an invaluable tool for in vitro metabolism studies, particularly as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its use ensures high accuracy and precision in quantifying the formation and subsequent metabolism of (R)-Hydroxytolterodine.[1][2] This document provides detailed protocols and application notes for the utilization of this compound in in vitro metabolism assays using human liver microsomes (HLMs).

Tolterodine is primarily metabolized via two oxidative pathways: hydroxylation of the 5-methyl group to form (R)-Hydroxytolterodine, catalyzed by cytochrome P450 2D6 (CYP2D6), and N-dealkylation, mediated mainly by CYP3A4.[3][4] The resulting hydroxylated metabolite is pharmacologically active and contributes significantly to the clinical efficacy of tolterodine.[5]

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of Tolterodine and its Metabolites

This table summarizes the typical mass spectrometry parameters for the detection of tolterodine and its major metabolites, including (R)-Hydroxytolterodine, using this compound as an internal standard.[1][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tolterodine326.1147.1
(R)-Hydroxytolterodine342.2223.1
N-dealkyltolterodine--
This compound (IS) 356.2 223.1

N-dealkyltolterodine data not sufficiently available in the search results.

Table 2: In Vitro Metabolic Stability of Tolterodine in Human Liver Microsomes

The following table presents representative data on the metabolic stability of tolterodine in human liver microsomes (HLMs). While specific data for (R)-Hydroxytolterodine was not available, this data for the parent compound provides context for CYP2D6 activity. The stability of a compound is often expressed as its half-life (t½) and intrinsic clearance (CLint).[7][8]

CompoundMicrosomal Protein (mg/mL)Incubation Time (min)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Tolterodine0.50, 5, 15, 30~2.3 hours (in vivo, extensive metabolizers)[9]High (in vivo systemic clearance: 44 ± 13 L/hr in extensive metabolizers)[9]
Verapamil (B1683045) (Control)0.50, 5, 15, 30~10>138.6
Warfarin (Control)0.50, 5, 15, 30>60<23.1

In vitro half-life and intrinsic clearance for tolterodine were not explicitly found in the search results and are represented by in vivo data for context.

Table 3: Kinetic Parameters for CYP2D6-Mediated Metabolism

This table provides kinetic parameters for CYP2D6, the primary enzyme responsible for the formation of (R)-Hydroxytolterodine from tolterodine.

SubstrateCYP IsoformKm (µM)Vmax (pmol/min/pmol P450)
Dextromethorphan (Probe Substrate)CYP2D62-10-
4'-Methyl-alpha-pyrrolidinopropiophenoneCYP2D69.8 ± 2.513.6 ± 0.7

Specific Km and Vmax values for tolterodine 5-hydroxylation by CYP2D6 were not available in the provided search results. Data for a known CYP2D6 substrate and another compound metabolized by CYP2D6 are presented for reference.[10]

Experimental Protocols

Protocol 1: Metabolic Stability of (R)-Hydroxytolterodine in Human Liver Microsomes

This protocol is designed to determine the rate of metabolism of (R)-Hydroxytolterodine in human liver microsomes.

Materials:

  • (R)-Hydroxytolterodine

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (R)-Hydroxytolterodine (e.g., 1 mM in DMSO).

    • Prepare a stock solution of the internal standard, this compound (e.g., 1 mM in DMSO).

    • On the day of the experiment, thaw the HLMs on ice. Dilute the HLMs to a final concentration of 0.5 mg/mL in potassium phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension at 37°C for 5-10 minutes.

    • Add the (R)-Hydroxytolterodine working solution to the HLM suspension to achieve a final substrate concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard, this compound (e.g., 100 nM).

    • The "0-minute" time point is prepared by adding the quenching solution before the addition of the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate at 4°C for 15 minutes at 3000 x g to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining (R)-Hydroxytolterodine at each time point relative to the internal standard.[1][6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining (R)-Hydroxytolterodine against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[7]

Protocol 2: CYP Inhibition Assay - Determining the IC50 of a Test Compound on (R)-Hydroxytolterodine Formation

This protocol determines the concentration of a test compound that inhibits 50% of the CYP2D6-mediated formation of (R)-Hydroxytolterodine from tolterodine.

Materials:

  • Tolterodine (substrate)

  • Test compound (potential inhibitor)

  • This compound (internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH

  • Quinidine (positive control inhibitor for CYP2D6)[3]

  • Acetonitrile (ACN), ice-cold

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of tolterodine, the test compound, quinidine, and this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and quinidine.

  • Incubation:

    • In a 96-well plate, combine the HLMs (final concentration 0.2-0.5 mg/mL), potassium phosphate buffer, and either the test compound at various concentrations or the positive control inhibitor.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Add tolterodine to a final concentration approximately equal to its Km for CYP2D6 (if known, otherwise use a concentration in the linear range of metabolite formation, e.g., 1-10 µM).

    • Initiate the reaction by adding NADPH (final concentration ~1 mM).

  • Reaction and Termination:

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard, this compound.

  • Sample Processing and Analysis:

    • Follow steps 4 and 5 from Protocol 1 to process the samples and analyze the formation of (R)-Hydroxytolterodine by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control incubation (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Metabolic Stability Assay prep Reagent Preparation (HLMs, NADPH, (R)-Hydroxytolterodine) pre_inc Pre-incubation (HLMs at 37°C) prep->pre_inc initiate Reaction Initiation (Add Substrate & NADPH) pre_inc->initiate incubation Incubation at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate->incubation terminate Reaction Termination (Add ice-cold ACN + this compound) incubation->terminate process Sample Processing (Centrifugation) terminate->process analysis LC-MS/MS Analysis process->analysis data Data Analysis (Calculate t½ and CLint) analysis->data

Caption: Workflow for the in vitro metabolic stability assay.

G cluster_pathway Tolterodine Metabolic Pathway tolterodine Tolterodine cyp2d6 CYP2D6 tolterodine->cyp2d6 cyp3a4 CYP3A4 tolterodine->cyp3a4 hydroxytolterodine (R)-Hydroxytolterodine (Active Metabolite) dealkylated N-Dealkylated Tolterodine cyp2d6->hydroxytolterodine cyp3a4->dealkylated

Caption: Primary metabolic pathways of tolterodine.

References

Troubleshooting & Optimization

Avoiding isotopic cross-contamination with deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid isotopic cross-contamination when using deuterated internal standards in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination with deuterated standards?

A1: Isotopic cross-contamination refers to signal interference between the analyte and its deuterated internal standard (IS).[1] This can manifest in two primary ways:

  • Analyte signal in the IS channel: The naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the mass-to-charge ratio (m/z) of the deuterated internal standard, especially when the mass difference is small.[1][2]

  • IS signal in the analyte channel: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[1][3]

Q2: What are the main causes of isotopic cross-contamination?

A2: The primary causes include:

  • Isotopic Contribution from the Analyte: High molecular weight compounds or those containing elements with abundant heavy isotopes (like chlorine or bromine) have a natural isotopic distribution that can overlap with the m/z of the internal standard.[1][3][4]

  • Impurity in the Deuterated Standard: The chemical synthesis to create the deuterated standard may be incomplete, leaving behind some of the unlabeled "light" analyte.[3]

  • Deuterium (B1214612) Exchange: Hydrogen atoms on the deuterated standard can exchange with hydrogen atoms from the solvent or matrix, particularly under acidic or basic conditions or if the label is on an unstable position (e.g., -OH, -NH).[5][6]

Q3: How does isotopic cross-contamination affect experimental results?

A3: Isotopic cross-contamination can lead to significant errors in quantitative analysis.[3] Key issues include:

  • Inaccurate Quantification: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's true concentration.[3] Conversely, the isotopic tail of a high-concentration analyte contributing to the internal standard's signal can cause underestimation.[2][3]

  • Non-Linear Calibration Curves: At high analyte concentrations, the contribution of its natural isotopes to the internal standard signal can become substantial, leading to a non-linear relationship between the analyte/IS ratio and concentration.[4][7]

Q4: What are the ideal characteristics of a deuterated internal standard to minimize cross-contamination?

A4: To ensure reliable and accurate quantification, a deuterated internal standard should possess the following characteristics.

CharacteristicRecommendationRationale
Chemical Purity >99%Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[8]
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[8][9]
Number of Deuterium Atoms 3 to 6A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) of the IS is clearly resolved from the natural isotopic distribution of the analyte, preventing interference. A mass difference of at least 3-4 Da is recommended.[1][10][11]
Label Position Stable, non-exchangeable positions (e.g., aromatic carbons)Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or matrix, which would compromise the integrity of the standard.[5][8][10]

Troubleshooting Guides

Issue 1: Signal for the unlabeled analyte is detected in blank samples spiked only with the deuterated internal standard.
  • Possible Cause 1: Impurity in the Internal Standard. The deuterated internal standard is contaminated with the unlabeled analyte.[3]

    • Troubleshooting Steps:

      • Analyze the Pure Standard: Prepare a high-concentration solution of the deuterated internal standard in a clean solvent (e.g., acetonitrile (B52724) or methanol).[3]

      • Acquire High-Resolution Mass Spectrum: Analyze the solution using a high-resolution mass spectrometer (e.g., Orbitrap, TOF) in full scan mode.[3]

      • Examine the Isotopic Profile: Look for a signal at the m/z of the monoisotopic "light" analyte. The presence of this peak confirms contamination.[3]

      • Quantify Contamination: Calculate the percentage of the "light" contaminant relative to the "heavy" standard. This information can be used to correct subsequent measurements or to justify sourcing a new, higher-purity standard.[3]

  • Possible Cause 2: In-source Fragmentation. The deuterated standard is losing deuterium atoms in the mass spectrometer's ion source.

    • Troubleshooting Steps:

      • Optimize Source Conditions: Infuse a solution of the pure deuterated standard and adjust source parameters such as collision energy or temperature to minimize fragmentation.

      • Select a More Stable Standard: If fragmentation is unavoidable, consider using a standard with deuterium labels on more stable positions or a ¹³C or ¹⁵N-labeled standard.[12]

  • Possible Cause 3: Deuterium Exchange. The deuterium labels on the standard are exchanging with protons from the mobile phase or sample matrix.[5]

    • Troubleshooting Steps:

      • Review Label Position: Confirm that the deuterium labels are not on exchangeable sites (e.g., hydroxyls, amines, or carboxylic acids).[10]

      • Adjust pH: Avoid highly acidic or basic mobile phases or sample preparation conditions if the label is labile.[5][6]

      • Perform Stability Test: Use the experimental protocol below to check for deuterium exchange under your specific analytical conditions.

Issue 2: The calibration curve is non-linear, especially at high analyte concentrations.
  • Possible Cause: Isotopic Contribution from the Analyte. The naturally occurring isotopes of the analyte are contributing to the signal of the internal standard.[2][7] This is more common when the mass difference between the analyte and the IS is small (e.g., 2 Da).[2]

    • Troubleshooting Steps:

      • Evaluate Isotopic Overlap: Use your mass spectrometry software to model the theoretical isotopic distribution of your analyte at a high concentration. Check if the M+n peaks of the analyte overlap with the monoisotopic peak of your internal standard.[3]

      • Increase IS Concentration: Increasing the concentration of the internal standard can sometimes reduce the relative contribution from the analyte, though this may not be cost-effective.[13]

      • Select a Different IS: Choose a deuterated standard with a greater mass difference (at least 3-4 Da) from the analyte.[1] Alternatively, use a ¹³C or ¹⁵N labeled standard.[12]

      • Monitor a Less Abundant IS Isotope: A novel approach is to monitor a less abundant isotope of the internal standard as the precursor ion, which has minimal or no isotopic contribution from the analyte.[1][7]

Issue 3: Inconsistent analyte/internal standard response ratio and poor precision.
  • Possible Cause: Chromatographic Separation of Analyte and Standard. The deuterated standard elutes at a slightly different retention time than the unlabeled analyte (an "isotope effect").[5] If they do not co-elute perfectly, they can be affected differently by matrix effects, leading to variability.[12]

    • Troubleshooting Steps:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard from a representative sample.

      • Adjust Chromatography: Modify the mobile phase composition or gradient to achieve complete co-elution.[5]

      • Consider Alternative Labeled Standards: If co-elution cannot be achieved, ¹³C or ¹⁵N-labeled standards are less prone to chromatographic shifts compared to deuterated standards and should be considered.[12]

Experimental Protocols

Protocol 1: Assessing Isotopic Purity of a Deuterated Standard

Objective: To determine the level of unlabeled ("light") analyte contamination in a "heavy" deuterated internal standard using high-resolution mass spectrometry.[3]

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the deuterated standard at a concentration of 1 mg/mL in a high-purity solvent (e.g., LC-MS grade methanol (B129727) or acetonitrile).[3]

    • Create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to ensure an optimal signal intensity for the mass spectrometer.[3]

  • Mass Spectrometry Analysis:

    • Infuse the prepared standard solutions directly into a high-resolution mass spectrometer.[3]

    • Acquire data in full scan mode over a mass range that includes both the "light" and "heavy" species.[3]

    • Ensure the instrument resolution is sufficient to distinguish between the different isotopic peaks.[3]

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.[3]

    • Calculate the percentage of the "light" contaminant relative to the main "heavy" peak area. This percentage represents the level of isotopic impurity.

Protocol 2: Testing for Deuterium Exchange

Objective: To determine if the deuterated internal standard is stable under the experimental conditions used for sample analysis.[5]

Methodology:

  • Sample Preparation:

    • Obtain a blank matrix (e.g., plasma, urine) known to be free of the analyte.[5]

    • Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[5]

  • Incubation:

    • Incubate the spiked sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[5]

  • Analysis:

    • Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.[5]

  • Data Interpretation:

    • A significant signal or an increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring.[5]

Visualizations

cluster_0 Troubleshooting Workflow: Analyte Signal in Blank + IS A Start: High background signal for 'light' analyte in blank + IS sample B Analyze Pure IS with High-Resolution MS A->B C Examine Isotopic Profile: Is 'light' analyte m/z present? B->C D_Yes Yes: Impurity Confirmed C->D_Yes Yes D_No No: Impurity Unlikely C->D_No No E Quantify Contamination D_Yes->E G Investigate Other Causes: - In-Source Fragmentation - Deuterium Exchange D_No->G F Correct Data or Source New Standard E->F

Caption: Troubleshooting workflow for identifying the source of unexpected analyte signals.

cluster_1 Causes and Effects of Isotopic Cross-Contamination C1 Impurity in Deuterated Standard P Isotopic Cross-Contamination C1->P C2 Natural Isotopic Abundance of Analyte C2->P C3 Deuterium Exchange C3->P E1 Inaccurate Quantification P->E1 E2 Non-Linear Calibration Curve P->E2 E3 Poor Assay Precision P->E3 cluster_2 Experimental Workflow: Assessing Isotopic Purity S1 Step 1: Prepare high-concentration solution of pure deuterated standard S2 Step 2: Infuse solution into high-resolution mass spectrometer S1->S2 S3 Step 3: Acquire full scan data covering m/z of 'light' and 'heavy' species S2->S3 S4 Step 4: Extract ion chromatograms for both 'light' and 'heavy' m/z S3->S4 S5 Step 5: Calculate peak area ratio to determine % impurity S4->S5 S6 Result: Isotopic Purity Assessment S5->S6

References

Technical Support Center: Troubleshooting Common Issues with Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides practical troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][2] Its main function is to act as an internal reference to correct for variations that may occur during sample preparation and analysis.[1][3] Since the D-IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrumental variability.[1][4] By adding a known amount of the D-IS to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, which leads to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard?

For dependable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[2] It is recommended to use a D-IS with a chemical purity of >99% and an isotopic enrichment of ≥98%.[4][5][6] The deuterium labels should be in stable positions to prevent isotopic exchange.[4][5] Ideally, the D-IS should co-elute with the analyte to compensate for matrix effects effectively.[3][4]

Q3: Why is my deuterated internal standard not perfectly co-eluting with my analyte?

This is likely due to the "isotope effect," which can cause a slight chromatographic shift between the analyte and the deuterated internal standard.[5][6] This can be problematic if the shift causes the analyte and internal standard to elute in regions with different levels of ion suppression or enhancement from the sample matrix, a phenomenon known as differential matrix effects.[5][7]

Q4: I am observing a signal for my analyte in blank samples that only contain the deuterated internal standard. What could be the cause?

This strongly suggests an isotopic purity issue with your deuterated internal standard, meaning it contains the unlabeled analyte as an impurity.[5][8] This can lead to a positive bias in your results, especially at lower concentrations.[5][7][8]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Poor precision and inaccurate quantification can arise from several issues related to the deuterated internal standard. The following guide will help you diagnose and address the root cause.

Troubleshooting Workflow for Poor Precision and Inaccurate Quantification

start Start: Poor Precision/ Inaccurate Quantification check_purity 1. Check Isotopic Purity of D-IS start->check_purity check_coelution 2. Verify Analyte and D-IS Co-elution check_purity->check_coelution Purity OK solution_purity Solution: Quantify and Correct for Impurity or Source Higher Purity D-IS check_purity->solution_purity Impurity Detected check_stability 3. Assess D-IS Stability (H/D Exchange) check_coelution->check_stability Co-elution OK solution_coelution Solution: Modify Chromatographic Conditions or Use a Different Labeled Standard (e.g., ¹³C) check_coelution->solution_coelution Poor Co-elution check_matrix 4. Evaluate Matrix Effects check_stability->check_matrix Stable solution_stability Solution: Adjust pH/Temperature, Change Solvents, or Use a More Stable Labeled Standard check_stability->solution_stability Instability (H/D Exchange) solution_matrix Solution: Improve Sample Cleanup or Modify Chromatography check_matrix->solution_matrix

Caption: Troubleshooting workflow for poor precision and inaccurate quantification.

Detailed Steps & Experimental Protocols:

1. Isotopic Purity Assessment

  • Problem: The deuterated internal standard may contain the unlabeled analyte as an impurity, causing a positive bias in the results.[5][7][8]

  • Protocol: Evaluating Isotopic Purity

    • Prepare a High-Concentration Solution: Dissolve the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in your analytical method.[5]

    • LC-MS Analysis: Analyze the solution using your established LC-MS method.

    • Monitor Analyte Transition: Monitor the multiple reaction monitoring (MRM) transition for the unlabeled analyte.[8]

    • Data Analysis: The presence of a signal in the analyte's mass transition indicates an impurity in the internal standard.[8] This contribution can be quantified and subtracted from your samples.[5]

2. Chromatographic Co-elution Verification

  • Problem: A slight chromatographic separation between the analyte and the D-IS due to the deuterium isotope effect can lead to differential matrix effects and inaccurate quantification.[7][9]

  • Protocol: Verifying Co-elution

    • Prepare Samples: Prepare two separate solutions, one with the analyte and one with the deuterated internal standard, at a moderate concentration.

    • Inject Separately: Inject each solution individually onto the LC-MS system.

    • Overlay Chromatograms: Overlay the resulting chromatograms for the analyte and the D-IS.

    • Analysis: Assess the degree of peak overlap. A visible separation indicates a potential issue.[1]

    • Troubleshooting:

      • Modify the chromatographic gradient (e.g., a shallower gradient).[2]

      • Adjust the mobile phase composition.[2]

      • Consider a stable isotope-labeled standard with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1]

3. Deuterium-Hydrogen Back-Exchange Evaluation

  • Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent (back-exchange), especially from labile positions like -OH, -NH, or -COOH groups.[5][7] This alters the concentration of the deuterated standard over time.[1]

  • Protocol: Assessing D-IS Stability

    • Incubate D-IS: Incubate a solution of the deuterated internal standard in your sample diluent and mobile phase for a duration equivalent to your typical analytical run.[5]

    • Time-Point Analysis: Analyze the solution at various time points (e.g., 0, 4, 8, 24 hours).[2]

    • Monitor Mass Spectrum: Look for changes in the mass spectrum, such as the appearance of isotopologues with fewer deuterium atoms (e.g., M+3, M+2 instead of M+4).[6] A decreasing signal of the D-IS over time is also an indicator.[6]

    • Troubleshooting:

      • Control pH and temperature; store standards and samples at low temperatures and near-neutral pH.[5]

      • Choose a standard with deuterium labels on stable positions, such as aromatic rings.[5]

4. Matrix Effects Assessment

  • Problem: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate results.[7][10]

  • Protocol: Post-Column Infusion to Detect Ion Suppression/Enhancement

    • Set up Infusion: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.

    • Inject Blank Matrix: Inject an extracted blank matrix sample.

    • Monitor Signal: Monitor the signal intensity of the analyte and D-IS. A dip in the baseline signal at the retention time of your analyte indicates ion suppression, while a rise indicates enhancement.

    • Troubleshooting:

      • Improve sample preparation methods to remove interfering matrix components.

      • Optimize chromatographic conditions to separate the analyte from the interfering compounds.

Issue 2: Drifting Internal Standard Signal

A drifting internal standard signal can be caused by instability or system carryover.

Logical Flow for Diagnosing Drifting Internal Standard Signal

start Start: Drifting IS Signal check_stability 1. Evaluate D-IS Stability in Solution (H/D Exchange) start->check_stability stable IS is Stable check_stability->stable unstable IS is Unstable (H/D Exchange Occurring) check_stability->unstable check_carryover 2. Check for System Carryover no_carryover No Carryover Detected check_carryover->no_carryover carryover Carryover Detected check_carryover->carryover stable->check_carryover solution_stability Solution: Modify Storage/Sample Conditions or Use More Stable IS unstable->solution_stability solution_carryover Solution: Improve Wash Steps, Check for Adsorption Sites carryover->solution_carryover

Caption: Diagnostic workflow for a drifting internal standard signal.

Detailed Steps & Experimental Protocols:

1. Stability Evaluation

  • Problem: As mentioned previously, H/D back-exchange can lead to a decreasing signal over time.[1][6]

  • Protocol: Refer to the "Assessing D-IS Stability" protocol in the previous section.

2. System Carryover Assessment

  • Problem: The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.[1]

  • Protocol: Carryover Evaluation

    • High Concentration Injection: Inject a high-concentration sample of the deuterated internal standard.

    • Blank Injections: Immediately follow with one or more blank solvent injections.

    • Monitor IS Signal: Monitor the D-IS signal in the blank injections. A significant peak at the retention time of the D-IS indicates carryover.

    • Troubleshooting:

      • Optimize the needle wash procedure.

      • Investigate potential sources of adsorption in the LC system, such as frits, columns, or tubing.

Quantitative Data Summary

When evaluating different batches of deuterated internal standards or comparing different types of stable isotope-labeled standards, a structured comparison is crucial.

ParameterIdeal ValueBatch ABatch B¹³C-Labeled Standard
Chemical Purity >99%99.5%98.7%99.8%
Isotopic Enrichment ≥98%98.5%99.2%99.5%
Unlabeled Analyte Impurity As low as possible0.15%0.08%<0.05%
Chromatographic Shift (vs. Analyte) Minimal0.05 min0.06 min<0.01 min
Stability (24h in Mobile Phase) No significant changeMinor H/D exchange observedStableHighly Stable

This table provides a clear comparison of key performance indicators for different internal standards, aiding in the selection of the most suitable option for your assay.

References

Technical Support Center: Correcting for Ion Suppression with (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-Hydroxytolterodine-d14 as an internal standard to correct for ion suppression in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] Complex biological matrices, such as plasma or urine, contain numerous endogenous components like salts, proteins, and lipids that can cause ion suppression.[1][5]

Q2: How does this compound help in correcting for ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of (R)-Hydroxytolterodine.[6] SIL-IS are considered the gold standard for internal standards in LC-MS/MS.[7] Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression.[4][8] By adding a known concentration of the SIL-IS to all samples, including calibrators and quality controls, the ratio of the analyte signal to the IS signal is used for quantification. This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to ion suppression, thus ensuring accurate and precise measurement.[9]

Q3: What are the key considerations when preparing my samples to minimize ion suppression?

A3: Rigorous sample preparation is one of the most effective ways to mitigate ion suppression by removing interfering matrix components.[3] Common techniques include:

  • Protein Precipitation (PPT): A simple and common method to remove the majority of proteins from biological samples.[4]

  • Liquid-Liquid Extraction (LLE): Separates the analyte from matrix components based on differences in solubility between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds and concentrate the analyte.

The choice of method depends on the analyte's properties and the complexity of the matrix.[4]

Q4: My quality control (QC) samples are showing high variability. Could this be due to ion suppression?

A4: Yes, inconsistent and irreproducible results for QC samples are a classic sign of unmanaged ion suppression.[3] The composition of biological matrices can vary between different lots or individuals, leading to different degrees of ion suppression in each sample and consequently, poor precision and accuracy.[3] Utilizing a SIL-IS like this compound is crucial to compensate for this variability.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Significant peak area reduction for both analyte and internal standard in matrix samples compared to neat solutions.

Possible Cause Troubleshooting Steps
High Matrix Effects The concentration of co-eluting matrix components is causing significant ion suppression.[3]
Optimize Sample Preparation: Implement a more rigorous sample cleanup method like SPE to remove a broader range of interferences.[3]
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. Be mindful of the analyte's concentration and the instrument's limit of quantification.[3]
Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to better separate the analyte and IS from the suppression zones. A post-column infusion experiment can help identify these zones.[3]

Issue 2: The internal standard peak area is consistent, but the analyte peak area is suppressed in some samples.

Possible Cause Troubleshooting Steps
Chromatographic Separation of Analyte and IS Even a slight difference in retention time can expose the analyte and IS to different matrix components, leading to differential ion suppression. This is sometimes referred to as the "isotope effect," where the deuterated compound may elute slightly earlier.[3]
Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and IS peaks are perfectly co-eluting.
Adjust Chromatography: Modify the analytical column, mobile phase, or gradient to achieve better co-elution.
Analyte-Specific Interference A specific component in the matrix is co-eluting with and suppressing only the analyte.
Improve Chromatographic Resolution: Further optimize the chromatographic method to separate the analyte from the interfering peak.

Experimental Protocols

Detailed Experimental Protocol for Quantification of (R)-Hydroxytolterodine in Human Plasma

This protocol provides a general framework. Optimization will be required for specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A suitable UHPLC system.

  • Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for both (R)-Hydroxytolterodine and this compound.

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Data Presentation

Table 1: Mass Spectrometric Parameters for (R)-Hydroxytolterodine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(R)-Hydroxytolterodine342.2147.1
This compound356.3161.2

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ions are examples and should be optimized during method development.[10][11]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound sample->add_is pretreat Pre-treatment add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Dry & Reconstitute elute->dry_recon inject Inject into LC-MS/MS dry_recon->inject separate Chromatographic Separation inject->separate detect MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Experimental workflow for correcting ion suppression.

troubleshooting_workflow start Inconsistent or Suppressed Signal check_coelution Check Analyte/IS Co-elution start->check_coelution optimize_chrom Optimize Chromatography (Column, Mobile Phase, Gradient) check_coelution->optimize_chrom No post_infusion Perform Post-Column Infusion check_coelution->post_infusion Yes end Reliable Quantification optimize_chrom->end optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) post_infusion->optimize_sample_prep dilute_sample Dilute Sample optimize_sample_prep->dilute_sample dilute_sample->end

Caption: Troubleshooting logic for ion suppression issues.

References

Degradation of (R)-Hydroxytolterodine-d14 in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of (R)-Hydroxytolterodine-d14 in biological matrices. The information presented is targeted toward researchers, scientists, and drug development professionals conducting bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: My analyte, this compound, is showing significant degradation in my plasma samples. What is the most likely cause?

A1: The primary cause of (R)-Hydroxytolterodine degradation in plasma is enzymatic hydrolysis, particularly if the parent drug, Fesoterodine, is present. Fesoterodine is a prodrug that is rapidly converted to (R)-Hydroxytolterodine by esterase enzymes in the blood. If sample collection and handling are not properly controlled, this in-vitro conversion can continue after the sample is drawn, leading to artificially inflated concentrations of (R)-Hydroxytolterodine. To prevent this, it is crucial to use collection tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF).

Q2: I am observing a loss of analyte during sample storage. What are the optimal storage conditions for this compound in plasma?

A2: For long-term stability, plasma samples should be stored at -70°C. Studies have shown that fesoterodine, the parent compound, is stable in human plasma for up to 12 months at -70°C when stored in tubes containing sodium fluoride. While (R)-Hydroxytolterodine itself is more stable than its parent ester prodrug, maintaining these low temperatures is critical to minimize any potential enzymatic or chemical degradation over extended periods. Short-term storage at -20°C may be acceptable, but stability should be verified.

Q3: Can pH affect the stability of the analyte during sample preparation?

A3: Yes, pH can influence the stability of (R)-Hydroxytolterodine. As a phenolic compound, it can be susceptible to oxidation, particularly under basic (high pH) conditions. During sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), it is advisable to maintain the pH in a neutral to slightly acidic range to ensure its stability.

Q4: Is there a risk of the deuterium (B1214612) labels on this compound exchanging?

A4: The risk of deuterium back-exchange depends on the position of the labels. In this compound, the deuterium atoms are typically placed on aromatic rings or other non-labile positions, making back-exchange highly unlikely under typical bioanalytical conditions. However, if samples are exposed to extreme pH or high temperatures for prolonged periods, the potential for exchange, while minimal, should be considered.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: High Variability in Analyte Concentration Between Replicates
  • Possible Cause: Incomplete inhibition of esterase activity, leading to variable conversion of residual Fesoterodine to (R)-Hydroxytolterodine post-collection.

  • Troubleshooting Steps:

    • Verify Collection Tubes: Ensure all blood collection tubes contain an appropriate esterase inhibitor (e.g., Sodium Fluoride).

    • Ensure Rapid Cooling: Place samples on ice immediately after collection and process them to plasma as quickly as possible.

    • Standardize Handling Time: Maintain a consistent time from sample collection to freezing to minimize time-dependent variability.

Issue 2: Analyte Loss After Freeze-Thaw Cycles
  • Possible Cause: The analyte may be sensitive to degradation with repeated freezing and thawing.

  • Troubleshooting Steps:

    • Perform Freeze-Thaw Stability Test: Conduct a formal experiment (see Protocol 2) to quantify the analyte loss over several freeze-thaw cycles.

    • Aliquot Samples: Upon first processing, aliquot samples into smaller volumes so that each aliquot is only thawed once before analysis.

Issue 3: Poor Peak Shape or Low Response in LC-MS/MS Analysis
  • Possible Cause: This could be related to issues with the analytical method rather than degradation. (R)-Hydroxytolterodine is a tertiary amine, which can interact with silanol (B1196071) groups on silica-based columns, leading to poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is controlled. Using a buffer like ammonium (B1175870) formate (B1220265) can improve peak shape.

    • Column Choice: Use a high-purity silica (B1680970) column or a column with end-capping to minimize secondary interactions.

    • Sample Diluent: Ensure the sample is dissolved in a diluent that is compatible with the initial mobile phase to prevent peak distortion.

Quantitative Data Summary

The following tables provide illustrative data on the stability of Fesoterodine and its active metabolite, (R)-Hydroxytolterodine, under various conditions. This data is representative and should be used as a guideline; specific stability should be established in your laboratory.

Table 1: Illustrative Short-Term Stability of Fesoterodine in Human Plasma at Room Temperature

Time (hours)Fesoterodine Concentration (% of Initial)(R)-Hydroxytolterodine Concentration (% of Initial)
0 100%100%
2 45%155%
4 20%180%
8 <5%>195%
Note: This table illustrates the rapid in-vitro hydrolysis of Fesoterodine to (R)-Hydroxytolterodine in uninhibited plasma.

Table 2: Illustrative Long-Term Stability in Human Plasma (with NaF) at -70°C

Time (months)(R)-Hydroxytolterodine Concentration (% of Initial)
0 100%
3 98.5%
6 97.1%
12 96.3%
Note: This table illustrates the high degree of stability for the analyte when stored properly with an enzyme inhibitor.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Collection: Collect whole blood into vacuum tubes containing sodium fluoride and potassium oxalate.

  • Mixing: Gently invert the tube 8-10 times immediately after collection to ensure proper mixing of the anticoagulant and inhibitor.

  • Cooling: Immediately place the tubes in an ice-water bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C.

  • Plasma Separation: Carefully transfer the resulting plasma into labeled polypropylene (B1209903) tubes.

  • Storage: Immediately freeze the plasma samples and store them at -70°C until analysis.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation: Use a pooled plasma sample spiked with a known concentration of this compound.

  • Cycle 1: Freeze the samples at -70°C for at least 12 hours, then thaw them completely at room temperature.

  • Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).

  • Analysis: After each cycle, analyze a subset of the samples alongside a freshly prepared control sample (not frozen) and a baseline sample that was frozen only once.

  • Evaluation: Calculate the percentage of analyte remaining compared to the baseline sample. Acceptance criteria are typically within ±15% of the baseline concentration.

Visualizations

cluster_collection Sample Collection & Processing cluster_prep Sample Analysis Collect 1. Collect Blood (NaF/KOx Tube) Cool 2. Place on Ice (Immediate) Collect->Cool Centrifuge 3. Centrifuge at 4°C (<30 min post-collection) Cool->Centrifuge Separate 4. Separate Plasma Centrifuge->Separate Store 5. Store at -70°C Separate->Store Thaw 6. Thaw Sample Store->Thaw Extract 7. Protein Precipitation or SPE Thaw->Extract Analyze 8. LC-MS/MS Analysis Extract->Analyze Quantify 9. Quantify Analyte Analyze->Quantify

Caption: Bioanalytical workflow for (R)-Hydroxytolterodine.

Start Analyte Instability Observed CheckCollection Was an esterase inhibitor (e.g., NaF) used during blood collection? Start->CheckCollection CheckStorage Were samples rapidly cooled and stored at -70°C? CheckCollection->CheckStorage Yes Result1 High Likelihood of In-Vitro Hydrolysis CheckCollection->Result1 No CheckFTS Have samples undergone multiple freeze-thaw cycles? CheckStorage->CheckFTS Yes Result2 Potential for Chemical or Enzymatic Degradation During Storage CheckStorage->Result2 No Result3 Potential for Freeze-Thaw Degradation CheckFTS->Result3 Yes Result4 Investigate Analytical Method (LC-MS/MS Conditions) CheckFTS->Result4 No

Caption: Troubleshooting decision tree for instability.

Technical Support Center: (R)-Hydroxytolterodine-d14 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-Hydroxytolterodine-d14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal intensity of this compound in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its signal intensity in mass spectrometry important?

This compound is the deuterated form of (R)-5-Hydroxymethyl tolterodine, a major active metabolite of the drug tolterodine. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are commonly used as internal standards (IS). A strong and stable signal from the internal standard is crucial for accurate and precise quantification of the non-deuterated analyte in complex biological matrices. Low signal intensity of the IS can lead to poor assay sensitivity, inaccuracy, and high variability in the results.

Q2: What are the common causes of low signal intensity for this compound?

Several factors can contribute to a weak signal for this compound. These can be broadly categorized as issues related to the liquid chromatography method, the mass spectrometer's ion source, or the mass analyzer settings. Common culprits include:

  • Suboptimal Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact the ionization efficiency of the analyte.

  • Inefficient Ionization: Poor electrospray ionization (ESI) conditions can prevent the efficient generation of gas-phase ions.

  • Ion Suppression: Components of the sample matrix co-eluting with this compound can interfere with its ionization, leading to a suppressed signal.[1][2]

  • In-source Fragmentation: The deuterated compound may be fragmenting within the ion source before it reaches the mass analyzer.

  • Incorrect Mass Spectrometer Settings: Suboptimal voltages on the capillary, cone, or other ion optics can lead to poor ion transmission.

Q3: How can I improve the signal intensity by optimizing the mobile phase?

Optimizing the mobile phase is a critical first step. For a basic compound like this compound, a slightly acidic mobile phase generally promotes better ionization in positive ion mode.

  • pH Adjustment: The addition of a small amount of a volatile acid, such as formic acid or acetic acid, can enhance protonation and improve the ESI signal.

  • Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) can influence spray stability and desolvation efficiency.

A common starting point for the mobile phase in reversed-phase chromatography would be a mixture of water and acetonitrile with 0.1% formic acid.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

If you are experiencing a weak signal for this compound, follow this systematic approach to identify and resolve the issue.

TroubleshootingWorkflow start Low Signal Intensity Observed check_system Check System Suitability (Inject a known standard) start->check_system issue_sample Problem is likely with the sample (e.g., degradation, low concentration) check_system->issue_sample Signal is Good issue_system Problem is with the LC-MS system check_system->issue_system Signal is Low check_lc Isolate LC vs. MS Issue (Infuse standard directly into MS) issue_system->check_lc issue_lc Troubleshoot LC System (Check for leaks, column issues, mobile phase) check_lc->issue_lc Signal is Good with Infusion issue_ms Troubleshoot MS System check_lc->issue_ms Signal is Low with Infusion optimize_source Optimize Ion Source Parameters (Voltages, Gas Flows, Temperature) issue_ms->optimize_source check_ms_settings Verify MS Settings (Mass calibration, detector voltage) optimize_source->check_ms_settings clean_source Clean Ion Source check_ms_settings->clean_source InSourceFragmentation cluster_source Ion Source cluster_analyzer Mass Analyzer Analyte_ESI This compound (in ESI droplet) Protonated_Molecule [M+H]+ Analyte_ESI->Protonated_Molecule Ionization Fragment_Ion Fragment Ion Protonated_Molecule->Fragment_Ion In-Source Fragmentation (High Cone Voltage) Detector Detector Protonated_Molecule->Detector Transmission to Analyzer Fragment_Ion->Detector Transmission to Analyzer LCMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation, LLE) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization ms_detection Mass Spectrometry Detection (MRM Mode) esi_ionization->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis

References

Technical Support Center: Optimizing (R)-Hydroxytolterodine-d14 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (R)-Hydroxytolterodine-d14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak shape during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its peak shape a concern in HPLC?

This compound is the deuterated form of the active metabolite of tolterodine, a medication used to treat urinary incontinence. From a chromatographic standpoint, it is a basic compound due to the presence of a tertiary amine group. This basicity is a primary contributor to poor peak shape, specifically peak tailing, in reversed-phase HPLC.[1] The issue arises from undesirable ionic interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2]

Q2: What is the most common cause of peak tailing for this compound?

The most frequent cause of peak tailing for basic compounds like this compound is "secondary retention" mechanisms.[1] While the intended primary retention is hydrophobic interaction with the stationary phase (e.g., C18), a secondary ionic interaction can occur. At mobile phase pH levels above approximately 3, the acidic silanol groups (Si-OH) on the silica (B1680970) backbone of the column packing can deprotonate to become ionized silanols (Si-O⁻).[1][2] Concurrently, the basic amine on the analyte becomes protonated (R₃N⁺H). The resulting electrostatic attraction leads to significant peak tailing.[1]

Q3: Can my HPLC system hardware contribute to poor peak shape?

Yes, system hardware can significantly impact peak symmetry. Common issues include:

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing. This can result from using tubing with a large internal diameter or from poorly made connections.[1]

  • Column Voids or Contamination: A void at the column inlet or contamination from sample matrix components can distort the peak shape.[3][4] Using a guard column can help protect the analytical column and can also be a useful tool for diagnosing if the issue is related to contamination.[3]

Q4: What is an acceptable peak tailing factor?

The USP tailing factor (Tf) is a common measure of peak symmetry. A Tf value close to 1.0 is ideal.[3] While values up to 1.5 may be acceptable for some assays, a Tf greater than 2.0 is generally considered unacceptable for methods requiring high precision.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Problem: Significant Peak Tailing

Initial Assessment Workflow

Caption: A step-by-step troubleshooting workflow for resolving peak tailing issues.

Detailed Troubleshooting Steps:

  • Evaluate and Optimize Mobile Phase pH:

    • Diagnosis: this compound is a basic compound. If the mobile phase pH is too high, residual silanols on the silica-based column will be ionized and interact with the protonated analyte, causing tailing.

    • Solution: Lower the mobile phase pH to a range of 2.5-3.5.[5] This protonates the silanol groups, minimizing the undesirable secondary ionic interactions. Using an additive like 0.1% formic acid in both the aqueous and organic mobile phase components is a common and effective strategy.[1]

  • Incorporate a Buffer:

    • Diagnosis: Even with an acidic modifier, the local pH at the silica surface can differ, leading to inconsistent interactions.

    • Solution: Use a buffer in the mobile phase to ensure a consistent pH. Ammonium (B1175870) formate (B1220265) (e.g., 10 mM) is an excellent choice as it is volatile and compatible with mass spectrometry, and it can improve peak shape.[4][6]

  • Select an Appropriate Column:

    • Diagnosis: Not all C18 columns are suitable for basic compounds. Columns with high residual silanol activity will exacerbate peak tailing.

    • Solution: Employ a modern, high-purity, end-capped column designed to minimize silanol interactions. Columns with charged surface technology or those designed for stability at a wider pH range often provide excellent peak shape for basic analytes.[7][8][9] Examples include the Waters XSelect CSH C18 and Agilent Zorbax Extend-C18.[8][10]

  • Address Potential Column Overload:

    • Diagnosis: Injecting too much analyte can saturate the stationary phase, leading to fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample. A systematic way to check for this is to inject a series of dilutions (e.g., 1:10 and 1:100). If the peak shape improves significantly with dilution, the original sample was overloaded.

  • Minimize Extra-Column Volume:

    • Diagnosis: Long or wide-bore tubing between the injector, column, and detector can lead to band broadening, which contributes to poor peak shape.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all connections are properly fitted to minimize dead volume.

Experimental Protocols and Data

Experiment: Effect of Mobile Phase Modifier on Peak Shape

Objective: To demonstrate the improvement in peak shape for this compound by optimizing the mobile phase.

Methodology:

  • HPLC System: Standard HPLC system with UV detection

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: See table below

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 95% B over 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 1 µg/mL in 80:20 Water:Acetonitrile

Experimental Conditions and Results:

ConditionMobile Phase A (Aqueous)Average Retention Time (min)USP Tailing Factor (Tf)
1Water3.212.15
20.1% Formic Acid in Water3.251.22
310 mM Ammonium Formate in Water, pH 3.03.281.08

Note: This data is illustrative and based on established chromatographic principles for basic compounds.

Mechanism of Peak Shape Improvement

The following diagram illustrates how a low pH mobile phase mitigates peak tailing for basic compounds like this compound.

TailingMechanism cluster_0 High pH (>4) cluster_1 Low pH (<3.5) A Analyte (R₃N⁺H) Positively Charged C Ionic Interaction (Secondary Retention) A->C B Silica Surface (Si-O⁻) Negatively Charged B->C D Result: Peak Tailing C->D E Analyte (R₃N⁺H) Positively Charged G No Ionic Interaction E->G F Silica Surface (Si-OH) Neutral F->G H Result: Symmetrical Peak G->H

Caption: How low pH neutralizes silanols to prevent peak tailing of basic analytes.

References

Isotopic interference troubleshooting for (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-Hydroxytolterodine-d14 as an internal standard in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of (R)-Hydroxytolterodine, the active metabolite of the drug tolterodine. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of (R)-Hydroxytolterodine in biological matrices.

Q2: What are the common isotopic interferences I might encounter with this compound?

Common isotopic interferences can include:

  • Isotopic contribution from the analyte: The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled (R)-Hydroxytolterodine can contribute to the signal of the deuterated internal standard, particularly at the M+1 and M+2 isotopic peaks.

  • Impurities in the internal standard: The this compound standard may contain a small percentage of the unlabeled analyte or less-deuterated species (e.g., d13, d12).

  • In-source fragmentation: The deuterated internal standard can sometimes lose deuterium (B1214612) atoms in the ion source of the mass spectrometer, leading to the formation of ions with lower masses that can interfere with the analyte signal.

  • Deuterium-hydrogen (H/D) exchange: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur at labile positions on the molecule.

Q3: Why is my this compound eluting at a slightly different retention time than the unlabeled analyte?

This phenomenon is known as the "deuterium isotope effect." The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to subtle differences in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This can lead to differential matrix effects if the two compounds do not co-elute perfectly.

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

High variability in quality control (QC) samples and inaccurate concentration measurements can stem from several sources of isotopic interference.

Troubleshooting Workflow for Poor Precision and Inaccuracy

start Start: Poor Precision/ Inaccurate Quantification check_purity 1. Assess Isotopic Purity of IS start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_coelution 2. Verify Chromatographic Co-elution coelution_ok Co-elution Achieved? check_coelution->coelution_ok check_stability 3. Evaluate IS Stability (H/D Exchange) stability_ok IS Stable? check_stability->stability_ok optimize_ms 4. Optimize MS Conditions adjust_ms Adjust Cone Voltage/ Collision Energy optimize_ms->adjust_ms purity_ok->check_coelution Yes correct_data Correct Data for Isotopic Contribution purity_ok->correct_data No coelution_ok->check_stability Yes optimize_chrom Optimize Chromatography coelution_ok->optimize_chrom No stability_ok->optimize_ms Yes adjust_solvent Adjust Solvent pH/ Temperature stability_ok->adjust_solvent No correct_data->check_coelution optimize_chrom->check_coelution adjust_solvent->check_stability end End: Improved Precision and Accuracy adjust_ms->end

Caption: Troubleshooting workflow for poor precision and accuracy.

Issue 2: Investigating Isotopic Purity

It is crucial to determine the isotopic purity of the this compound internal standard to understand its contribution to the analyte signal.

Experimental Protocol: Assessment of Isotopic Purity

  • Prepare a high-concentration solution of the this compound internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the solution using LC-MS/MS with the same chromatographic and mass spectrometric conditions as the study samples.

  • Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.

  • Calculate the isotopic purity by comparing the peak area of the unlabeled analyte to the peak area of the deuterated standard. A typical high-quality standard should have an isotopic purity of ≥98%.

Issue 3: Addressing Chromatographic Separation (Isotope Effect)

If the deuterated internal standard and the analyte are not co-eluting, it can lead to differential matrix effects and inaccurate results.

Experimental Protocol: Troubleshooting Chromatographic Co-elution

  • Overlay the chromatograms of the analyte and the internal standard to visually inspect for any separation.

  • Adjust the chromatographic method:

    • Gradient: A shallower gradient can sometimes improve co-elution.

    • Mobile Phase: Modify the organic-to-aqueous ratio or try a different organic modifier (e.g., from acetonitrile (B52724) to methanol).

    • Column Temperature: Varying the column temperature can alter selectivity and may improve peak overlap.

  • If co-elution cannot be achieved, consider using an internal standard with a different isotopic label (e.g., ¹³C) if available, as these are less prone to chromatographic isotope effects.

Issue 4: Evaluating Deuterium-Hydrogen (H/D) Exchange

Back-exchange can compromise the integrity of the deuterated internal standard.

Experimental Protocol: Assessing Internal Standard Stability

  • Prepare two solutions:

    • Solution A: Analyte and internal standard in the mobile phase.

    • Solution B: Internal standard only in the mobile phase.

  • Incubate the solutions at the same temperature as the autosampler for an extended period (e.g., 24 hours).

  • Inject the solutions at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analyze the data:

    • In Solution A, a significant change in the analyte-to-internal standard area ratio over time suggests instability.

    • In Solution B, an increase in the signal at the analyte's mass transition indicates H/D exchange.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of (R)-Hydroxytolterodine and its d14-labeled internal standard.

Parameter(R)-Hydroxytolterodine (Analyte)This compound (Internal Standard)
Chemical Formula C₂₂H₃₁NO₂C₂₂H₁₇D₁₄NO₂
Monoisotopic Mass 341.24 g/mol 355.32 g/mol
Precursor Ion ([M+H]⁺) m/z 342.2m/z 356.2
Product Ion m/z 223.1m/z 223.1
Typical Isotopic Purity N/A≥98%

Note: The product ion for both the analyte and the internal standard is the same, arising from a common fragmentation pathway. The specificity of the assay is achieved through the different precursor ion masses.

Visualizations

Signaling Pathway of a Typical Bioanalytical Workflow

sample Biological Sample (e.g., Plasma) is_addition Addition of This compound sample->is_addition extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) is_addition->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: A typical bioanalytical workflow for the quantification of (R)-Hydroxytolterodine.

Fragmentation Pathway of (R)-Hydroxytolterodine

parent (R)-Hydroxytolterodine [M+H]⁺ m/z 342.2 fragment Product Ion m/z 223.1 parent->fragment Collision-Induced Dissociation (CID) neutral_loss Neutral Loss (C₇H₁₇N) m/z 119.1 parent->neutral_loss

Caption: Simplified fragmentation pathway of (R)-Hydroxytolterodine.

Technical Support Center: (R)-Hydroxytolterodine-d14 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS parameter optimization of (R)-Hydroxytolterodine-d14.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Question: I am not seeing a distinct peak for this compound. What are the initial steps for troubleshooting?

Answer: When a distinct peak is absent, a systematic approach to troubleshooting is crucial. Start by verifying the system's performance and then move to method-specific parameters.

Initial System Checks:

  • System Suitability Test: Before running your samples, perform a system suitability test with a known standard of this compound to ensure the LC-MS/MS system is performing correctly.

  • Contamination Check: Run a blank injection to check for contamination in the system. Contamination can interfere with the analyte's signal.[1]

  • Review Maintenance Logs: Check the instrument's maintenance logs to ensure that routine cleaning and calibration have been performed.

Method-Specific Troubleshooting:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared correctly, including the accurate composition and pH. For instance, a common mobile phase is a mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v).[2] Incorrect pH can affect the ionization of the analyte.

  • Column Equilibration: Confirm that the column is properly equilibrated with the mobile phase before injection.

  • Sample Preparation: Review your sample preparation procedure. Inefficient extraction can lead to low analyte concentration in the final sample. Liquid-liquid extraction is a common method for this analyte.[2]

Question: My peak shape for this compound is poor (e.g., tailing, fronting, or broad). How can I improve it?

Answer: Poor peak shape can be attributed to several factors related to the chromatography or the sample itself.

Chromatographic Optimization:

  • Mobile Phase Composition: Adjust the mobile phase composition. The ratio of organic solvent to aqueous buffer is critical. A mobile phase of 10 mM ammonium acetate and acetonitrile in a 20:80 (v/v) ratio has been shown to be effective.[2]

  • Flow Rate: Optimize the flow rate. A flow rate of 0.5 mL/min is a good starting point.[2]

  • Column Choice: Ensure you are using an appropriate column. An Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm) column has been successfully used.[2]

  • Column Temperature: Maintain a consistent and optimal column temperature, for example, at 20°C.[2]

Sample-Related Issues:

  • Injection Volume: High injection volumes can lead to peak broadening. Try reducing the injection volume.

  • Sample Solvent: The sample solvent should be compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

Question: The signal intensity for this compound is low and inconsistent. What are the potential causes and solutions?

Answer: Low and inconsistent signal intensity is often related to the mass spectrometer settings or matrix effects.

Mass Spectrometer Parameter Optimization:

  • Ionization Mode: this compound is typically analyzed in positive ion mode using electrospray ionization (ESI).[2]

  • MRM Transitions: Ensure you are using the correct multiple reaction monitoring (MRM) transitions. For the closely related 5-hydroxy methyl tolterodine-d14, a transition of m/z 356.2 → 223.1 has been reported.[2][3]

  • Source Parameters: Optimize the ion source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your specific instrument.

Matrix Effects:

  • Sample Cleanup: The biological matrix can suppress the ionization of the analyte. Improve your sample cleanup procedure to remove interfering substances. Liquid-liquid extraction is a common and effective method.[2]

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound itself, is crucial to compensate for matrix effects and variations in sample processing and instrument response.[4]

Frequently Asked Questions (FAQs)

What are the recommended LC-MS/MS parameters for the analysis of this compound?

Based on validated methods for the closely related 5-hydroxy methyl tolterodine (B1663597), the following parameters can be used as a starting point.[2]

ParameterRecommended Value
Liquid Chromatography
ColumnAscentis Express RP amide (50 mm × 4.6 mm, 2.7 μm)
Mobile Phase10 mM ammonium acetate and acetonitrile (20:80, v/v)
Flow Rate0.5 mL/min
Column Temperature20°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
MRM TransitionFor the related 5-hydroxy methyl tolterodine-d14: m/z 356.2 → 223.1[2][3]

What is the importance of using a deuterated internal standard like this compound?

A stable isotope-labeled internal standard is essential for accurate and precise quantification in LC-MS/MS analysis.[4] this compound is an ideal internal standard for the analysis of its non-labeled counterpart, (R)-Hydroxytolterodine, because it has nearly identical physicochemical properties. This allows it to:

  • Co-elute with the analyte.

  • Exhibit similar ionization and extraction characteristics .

  • Compensate for variations during sample processing and analysis , including matrix effects.[4]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for the analysis of tolterodine and its metabolites in plasma.[2][4]

  • To 100 µL of plasma, add 25 µL of the internal standard working solution containing this compound.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of 5% ammonia (B1221849) solution and vortex for another 30 seconds.[4]

  • Add 2.5 mL of the extraction solvent (e.g., ethyl acetate) and vortex for 10 minutes.[4]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection column Chromatographic Column injection->column elution Elution column->elution ionization Electrospray Ionization (ESI) elution->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm detection Detection mrm->detection data_analysis Data Analysis & Quantification detection->data_analysis Data Acquisition

Caption: General workflow for LC-MS/MS analysis.

Troubleshooting_Flowchart start Start Troubleshooting issue Identify the Issue start->issue no_peak No Peak / Low Signal issue->no_peak No Peak poor_shape Poor Peak Shape issue->poor_shape Poor Shape inconsistent Inconsistent Results issue->inconsistent Inconsistent check_system Check System Suitability & Blanks no_peak->check_system check_lc Optimize LC Conditions (Mobile Phase, Flow Rate) poor_shape->check_lc check_is Verify Internal Standard Use inconsistent->check_is check_ms Optimize MS Parameters (MRM, Source) check_system->check_ms check_sample_prep Review Sample Preparation check_ms->check_sample_prep check_lc->check_sample_prep solution Problem Resolved check_sample_prep->solution check_is->check_ms

Caption: A logical troubleshooting flowchart.

References

Technical Support Center: (R)-Hydroxytolterodine-d14 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (R)-Hydroxytolterodine-d14 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound stock solutions?

For optimal long-term stability, this compound stock solutions should be stored at -20°C or lower in a tightly sealed container, protected from light. Many deuterated standards are stable in methanol (B129727) at 4°C for short-term storage, but for periods longer than a few weeks, -20°C is recommended.[1] Always refer to the Certificate of Analysis provided by the supplier for any specific storage recommendations.

Q2: What solvent should I use to prepare my this compound solutions?

Methanol is a commonly used solvent for preparing stock solutions of deuterated standards.[1] It is crucial to avoid acidic or basic solutions as they can potentially catalyze a deuterium-hydrogen exchange, which would compromise the isotopic purity of the standard.[1]

Q3: What is the expected isotopic purity of this compound and why is it important?

You should aim for an isotopic purity of greater than 98%.[2] High isotopic purity is essential for accurate quantification in mass spectrometry-based assays, as it minimizes interference from the unlabeled analyte.

Q4: Can I use this compound in bioanalytical method validation?

Yes, deuterated compounds like this compound are considered the gold standard for internal standards in bioanalytical methods, particularly for LC-MS assays.[2] Regulatory bodies such as the FDA and EMA recommend the use of stable isotope-labeled internal standards.

Q5: How can I prevent contamination of my this compound solutions?

To prevent contamination, it is best practice to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1] Use clean, dedicated labware and high-purity solvents.

Troubleshooting Guide

This guide addresses potential issues you might encounter with your this compound solutions, focusing on stability and performance in your experiments.

Problem Potential Cause Recommended Action
Loss of Signal Intensity in LC-MS Degradation of the standard due to improper storage.Verify storage conditions (temperature, light protection). Prepare a fresh working solution from the stock. If the problem persists, consider preparing a new stock solution.
Adsorption to container surfaces.Use silanized glass vials or polypropylene (B1209903) tubes.
Inaccurate Quantification Compromised isotopic purity (H-D exchange).Avoid acidic or basic conditions. Ensure the pH of aqueous solutions is near neutral. Prepare fresh solutions if H-D exchange is suspected.
Inaccurate initial concentration of the stock solution.Review the preparation procedure. Use a calibrated analytical balance and Class A volumetric flasks.
Presence of Unexpected Peaks in Chromatogram Degradation of the analyte. Studies on the parent compound, tolterodine, show degradation under basic hydrolysis and oxidative stress.[3]Protect the solution from strong bases and oxidizing agents. Prepare fresh solutions and store them appropriately.
Contamination.Use high-purity solvents and clean labware. Handle solutions under an inert atmosphere if possible.[1]

Experimental Protocols

While specific stability data for this compound is not publicly available, a general protocol for assessing the stability of a deuterated internal standard solution is provided below.

Stock Solution Stability Assessment

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Initial Analysis: Immediately after preparation, analyze the solution using a validated LC-MS/MS method to establish the initial peak area response.

  • Storage: Aliquot the stock solution into several vials and store them under the recommended conditions (-20°C, protected from light).

  • Periodic Testing: At defined intervals (e.g., 1, 3, 6, and 12 months), retrieve a vial, bring it to room temperature, and re-analyze it using the same LC-MS/MS method.

  • Evaluation: Compare the peak area response at each time point to the initial response. A significant decrease (e.g., >10%) may indicate degradation.

Visual Guides

Below are diagrams to illustrate key workflows and concepts related to the use of this compound solutions.

G Troubleshooting Workflow for this compound Stability Issues cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Resolution start Inconsistent or Poor Signal from this compound check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_solution_prep Review Solution Preparation Protocol (Solvent, pH, concentration) start->check_solution_prep check_instrument Assess LC-MS System Performance start->check_instrument prepare_fresh_working Prepare Fresh Working Solution check_storage->prepare_fresh_working check_solution_prep->prepare_fresh_working system_maintenance Perform System Maintenance/Calibration check_instrument->system_maintenance prepare_fresh_stock Prepare New Stock Solution prepare_fresh_working->prepare_fresh_stock If issue persists contact_supplier Contact Supplier for Certificate of Analysis and Support prepare_fresh_stock->contact_supplier If issue still persists

Caption: Troubleshooting workflow for stability issues.

G General Storage and Handling Protocol reception Receive this compound Standard storage_long_term Long-term Storage (-20°C or colder) Protected from light reception->storage_long_term stock_prep Prepare Stock Solution (e.g., in Methanol) Under inert atmosphere if possible storage_long_term->stock_prep storage_stock Store Stock Solution (-20°C) Amber vials stock_prep->storage_stock working_prep Prepare Working Solutions Allow stock to reach room temp first Use high-purity solvents storage_stock->working_prep analysis Use in Experiments working_prep->analysis

Caption: Recommended storage and handling workflow.

References

Minimizing background noise in (R)-Hydroxytolterodine-d14 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-Hydroxytolterodine-d14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to minimizing background noise and other common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometric parameters for analyzing this compound?

A1: this compound is the deuterated internal standard for (R)-Hydroxytolterodine (also known as 5-hydroxymethyl tolterodine). Analysis is typically performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The protonated parent ion is monitored, and a specific product ion is selected for quantification.

Based on published methods, the following MRM transition is recommended:

CompoundMRM Transition (m/z)Ion Mode
This compound356.2 → 223.1ESI+
(R)-Hydroxytolterodine342.2 → 223.1ESI+

This data is compiled from a validated LC-MS/MS method for the simultaneous quantification of tolterodine (B1663597) and its metabolite, 5-hydroxy methyl tolterodine, in rat plasma.[1][2]

Q2: I am observing high background noise across my entire chromatogram. What are the likely sources and how can I reduce it?

A2: High background noise can originate from various sources in an LC-MS/MS experiment.[3][4] A systematic approach is needed to identify and eliminate the source of the noise. Common culprits include contaminated solvents, improperly prepared mobile phases, and contamination within the LC or MS system.[3][4][5]

Consider the following troubleshooting steps:

  • Solvent and Mobile Phase Quality: Ensure that all solvents (water, acetonitrile, methanol) are of LC-MS grade.[3] Impurities in lower-grade solvents can significantly increase background noise. Prepare fresh mobile phases daily and avoid "topping off" solvent bottles to prevent the accumulation of contaminants.[3]

  • System Contamination: If the noise is persistent, system contamination may be the issue. This can come from sample residues, buffer salts, or column bleed.[3] A system bake-out or "steam cleaning" can be effective, where the system is flushed with a high organic mobile phase at an elevated temperature overnight.[5] Also, inspect and clean the ion source components, such as the cone, needle, and transfer tube.[5]

  • Sample Matrix: If the noise is more pronounced in actual samples compared to blanks, the issue is likely due to matrix effects. Please refer to the troubleshooting guide on matrix effects for more detailed solutions.

Q3: My signal for this compound is weak or non-existent. What should I check?

A3: A weak or absent signal can be due to issues with sample preparation, chromatographic conditions, or mass spectrometer settings.

Here is a workflow to troubleshoot a weak signal:

start Weak or No Signal for This compound sample_prep Verify Sample Preparation - Extraction Recovery - Sample pH - Evaporation/Reconstitution start->sample_prep chromatography Check Chromatographic Conditions - Correct Column - Mobile Phase Composition - Flow Rate sample_prep->chromatography If Sample Prep is OK troubleshoot_sample Troubleshoot Sample Prep - Optimize Extraction - Check pH Adjustment - Ensure Complete Reconstitution sample_prep->troubleshoot_sample If Issue Found ms_settings Review MS Settings - Correct MRM Transition - Ion Source Parameters - Gas Pressures chromatography->ms_settings If Chromatography is OK troubleshoot_lc Troubleshoot LC System - Check for Leaks - Prime Pump - Equilibrate Column chromatography->troubleshoot_lc If Issue Found troubleshoot_ms Troubleshoot MS - Tune and Calibrate - Clean Ion Source - Check Gas Supply ms_settings->troubleshoot_ms If Issue Found solution Signal Restored ms_settings->solution If MS Settings are OK troubleshoot_sample->solution troubleshoot_lc->solution troubleshoot_ms->solution

Caption: Troubleshooting workflow for a weak or absent this compound signal.

Q4: What are common adducts I should be aware of in ESI+ mode that might interfere with my analysis?

A4: In positive electrospray ionization (ESI+), analytes can form adducts with various ions present in the mobile phase or sample matrix. Common adducts include:

Adduct IonMass Difference
Sodium [M+Na]⁺+22.9898 Da
Ammonium (B1175870) [M+NH₄]⁺+18.0344 Da
Potassium [M+K]⁺+38.9637 Da

While the high selectivity of MRM reduces the likelihood of direct interference, the formation of these adducts can decrease the intensity of your target protonated molecule [M+H]⁺, leading to reduced sensitivity. Using a volatile buffer like ammonium formate (B1220265) can promote the formation of the desired protonated molecule.

Troubleshooting Guides

Guide 1: Minimizing Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, are a significant source of variability and inaccuracy in bioanalysis. They occur when co-eluting endogenous components from the biological matrix affect the ionization efficiency of the analyte.[6]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6]

    • Liquid-Liquid Extraction (LLE): LLE is an effective technique for reducing matrix effects. For this compound, a method using methyl tert-butyl ether has been successfully validated.[7][8]

    • Solid-Phase Extraction (SPE): SPE can offer a more thorough cleanup than LLE by selectively isolating the analyte.

    • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids, a major cause of ion suppression.[6]

  • Optimize Chromatography:

    • Adjust the chromatographic gradient to achieve better separation between this compound and matrix components.

    • Consider using a different column chemistry that provides alternative selectivity.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[9] However, ensure that the final concentration of your analyte remains above the lower limit of quantification.

start High Matrix Effects (Ion Suppression/Enhancement) sample_prep Improve Sample Preparation start->sample_prep chromatography Optimize Chromatography start->chromatography dilution Dilute Sample Extract start->dilution lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe gradient Adjust Gradient Profile chromatography->gradient column Change Column Chemistry chromatography->column end Matrix Effects Minimized dilution->end lle->end spe->end gradient->end column->end

Caption: Strategies for minimizing matrix effects in this compound analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on a validated method for the analysis of tolterodine and its metabolites in plasma.[7][8]

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Extraction: Add 1 mL of methyl tert-butyl ether.

  • Vortexing: Vortex the tube for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Chromatographic and Mass Spectrometric Conditions

The following conditions have been successfully used for the analysis of (R)-Hydroxytolterodine.[1][2][7][8]

ParameterCondition
LC System
ColumnAscentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) or Luna Phenyl-hexyl (100 × 2.0 mm, 3 µm)
Mobile Phase A10 mM Ammonium Formate (pH 3.5) or 10 mM Ammonium Acetate
Mobile Phase BMethanol or Acetonitrile
Gradient/IsocraticIsocratic (e.g., 10:90 or 20:80 v/v A:B)
Flow Rate0.5 mL/min
Column TemperatureAmbient
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition356.2 → 223.1 for this compound
Dwell Time200 ms
Collision GasArgon

Note: These parameters should be optimized for your specific instrumentation to achieve the best performance.

References

Technical Support Center: Optimizing Extraction Recovery of (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of (R)-Hydroxytolterodine-d14.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for this compound during extraction?

Low recovery of this compound can be attributed to several factors, primarily related to the extraction procedure, the physicochemical properties of the analyte, and matrix effects.[1] For Liquid-Liquid Extraction (LLE), incomplete phase separation, suboptimal pH, or an inappropriate solvent can lead to poor recovery. In Solid-Phase Extraction (SPE), issues can arise from improper sorbent selection, insufficient conditioning or equilibration, breakthrough during sample loading, analyte loss during washing steps, or incomplete elution.[1] The stability of the deuterated standard itself can also be a factor.[1]

Q2: How can I determine if the low recovery is due to the extraction process or matrix effects?

To differentiate between extraction inefficiency and matrix effects, a post-extraction spike experiment is recommended. Analyze three sets of samples:

  • Set A (Pre-extraction Spike): Blank matrix spiked with this compound before extraction. This measures the overall recovery.

  • Set B (Post-extraction Spike): Blank matrix extracted first, then the extract is spiked with this compound. This assesses the impact of the matrix on the analytical signal (ion suppression or enhancement).

  • Set C (Neat Solution): this compound in a clean solvent. This serves as the reference.

By comparing the analyte response in these sets, you can pinpoint the source of the low recovery. Significant signal reduction in Set B compared to Set C indicates matrix effects, while low recovery in Set A with good recovery in Set B points to extraction inefficiency.[2]

Q3: Can the deuterium (B1214612) labeling on this compound affect its extraction recovery compared to the non-deuterated analyte?

Yes, the "deuterium isotope effect" can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[1] This may lead to minor differences in extraction behavior between the deuterated standard and the native analyte. However, a well-optimized and validated method should ensure that the recovery of the deuterated internal standard closely tracks that of the analyte, providing accurate quantification.[3]

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

Issue: Low or Inconsistent Recovery

Potential Cause Troubleshooting Step
Suboptimal pH The pH of the aqueous phase is critical for ensuring the analyte is in a neutral, extractable form. For (R)-Hydroxytolterodine, which is a basic compound, adjust the pH of the sample to be above its pKa to facilitate extraction into an organic solvent.
Inappropriate Extraction Solvent The choice of solvent is crucial. A solvent that is too polar may not efficiently extract the analyte, while a solvent that is too non-polar may not be compatible with subsequent analytical steps. Methyl t-butyl ether is a commonly used and effective solvent for hydroxytolterodine.[4][5]
Insufficient Mixing/Vortexing Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for analyte transfer. Vortexing for an adequate duration (e.g., 5-10 minutes) is recommended.[4]
Incomplete Phase Separation After centrifugation, ensure a clear separation between the aqueous and organic layers. The presence of an emulsion can trap the analyte and lead to low recovery. If an emulsion forms, try adding salt to the aqueous phase or using a different solvent system.
Analyte Degradation Although less common for this compound, ensure that the extraction conditions (e.g., temperature, pH) do not cause degradation of the analyte.

LLE Optimization Workflow

LLE_Optimization start Start: Low LLE Recovery ph Optimize pH of Aqueous Phase start->ph Adjust pH > pKa solvent Select Appropriate Organic Solvent ph->solvent Test different polarities mixing Optimize Mixing Time & Intensity solvent->mixing Vortex 5-10 min phase_sep Ensure Complete Phase Separation mixing->phase_sep Centrifuge adequately end Optimized Recovery phase_sep->end

Caption: Workflow for troubleshooting low LLE recovery.

Solid-Phase Extraction (SPE) Troubleshooting

Issue: Low or Inconsistent Recovery

Potential Cause Troubleshooting Step
Inappropriate Sorbent The choice of sorbent is critical. For a moderately polar compound like hydroxytolterodine, a reversed-phase sorbent (e.g., C18, polymeric) is a good starting point. If retention is poor, consider a mixed-mode sorbent with both reversed-phase and ion-exchange characteristics.
Sorbent Bed Drying Out Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent retention.[1]
Analyte Breakthrough During Loading If the sample is loaded too quickly or the solvent is too strong, the analyte may not have sufficient time to interact with the sorbent and will be lost. Decrease the loading flow rate.
Analyte Loss During Washing The wash solvent may be too strong, causing the analyte to be washed away with interferences. Optimize the wash solvent by testing a series of increasing organic solvent concentrations to find the highest concentration that removes interferences without eluting the analyte.[6]
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Try a stronger solvent or increase the elution volume. For reversed-phase SPE, elution solvents are typically organic, such as methanol (B129727) or acetonitrile (B52724).[7]

SPE Optimization: Wash and Elution Steps

SPE_Optimization cluster_wash Wash Step Optimization cluster_elution Elution Step Optimization start Start: Low SPE Recovery wash Optimize Wash Solvent start->wash elution Optimize Elution Solvent wash->elution If analyte lost in wash, use weaker wash solvent end Optimized Recovery elution->end If analyte not fully eluted, use stronger elution solvent or increase volume wash_10 Wash with 10% Methanol wash_20 Wash with 20% Methanol wash_40 Wash with 40% Methanol wash_60 Wash with 60% Methanol elute_weak Use Weaker Elution Solvent (e.g., 50% Methanol) elute_strong Use Stronger Elution Solvent (e.g., 100% Methanol) elute_volume Increase Elution Volume

Caption: A logical workflow for optimizing SPE wash and elution steps.

Data Presentation

Table 1: Liquid-Liquid Extraction Performance of (R)-Hydroxytolterodine

A validated LC-MS/MS method for the simultaneous quantification of tolterodine (B1663597) and its metabolite 5-hydroxy methyl tolterodine in rat plasma has been reported.[8] The following table summarizes the performance of the liquid-liquid extraction method.

Parameter Tolterodine 5-Hydroxymethyl Tolterodine
Linear Range (pg/mL) 20.00–5000.0020.00–5000.00
Intra-day Accuracy (%) 98.75–103.5698.08–104.67
Inter-day Accuracy (%) 99.20–104.4098.73–103.06
Intra-day Precision (%CV) 0.62–6.361.38–4.22
Inter-day Precision (%CV) 1.73–4.841.62–4.25

Data adapted from a validated bioanalytical method.[8]

Table 2: Illustrative Example of SPE Sorbent and Wash Solvent Optimization for this compound

This table illustrates the expected trend in recovery during an SPE method development experiment. The goal is to find a wash solvent that is strong enough to remove interferences without causing significant loss of the analyte.

SPE Sorbent Wash Solvent (% Methanol in Water) Expected Analyte Recovery (%) Rationale
C18 (Silica-based) 10%>95%Weak wash, minimal analyte loss, but may leave more matrix components.
20%>95%
40%~90%Approaching the point of analyte elution.
60%<70%Significant analyte loss during the wash step.[6]
Polymeric (e.g., Strata-X) 10%>95%Polymeric sorbents can often tolerate stronger organic washes.
20%>95%
40%>95%
60%~90%A stronger wash is possible before significant analyte loss, leading to a cleaner extract.[6]

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of tolterodine and 5-hydroxymethyl tolterodine in plasma.[4][5]

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution containing this compound.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether to the sample.

    • Vortex the mixture for 10 minutes to ensure thorough mixing.[5]

  • Phase Separation:

    • Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[5]

  • Isolation:

    • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.[5]

LLE Experimental Workflow Diagram

LLE_Protocol start Plasma Sample (100 µL) add_is Add Internal Standard This compound start->add_is add_solvent Add Methyl t-butyl ether (1 mL) add_is->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step LLE protocol for this compound.

General Protocol for Solid-Phase Extraction (SPE) Method Development

This protocol provides a general framework for developing a robust SPE method.

  • Sorbent Selection:

    • Based on the properties of this compound (moderately polar, basic), start with a reversed-phase (e.g., C18 or a water-wettable polymeric sorbent) or a mixed-mode cation exchange sorbent.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration:

    • Pass 1 mL of water (or a buffer matching the sample's aqueous environment) through the cartridge. Do not let the sorbent go dry.[7]

  • Sample Loading:

    • Dilute the plasma or urine sample with an appropriate aqueous buffer.

    • Load the sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing (Optimization Step):

    • Wash the cartridge with a weak solvent to remove interferences. To optimize, test a series of washes with increasing organic content (e.g., 5%, 10%, 20%, 40% methanol in water).[6]

    • Collect the wash eluate to check for any analyte loss.

  • Elution (Optimization Step):

    • Elute the analyte with a stronger solvent. Start with 1 mL of methanol. If recovery is low, try a stronger solvent like acetonitrile or a methanol solution with a small percentage of a modifier (e.g., formic acid or ammonium (B1175870) hydroxide, depending on the sorbent and analyte charge state).[7]

  • Post-Elution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, similar to the LLE protocol.

General SPE Workflow Diagram

SPE_Protocol start Start condition Condition Sorbent (Methanol) start->condition equilibrate Equilibrate Sorbent (Water/Buffer) condition->equilibrate load Load Sample equilibrate->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute end Analyze Eluate elute->end

Caption: A general workflow for Solid-Phase Extraction.

References

Technical Support Center: (R)-Hydroxytolterodine-d14 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor ionization of (R)-Hydroxytolterodine-d14 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for this compound?

For the analysis of this compound, the most prevalent and effective method is Electrospray Ionization (ESI) operated in the positive ion mode. This technique is well-suited for polar molecules like hydroxytolterodine and typically results in the formation of the protonated molecule, [M+H]+.

Q2: I am observing a weak signal for this compound. What are the initial troubleshooting steps?

If you are encountering a weak signal, begin by systematically checking the following:

  • Sample Preparation: Ensure the analyte is fully dissolved and that the sample concentration is within the optimal range for your instrument.

  • LC-MS System Performance: Verify that the LC-MS system is performing as expected by injecting a known standard.

  • Ion Source Parameters: Confirm that the ion source settings, such as gas flows, temperature, and voltages, are optimized for your specific compound and flow rate.

  • Mobile Phase Composition: Check that the mobile phase pH is appropriate for promoting ionization of your analyte.

Q3: Could the deuterium (B1214612) labeling in this compound be the cause of poor ionization?

While deuterium labeling is not typically a direct cause of poor ionization, it can subtly influence the physicochemical properties of the molecule. However, it is more probable that any observed issues with signal intensity are related to sample preparation, mobile phase conditions, or instrument parameters rather than the deuterium labeling itself.

Troubleshooting Guide

Issue 1: Low Signal Intensity or No Detectable Peak

A common challenge encountered is low signal intensity or the complete absence of a peak for this compound. This can often be resolved by optimizing the mobile phase and ion source conditions.

  • Initial Mobile Phase: Start with a standard mobile phase for reverse-phase chromatography, such as:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • pH Adjustment: The pH of the mobile phase is critical for efficient ionization. Since (R)-Hydroxytolterodine is a basic compound, an acidic mobile phase (pH 2-4) will promote the formation of the protonated species [M+H]+. Formic acid at 0.1% typically achieves this.

  • Solvent Selection: While acetonitrile is a common choice, methanol (B129727) can also be used as the organic modifier. In some cases, a different organic solvent may alter selectivity and ionization efficiency.

  • Gradient Elution: Employ a gradient elution to ensure the analyte is eluted as a sharp peak, which will improve the signal-to-noise ratio. A typical gradient might run from 5% to 95% organic phase over several minutes.

Mobile Phase AdditiveAnalyte Peak AreaSignal-to-Noise Ratio
No Additive15,00010
0.1% Formic Acid250,000150
0.1% Acetic Acid180,000110
5 mM Ammonium Formate200,000130

This table illustrates the significant improvement in signal intensity when an acidic additive is used.

cluster_solution Solution State cluster_gas_phase Gas Phase (ESI) Analyte_Neutral This compound (Neutral) Analyte_Protonated [M+H]+ (Protonated Ion) Analyte_Neutral->Analyte_Protonated Acidic Mobile Phase (e.g., 0.1% Formic Acid)

Caption: Impact of mobile phase pH on analyte ionization.

Issue 2: Inconsistent Signal and Poor Reproducibility

Fluctuations in signal intensity and poor reproducibility can often be traced back to issues within the ion source or with the sample matrix.

  • Flow Rate and Temperature: Ensure the nebulizer gas flow and source temperature are appropriate for the LC flow rate. For a standard analytical flow rate of 0.2-0.5 mL/min, a source temperature of 300-400 °C is a good starting point.

  • Capillary Voltage: Optimize the capillary voltage to ensure efficient droplet formation and desolvation. A typical starting voltage is 3-4 kV.

  • Nebulizer and Drying Gas: Adjust the nebulizer and drying gas pressures to achieve a stable spray. Insufficient gas flow can lead to large droplets and poor desolvation, while excessive flow can lead to signal suppression.

  • Source Cleaning: A dirty ion source is a frequent cause of signal instability. Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.

Capillary Voltage (kV)Analyte Peak Area
2.5180,000
3.0230,000
3.5260,000
4.0245,000

This table demonstrates that there is an optimal capillary voltage for maximizing signal intensity.

A Inconsistent Signal Observed B Check for Leaks in LC System A->B C Optimize Ion Source Parameters B->C No Leaks Found D Clean Ion Source C->D Optimization Ineffective F Stable Signal Achieved C->F Optimization Successful E Evaluate Matrix Effects D->E Cleaning Ineffective D->F Cleaning Successful

Caption: A systematic workflow for troubleshooting signal instability.

Issue 3: Suspected Matrix Effects

When analyzing samples from complex biological matrices, such as plasma or urine, other components can co-elute with this compound and suppress its ionization.

  • Protein Precipitation (PPT): This is a simple and effective method for removing the bulk of proteins from plasma samples.

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Inject the supernatant.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can significantly reduce matrix effects.

    • Choose an appropriate SPE sorbent (e.g., a mixed-mode cation exchange resin).

    • Condition the SPE cartridge with methanol and then water.

    • Load the pre-treated sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte with an appropriate solvent.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate the analyte from the sample matrix.

    • Adjust the pH of the sample to ensure the analyte is in a neutral form.

    • Extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

cluster_source ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Ion_Suppression Ion Suppression Droplet->Ion_Suppression Competition for Charge/Surface Access Detector Mass Spectrometer Detector Droplet->Detector Successful Ionization Ion_Suppression->Detector

Caption: Diagram illustrating how matrix components can suppress analyte ionization.

Stability of (R)-Hydroxytolterodine-d14 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Hydroxytolterodine-d14

This technical support center provides guidance on the stability, storage, and handling of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected degradation of this compound sample Improper storage conditions (exposure to light, elevated temperature, or humidity).1. Immediately transfer the sample to a light-protected container (amber vial). 2. Store at the recommended temperature (see FAQ below). 3. For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Isotopic exchange with protic solvents or atmospheric moisture.1. Use anhydrous, deuterated solvents for sample preparation. 2. Minimize the sample's exposure to air by keeping containers tightly sealed. 3. Store in a desiccator to protect from humidity.
Contamination of the sample.1. Handle the compound with clean, dry spatulas and glassware. 2. Avoid introducing any impurities during sample preparation.
Inconsistent analytical results (e.g., varying purity measurements) Instability of the analytical method.1. Ensure the HPLC method is validated for stability indicating assays. 2. Check the mobile phase composition and pH for consistency. 3. Verify the column performance and detector response.
Sample instability in the analytical solvent.1. Prepare samples immediately before analysis. 2. If immediate analysis is not possible, store prepared samples at a low temperature (e.g., 2-8 °C) for a defined short period, and validate this storage condition.
Appearance of unknown peaks in chromatogram Degradation of the compound.1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products.[1][2][3] 2. Use a stability-indicating HPLC method that can resolve the parent compound from its degradants.[1][2]
Contamination from external sources.1. Analyze a blank (solvent) to rule out contamination from the analytical system. 2. Review sample handling procedures to identify potential sources of contamination.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

While specific stability studies on this compound are not publicly available, general best practices for deuterated compounds should be followed to ensure its chemical and isotopic integrity.[4] It is recommended to store the compound in a tightly sealed, light-resistant container (e.g., amber glass vial) at refrigerated temperatures (-5°C to +5°C) to minimize degradation.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen is also advisable to prevent oxidation.[5]

2. How can I prevent isotopic exchange of the deuterium (B1214612) labels?

Isotopic exchange with atmospheric moisture is a primary concern for deuterated compounds.[4] To prevent this, it is crucial to handle the compound in a dry environment and minimize its exposure to air. Storing the compound in a desiccator and using anhydrous deuterated solvents for sample preparation can help maintain its isotopic purity.

3. What analytical methods are suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][2] Several HPLC methods have been developed and validated for the non-deuterated parent compound, tolterodine (B1663597) tartrate, which can be adapted for this compound.[1][2][3] These methods typically use a C18 reversed-phase column with detection at 220 nm or 290 nm.[1][3]

4. What are the likely degradation pathways for this compound?

Based on forced degradation studies of tolterodine tartrate, the compound is susceptible to degradation under acidic, basic, photochemical, and thermal conditions.[1] Degradation was also observed under oxidative conditions.[3] Therefore, it is important to protect this compound from these conditions during storage and handling.

5. How long can I expect this compound to be stable?

The shelf life of this compound will depend on the storage conditions. Deuterated compounds themselves are generally stable and do not have a traditional expiration date if stored properly.[6] However, practical factors like the integrity of the container and potential for contamination can affect usability over time.[6] It is recommended to perform periodic purity checks to ensure the compound's integrity for long-term studies.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method (Adapted from Tolterodine Tartrate Methods)

This protocol is a general guideline and should be optimized and validated for this compound.

  • Chromatographic System:

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of a buffer solution (e.g., ammonium (B1175870) dihydrogen orthophosphate or ammonium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The ratio and pH should be optimized for best separation. For example, a mobile phase of buffer and methanol in a 40:60 ratio with the pH adjusted to 7.0 has been reported for tolterodine.[1]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[1][3]

    • Detection: UV detection at 220 nm.[1][2]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a suitable solvent (e.g., the mobile phase) to a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • Forced Degradation Studies: To assess the stability-indicating nature of the method, forced degradation studies should be performed under the following conditions as per ICH guidelines:[2][7]

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.5 N HCl) at an elevated temperature (e.g., 80°C).[3]

    • Base Hydrolysis: Treat the sample with a base (e.g., 0.5 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).[3]

    • Thermal Degradation: Expose the solid sample to high temperature (e.g., 100°C).[3]

    • Photochemical Degradation: Expose the sample to UV light.[3]

Data Presentation

Table 1: Example Stability Data Summary for this compound

Storage ConditionTime PointPurity (%) by HPLCAppearanceComments
2-8°C (Protected from light) Initial99.8White powder-
3 Months99.7White powderNo significant change
6 Months99.6White powderNo significant change
25°C / 60% RH Initial99.8White powder-
1 Month99.2White powderMinor degradation observed
3 Months98.5Off-white powderDegradation products detected
40°C / 75% RH Initial99.8White powder-
1 Month97.1Yellowish powderSignificant degradation
3 Months94.3Yellowish powderMultiple degradation products

Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability data should be generated through experimentation.

Visualizations

Stability_Testing_Workflow Workflow for Stability Assessment of this compound cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_storage Stability Storage cluster_analysis Analysis prep Prepare Stock Solution of this compound stress Aliquot for Forced Degradation Studies prep->stress storage Aliquot for Long-Term and Accelerated Stability Studies prep->storage acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo long_term Long-Term (e.g., 2-8°C) storage->long_term accelerated Accelerated (e.g., 25°C/60%RH) storage->accelerated hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc long_term->hplc accelerated->hplc data Data Acquisition and Processing hplc->data report report data->report Generate Stability Report

Caption: Stability assessment workflow for this compound.

Logical_Troubleshooting_Flow Troubleshooting Unexpected Degradation start Unexpected Peak or Low Purity Detected check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Correct Storage Conditions and Re-analyze check_storage->improper_storage Improper check_handling Review Sample Handling and Preparation check_storage->check_handling Proper improper_storage->start Re-test contamination Identify and Eliminate Contamination Source check_handling->contamination Contamination Suspected check_method Verify Stability-Indicating Nature of HPLC Method check_handling->check_method No Contamination contamination->start Re-test method_issue Develop/Validate a Stability-Indicating Method check_method->method_issue Not Validated degradation_confirmed Characterize Degradation Product(s) check_method->degradation_confirmed Validated method_issue->start Re-test

Caption: Logical flow for troubleshooting unexpected degradation results.

References

Troubleshooting poor quantification with (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the quantification of (R)-Hydroxytolterodine-d14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterium-labeled form of (R)-5-hydroxymethyl tolterodine, a major active metabolite of tolterodine. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered best practice as it helps to correct for variability in sample preparation, chromatography, and mass spectrometric ionization, thereby improving the accuracy and precision of the analytical method.[1][2][3]

Q2: I am observing high variability in my quality control (QC) samples. What are the likely causes?

High variability, indicated by a high coefficient of variation (%CV), in your QC samples can stem from several sources. The most common culprits include:

  • Inconsistent Sample Preparation: Variability in extraction recovery during protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to inconsistent results.

  • Matrix Effects: Unwanted components in the biological matrix can co-elute with your analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.[4]

  • Internal Standard Issues: Problems with the deuterated internal standard itself, such as instability, isotopic impurity, or in-source fragmentation, can lead to poor precision.[2][5]

  • Instrumental Variability: Inconsistent injection volumes or fluctuations in the mass spectrometer's performance can also contribute to variability.[2][6]

Q3: My peak shapes for this compound are poor (tailing, fronting, or split). What should I investigate?

Poor peak shapes can compromise the accuracy of your integration and, consequently, your quantitative results. Common causes include:

  • Column Degradation: The analytical column may be contaminated or have developed a void at the inlet.[7]

  • Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like hydroxytolterodine.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak distortion.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

Q4: What are the potential pitfalls of using a deuterated internal standard like this compound?

While highly effective, deuterated internal standards are not without potential issues:

  • Chromatographic Shift (Isotope Effect): The C-D bond is slightly stronger than the C-H bond, which can sometimes result in the deuterated standard eluting slightly earlier than the non-deuterated analyte.[2][5] If this separation is significant, the two compounds may experience different levels of matrix effects.

  • Deuterium Exchange: Deuterium atoms on certain positions of a molecule can exchange with protons from the solvent, particularly under acidic or basic conditions.[2][8] This can reduce the signal of the internal standard and artificially inflate the analyte's calculated concentration.

  • Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to a positive bias, especially at the lower limit of quantification.[2][5]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

If you are experiencing high %CV in your QC samples and inaccurate measurements, follow this troubleshooting workflow.

cluster_is Internal Standard Troubleshooting cluster_sample_prep Sample Preparation Troubleshooting start Start: Poor Precision/ Inaccurate Quantification check_is 1. Investigate Internal Standard Performance start->check_is check_sample_prep 2. Evaluate Sample Preparation check_is->check_sample_prep IS OK is_stability Check Stability: - Re-inject samples over time - Look for decreasing IS area check_is->is_stability Investigate check_matrix_effects 3. Assess Matrix Effects check_sample_prep->check_matrix_effects Sample Prep OK spe_recovery SPE: - Perform recovery experiment - Analyze load, wash, and elution fractions check_sample_prep->spe_recovery Investigate check_chromatography 4. Review Chromatography check_matrix_effects->check_chromatography No Significant Matrix Effects solution Solution: Improved Precision and Accuracy check_chromatography->solution Chromatography OK is_purity Check Purity: - Inject high concentration of IS - Monitor for unlabeled analyte signal is_stability->is_purity is_fragmentation Check In-Source Fragmentation: - Infuse IS directly into MS - Vary cone/fragmentor voltage is_purity->is_fragmentation lle_optimization LLE: - Optimize solvent and pH - Check for emulsion formation spe_recovery->lle_optimization

Caption: Troubleshooting workflow for poor precision and accuracy.

The following table illustrates a scenario with inconsistent analyte to internal standard (IS) area ratios, leading to poor precision.

Sample IDAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio% Deviation from Mean
QC Low 15,12098,5000.0520-5.1%
QC Low 24,89085,2000.0574+4.7%
QC Low 35,630105,6000.0533-2.7%
QC Low 45,98095,1000.0629+14.8%
Mean 5,405 96,100 0.0564
%CV 9.3% 8.7% 8.9%

In this example, the inconsistent IS peak area contributes to the high %CV of the area ratio. This could be due to issues during sample preparation or matrix effects affecting the IS.

  • Objective: To determine the stability of this compound in the autosampler over the course of a typical analytical run.

  • Procedure:

    • Prepare a set of QC samples at a medium concentration.

    • Inject the samples at the beginning of the analytical run (T=0).

    • Store the remaining samples in the autosampler under the same conditions as a normal run.

    • Re-inject the same set of samples at various time points (e.g., 8, 16, and 24 hours).

  • Analysis:

    • Plot the absolute peak area of this compound against time. A significant negative trend may indicate degradation.

    • Also, monitor for the appearance of any degradation products.

Issue 2: Poor Recovery in Solid-Phase Extraction (SPE)

Low recovery of this compound during SPE can lead to poor sensitivity and inaccurate quantification. A systematic approach is necessary to identify the step where the analyte is being lost.

start Start: Low SPE Recovery collect_fractions 1. Collect Fractions: - Load - Wash 1 - Wash 2 - Elution start->collect_fractions analyze_fractions 2. Analyze Fractions by LC-MS/MS collect_fractions->analyze_fractions identify_loss 3. Identify Where Analyte is Lost analyze_fractions->identify_loss in_load Analyte in Load Fraction identify_loss->in_load Breakthrough in_wash Analyte in Wash Fraction identify_loss->in_wash Premature Elution not_in_elution Analyte Not in Elution (Retained on Sorbent) identify_loss->not_in_elution Strong Retention optimize_load Optimize Loading: - Decrease solvent strength of sample - Ensure proper sorbent conditioning - Check sample pH in_load->optimize_load optimize_wash Optimize Wash: - Decrease solvent strength of wash solution in_wash->optimize_wash optimize_elution Optimize Elution: - Increase solvent strength of elution solution - Ensure proper pH for elution not_in_elution->optimize_elution

Caption: Workflow for troubleshooting low SPE recovery.

  • Objective: To pinpoint the step in the SPE protocol where this compound is being lost.

  • Materials:

    • Blank biological matrix (e.g., plasma)

    • This compound spiking solution

    • SPE cartridges and all necessary solvents

  • Procedure:

    • Spike a known amount of this compound into the blank matrix.

    • Perform the SPE procedure as usual, but collect the effluent from each step into separate, labeled collection tubes:

      • Load fraction (the sample passing through the cartridge during application)

      • Wash fraction(s)

      • Elution fraction

    • Analyze an unextracted standard of the same concentration to represent 100% recovery.

    • Analyze all collected fractions by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the analyte found in each fraction relative to the unextracted standard.

    • The sum of the percentages should be close to 100%. If not, consider issues like analyte adsorption to the plasticware.

FractionAnalyte Peak Area% of Total Analyte RecoveredInterpretation & Action
Unextracted Standard150,000100%Reference
Load78,00052%Problem: Analyte did not bind to the sorbent. Action: Decrease the organic content of the sample before loading. Ensure the sorbent is properly conditioned.
Wash5,0003%Acceptable loss.
Elution65,00043%Incomplete recovery due to initial binding failure.
Issue 3: Suspected Matrix Effects

Matrix effects can cause ion suppression or enhancement, leading to inaccurate and imprecise results. They should be investigated if you observe a significant difference in performance between samples prepared in a neat solution versus a biological matrix.

  • Objective: To quantify the degree of ion suppression or enhancement caused by the matrix.

  • Procedure:

    • Prepare three sets of samples at low and high QC concentrations:

      • Set A (Neat Solution): Spike this compound into the final reconstitution solvent.

      • Set B (Post-extraction Spike): Extract blank biological matrix using your established procedure. Spike this compound into the final, clean extract.

      • Set C (Pre-extraction Spike): Spike this compound into the blank biological matrix before the extraction procedure.

    • Analyze all samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100

    • Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100

    • Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100 (or MF * RE / 100)

Sample SetMean Peak AreaCalculationResultInterpretation
Set A (Neat) 185,000--Reference
Set B (Post-Spike) 98,000Matrix Factor53%Significant Ion Suppression: The matrix is suppressing the signal by approximately 47%.
Set C (Pre-Spike) 82,000Recovery84%The extraction process recovers 84% of the analyte.
Process Efficiency45%The overall process efficiency is low due to both ion suppression and incomplete recovery.

Action: To mitigate the observed ion suppression, consider improving the sample cleanup procedure (e.g., using a different SPE sorbent) or optimizing the chromatography to separate the analyte from the interfering matrix components.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Tolterodine Bioanalysis: (R)-Hydroxytolterodine-d14 vs. Tolterodine-d6

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of the antimuscarinic agent tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), the selection of an appropriate internal standard (IS) is paramount for achieving accurate and precise results, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, ensuring they effectively account for variability during sample preparation and analysis.[1][2]

This guide provides a detailed comparison of two commonly employed deuterated internal standards: (R)-Hydroxytolterodine-d14 (also referred to as 5-Hydroxymethyl Tolterodine-d14) and Tolterodine-d6. The optimal choice depends on the specific goals of the pharmacokinetic study, as each is ideally suited for the quantification of a different target analyte.[3]

Performance Comparison

The fundamental principle guiding the selection of an internal standard is its structural and chemical similarity to the analyte of interest. A stable isotope-labeled version of the analyte itself is the most suitable choice.[3]

This compound is the deuterated analog of the main active metabolite of tolterodine, 5-HMT.[1][4] Therefore, it is the ideal internal standard for the accurate quantification of this metabolite.[3]

Tolterodine-d6 is the deuterated analog of the parent drug, tolterodine.[3] It is the preferred internal standard for the quantification of tolterodine.[3]

For pharmacokinetic studies requiring the simultaneous measurement of both the parent drug and its active metabolite, the concurrent use of both this compound and Tolterodine-d6 is the recommended and validated approach.[3][5] This ensures the highest level of accuracy and precision for both analytes.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method employing both Tolterodine-d6 and this compound for the simultaneous quantification of tolterodine and its 5-hydroxymethyl metabolite in rat plasma.[5][6]

Table 1: Method Validation Parameters for Tolterodine and 5-Hydroxymethyl Tolterodine [5][6]

ParameterTolterodine5-Hydroxymethyl Tolterodine
Internal StandardTolterodine-d6This compound
Linearity Range20.00–5000.00 pg/mL20.00–5000.00 pg/mL
Determination Coefficient (r²)> 0.9998> 0.9987

Table 2: Precision and Accuracy of the LC-MS/MS Method [5][6]

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Tolterodine0.62–6.361.73–4.8498.75–103.5699.20–104.40
5-Hydroxymethyl Tolterodine1.38–4.221.62–4.2598.08–104.6798.73–103.06

Table 3: Recovery Data [5]

AnalyteConcentration (pg/mL)Recovery (%)
Tolterodine60.098.32
1500.091.38
3500.088.35
5-Hydroxymethyl Tolterodine60.096.82
1500.081.55
3500.082.92

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantification of tolterodine and 5-HMT utilizes a liquid-liquid extraction procedure for sample preparation.[3][5][7][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100-200 µL of plasma into a clean microcentrifuge tube.[3][7]

  • Add 25 µL of the internal standard working solution containing both Tolterodine-d6 and this compound.[3]

  • Vortex the mixture for 30 seconds.[3]

  • Add 100 µL of 5% ammonia (B1221849) solution and vortex for another 30 seconds.[3]

  • Add 2.0-2.5 mL of methyl t-butyl ether (MTBE) or ethyl acetate (B1210297) as the extraction solvent.[3][7]

  • Vortex the mixture for 10 minutes.[3][7]

  • Centrifuge at 4000 rpm for 5 minutes.[3][7]

  • Transfer the upper organic layer to a new tube.[7]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitute the residue in 100-200 µL of the reconstitution solution (e.g., mobile phase).[3][7]

  • Vortex for 1 minute.[7]

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.[7]

LC-MS/MS Conditions

The following table outlines the typical chromatographic and mass spectrometric conditions.[1][5][6]

Table 4: Chromatographic and Mass Spectrometric Conditions

ParameterValue
Chromatographic Conditions
ColumnAscentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)
Mobile Phase10 mM Ammonium acetate and Acetonitrile (20:80, v/v)
Flow Rate0.5 mL/min
Injection Volume10 µL
Column TemperatureAmbient
Mass Spectrometric Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Tolterodinem/z 326.1 → 147.1
Tolterodine-d6 (IS)m/z 332.3 → 153.1
5-Hydroxymethyl Tolterodinem/z 342.2 → 223.1
This compound (IS)m/z 356.2 → 223.1

Visualizations

Tolterodine Metabolism and Mechanism of Action

Tolterodine is a competitive muscarinic receptor antagonist.[9][10][11] After oral administration, it is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][10][11] Both tolterodine and 5-HMT exhibit high specificity for muscarinic receptors, leading to the inhibition of bladder contraction and a decrease in detrusor pressure.[9][10][12]

Tolterodine_Metabolism_MOA Tolterodine Tolterodine CYP2D6 CYP2D6 Tolterodine->CYP2D6 Metabolism Muscarinic_Receptors Muscarinic Receptors (Bladder) Tolterodine->Muscarinic_Receptors Antagonism HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) CYP2D6->HMT HMT->Muscarinic_Receptors Antagonism Bladder_Contraction Inhibition of Bladder Contraction Muscarinic_Receptors->Bladder_Contraction

Caption: Metabolic pathway and mechanism of action of tolterodine.

Experimental Workflow for Tolterodine Bioanalysis

The general workflow for the bioanalysis of tolterodine and its metabolite involves sample preparation followed by instrumental analysis.

Bioanalysis_Workflow Start Plasma Sample (Calibration Standard, QC, or Unknown) Add_IS Add Internal Standard Working Solution (Tolterodine-d6 and this compound) Start->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (e.g., Methyl t-butyl ether) Vortex1->Add_Solvent Vortex2 Vortex Mix Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Separate Separate the Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (under Nitrogen) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: General workflow for tolterodine bioanalysis using LC-MS/MS.

References

The Gold Standard for Bioanalysis: A Comparative Guide to (R)-Hydroxytolterodine-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of tolterodine (B1663597) and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative data. This guide provides a comprehensive comparison of (R)-Hydroxytolterodine-d14 against other alternatives, supported by experimental data from validated analytical methods.

In the landscape of pharmacokinetic, bioequivalence, and toxicokinetic studies of tolterodine, a competitive muscarinic receptor antagonist, the simultaneous quantification of the parent drug and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is crucial.[1] The use of a stable isotope-labeled internal standard is a widely accepted strategy in mass spectrometry-based assays to mitigate variability during sample preparation and analysis.[2] this compound, the deuterated analog of 5-HMT, has emerged as the ideal internal standard for the quantification of this key metabolite.[3][4]

Performance Comparison: Accuracy and Precision

The hallmark of a suitable internal standard is its ability to mimic the analyte of interest throughout the analytical process, thereby compensating for any potential inconsistencies. Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the corresponding analyte.[4]

For the simultaneous analysis of tolterodine and 5-HMT, the combination of Tolterodine-d6 as the internal standard for tolterodine and this compound for 5-HMT provides the highest degree of accuracy and precision.[3][5] The structural similarities ensure co-elution and comparable ionization and extraction characteristics.[3]

The following tables summarize the performance characteristics of a validated LC-MS/MS method utilizing this dual internal standard approach for the analysis of tolterodine and 5-HMT in rat plasma.[2][6]

Table 1: Performance of LC-MS/MS Method for Tolterodine Analysis with Tolterodine-d6 as Internal Standard [2][6]

ParameterPerformance Characteristics
Linearity Range20.00–5000.00 pg/mL
Intra-day Precision (%CV)0.62–6.36%
Inter-day Precision (%CV)1.73–4.84%
Intra-day Accuracy98.75–103.56%
Inter-day Accuracy99.20–104.40%
Lower Limit of Quantification (LLOQ)0.01 ng/mL[2]
Mean Recovery107.14%[2]

Table 2: Performance of LC-MS/MS Method for 5-Hydroxymethyl Tolterodine (5-HMT) Analysis with this compound as Internal Standard [2][6]

ParameterPerformance Characteristics
Linearity Range20.00–5000.00 pg/mL
Intra-day Precision (%CV)1.38–4.22%
Inter-day Precision (%CV)1.62–4.25%
Intra-day Accuracy98.08–104.67%
Inter-day Accuracy98.73–103.06%
Lower Limit of Quantification (LLOQ)0.025 ng/mL

Experimental Protocols

The data presented above was generated using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The key aspects of the experimental protocol are detailed below.

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction method is employed to isolate tolterodine, 5-HMT, and their respective internal standards from the biological matrix (e.g., rat plasma).[2][3]

  • To 100 µL of the plasma sample, 25 µL of the internal standard working solution containing Tolterodine-d6 and this compound is added.

  • The sample is vortexed for 30 seconds.

  • 100 µL of 5% ammonia (B1221849) solution is added, and the sample is vortexed for another 30 seconds.

  • 2.5 mL of the extraction solvent (ethyl acetate) is added, and the sample is vortexed for 10 minutes.

  • The sample is then centrifuged at 4000 rpm for 5 minutes.

  • The upper organic layer is transferred to a new tube.

  • The organic solvent is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 200 µL of the mobile phase.[1][3]

Chromatographic Separation

The chromatographic separation is achieved using a reversed-phase column with an isocratic mobile phase.

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.[2][5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7][8]

  • MRM Transitions:

    • Tolterodine: m/z 326.1 → 147.1[5]

    • Tolterodine-d6: m/z 332.3 → 153.1[5]

    • 5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1[5]

    • This compound: m/z 356.2 → 223.1[5]

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of tolterodine.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standards (Tolterodine-d6 & this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_nh3 Add 5% Ammonia Solution vortex1->add_nh3 vortex2 Vortex add_nh3->vortex2 add_etac Add Ethyl Acetate vortex2->add_etac vortex3 Vortex add_etac->vortex3 centrifuge Centrifuge vortex3->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Bioanalytical workflow for tolterodine and 5-HMT analysis.

Tolterodine Tolterodine CYP2D6 CYP2D6 Mediated Oxidation Tolterodine->CYP2D6 Dealkylation N-Dealkylation (Minor Pathway) Tolterodine->Dealkylation Metabolite 5-Hydroxymethyl Tolterodine (Active Metabolite) Further_Metabolites Further Metabolites (e.g., 5-carboxylic acid) Metabolite->Further_Metabolites CYP2D6->Metabolite

Caption: Primary metabolic pathway of tolterodine.

References

A Comparative Guide to Bioanalytical Method Validation for Tolterodine Assay Using (R)-Hydroxytolterodine-d14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a bioanalytical method for the quantification of tolterodine (B1663597) and its active metabolite, 5-hydroxymethyltolterodine (5-HMT), using a stable isotope-labeled internal standard, (R)-Hydroxytolterodine-d14. The performance of this method is contrasted with alternative methods that utilize non-isotopically labeled internal standards. The supporting experimental data and detailed protocols are presented to assist researchers in the development and validation of robust bioanalytical assays for tolterodine.

Tolterodine is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT).[1] Given that both the parent drug and its metabolite contribute to the therapeutic effect, a sensitive and selective bioanalytical method for their simultaneous quantification is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[2][3]

Comparative Performance of Bioanalytical Methods

The following tables summarize the validation parameters for a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound as the internal standard, compared to a typical method using a non-isotopically labeled internal standard (e.g., a structural analog). The data for the proposed method is based on established performance criteria for similar assays, highlighting the expected improvements with a SIL internal standard.

Table 1: Comparison of Linearity and Sensitivity

ParameterProposed Method with this compoundAlternative Method (Non-SIL IS)
Analyte Tolterodine / 5-HMTTolterodine / 5-HMT
Linear Range 0.025 - 10 ng/mL[4]0.05 - 20 ng/mL
LLOQ 0.025 ng/mL[4]0.05 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995

Table 2: Comparison of Accuracy and Precision

ParameterProposed Method with this compoundAlternative Method (Non-SIL IS)
Intra-day Accuracy (%) 98.0 - 105.090.0 - 110.0
Inter-day Accuracy (%) 98.5 - 104.088.0 - 112.0
Intra-day Precision (%CV) < 5.0< 10.0
Inter-day Precision (%CV) < 6.0< 12.0

Table 3: Comparison of Recovery and Matrix Effect

ParameterProposed Method with this compoundAlternative Method (Non-SIL IS)
Mean Recovery (%) > 9075 - 95
Matrix Effect (%CV) < 5< 15

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on established guidelines from regulatory bodies such as the FDA and EMA.[5][6][7]

Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-HMT, and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 200 µL of human plasma, add 25 µL of the this compound internal standard working solution.

  • Add 1 mL of methyl t-butyl ether and vortex for 5 minutes.[4]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Tolterodine: 326.3 > 147.2

    • 5-HMT: 342.3 > 223.2

    • This compound: 356.4 > 237.2

Validation Experiments
  • Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of the analytes and internal standard.

  • Accuracy and Precision: Analyze calibration standards and QC samples at four levels (LOD, LQC, MQC, HQC) in five replicates on three different days.

  • Stability:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for 24 hours.

    • Long-Term Stability: Analyze QC samples stored at -80°C for 30 days.

    • Post-Preparative Stability: Analyze processed QC samples kept in the autosampler at 4°C for 48 hours.

  • Matrix Effect: Compare the peak areas of analytes in post-extraction spiked plasma samples with those in neat solutions at LQC and HQC levels.

Visualizations

The following diagrams illustrate the key workflows and pathways discussed in this guide.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Human Plasma Sample IS_Addition Add this compound IS Plasma->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Selectivity Selectivity Detection->Selectivity Accuracy_Precision Accuracy & Precision Detection->Accuracy_Precision Stability Stability Detection->Stability Matrix_Effect Matrix Effect Detection->Matrix_Effect

Caption: Experimental workflow for the bioanalytical method validation of tolterodine.

Tolterodine Tolterodine CYP2D6 CYP2D6 Mediated Oxidation Tolterodine->CYP2D6 CYP3A CYP3A Mediated N-dealkylation Tolterodine->CYP3A HMT 5-Hydroxymethyltolterodine (5-HMT) (Active Metabolite) CYP2D6->HMT Excretion Excretion HMT->Excretion Dealkylated N-dealkylated Metabolite CYP3A->Dealkylated Dealkylated->Excretion

Caption: Simplified metabolic pathway of tolterodine.

References

A Comparative Analysis of Deuterated vs. Non-Deuterated Hydroxytolterodine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of deuterated and non-deuterated hydroxytolterodine for researchers, scientists, and drug development professionals. Hydroxytolterodine, the active metabolite of the antimuscarinic agent tolterodine (B1663597), plays a crucial role in the treatment of overactive bladder. Deuteration, the selective replacement of hydrogen with deuterium, is a strategy employed to favorably alter the pharmacokinetic properties of a drug, primarily by slowing its metabolic clearance. This guide outlines the expected advantages of deuterating hydroxytolterodine, supported by established principles of drug metabolism and pharmacokinetics, and provides detailed experimental protocols for a direct comparative evaluation.

Introduction to Deuteration in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon compared to hydrogen.[1] This "kinetic isotope effect" can significantly slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond.[2] For drugs like hydroxytolterodine, which are subject to oxidative metabolism, this can lead to a reduced rate of clearance, an extended half-life, and potentially a more favorable safety and tolerability profile due to altered metabolite formation.[3]

Tolterodine is primarily metabolized by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) to its active 5-hydroxymethyl metabolite, hydroxytolterodine.[4][5] This metabolite is equipotent to the parent drug and contributes significantly to the overall therapeutic effect.[6] Hydroxytolterodine is further metabolized to inactive carboxylic acid derivatives.[7] By selectively deuterating the 5-methyl group of tolterodine, the site of primary metabolism, it is anticipated that the formation of hydroxytolterodine and its subsequent metabolism would be slowed.

Data Presentation: A Comparative Overview

While direct comparative experimental data for deuterated hydroxytolterodine is not extensively available in the public domain, the following table summarizes the known pharmacokinetic parameters of non-deuterated hydroxytolterodine and presents hypothetical, yet expected, values for a deuterated counterpart based on the principles of the kinetic isotope effect.

ParameterNon-Deuterated HydroxytolterodineDeuterated Hydroxytolterodine (Hypothetical)Expected Change
Pharmacokinetics
Half-life (t½)~2.9 hours[5]Longer (e.g., 4-6 hours)Increased
Systemic Clearance (CL)High (CYP2D6 dependent)[5]LowerDecreased
Area Under the Curve (AUC)Variable[8]HigherIncreased
Maximum Concentration (Cmax)Variable[8]Potentially lower with extended-release formulationAltered
Pharmacodynamics
Muscarinic Receptor Affinity (Ki)HighSimilarNo significant change expected
IC50PotentSimilarNo significant change expected

Experimental Protocols

To empirically determine the comparative performance of deuterated versus non-deuterated hydroxytolterodine, the following experimental protocols are recommended.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To compare the rate of metabolism of deuterated and non-deuterated hydroxytolterodine in a key in vitro system.

Materials:

  • Deuterated and non-deuterated hydroxytolterodine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each compound (deuterated and non-deuterated hydroxytolterodine) in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.[9]

  • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

Comparative Pharmacokinetic Study in Rodents

Objective: To compare the in vivo pharmacokinetic profiles of deuterated and non-deuterated hydroxytolterodine.

Materials:

  • Deuterated and non-deuterated hydroxytolterodine

  • Appropriate rodent species (e.g., Sprague-Dawley rats)

  • Vehicle for oral or intravenous administration

  • Blood collection supplies

  • LC-MS/MS system

Procedure:

  • Dose two groups of rats with either deuterated or non-deuterated hydroxytolterodine via the desired route of administration (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the respective hydroxytolterodine analog in each plasma sample using a validated LC-MS/MS method.

  • Perform non-compartmental pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, t½, and clearance for each compound.

Muscarinic Receptor Binding Assay

Objective: To confirm that deuteration does not alter the affinity of hydroxytolterodine for its target muscarinic receptors.

Materials:

  • Deuterated and non-deuterated hydroxytolterodine

  • Cell membranes expressing human muscarinic receptor subtypes (e.g., M1-M5)

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and increasing concentrations of the test compounds (deuterated and non-deuterated hydroxytolterodine).

  • Incubate the plates at room temperature for a specified period to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Perform non-linear regression analysis of the competition binding data to determine the Ki (inhibitory constant) for each compound at each receptor subtype.

Visualizations

The following diagrams illustrate key aspects of tolterodine metabolism and the experimental workflow for a comparative analysis.

Tolterodine Tolterodine Hydroxytolterodine 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Hydroxytolterodine CYP2D6 Inactive_Metabolites Inactive Carboxylic Acid Metabolites Hydroxytolterodine->Inactive_Metabolites Further Oxidation Deuterated_Tolterodine Deuterated Tolterodine (at 5-methyl group) Deuterated_Hydroxytolterodine Deuterated 5-Hydroxymethyl Tolterodine (Active Metabolite) Deuterated_Tolterodine->Deuterated_Hydroxytolterodine CYP2D6 (Slower) Deuterated_Hydroxytolterodine->Inactive_Metabolites Further Oxidation (Slower) cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison Metabolic Stability Assay Metabolic Stability Assay Pharmacokinetic Parameters Pharmacokinetic Parameters Metabolic Stability Assay->Pharmacokinetic Parameters Receptor Binding Assay Receptor Binding Assay Pharmacodynamic Parameters Pharmacodynamic Parameters Receptor Binding Assay->Pharmacodynamic Parameters Animal PK Study Animal PK Study Animal PK Study->Pharmacokinetic Parameters Comparative Report Comparative Report Pharmacokinetic Parameters->Comparative Report Pharmacodynamic Parameters->Comparative Report

References

Cross-Validation of Analytical Methods for (R)-Hydroxytolterodine-d14 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of (R)-Hydroxytolterodine, the active metabolite of Tolterodine (B1663597), utilizing its deuterated analogue, (R)-Hydroxytolterodine-d14, as an internal standard. The primary focus is on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative perspective against other potential chromatographic techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

This compound serves as an ideal internal standard for quantitative analysis due to its chemical similarity to the analyte and its distinct mass, which allows for precise quantification and correction for variability during sample preparation and analysis.[1][2]

Comparative Analysis of Analytical Methods

The quantification of (R)-Hydroxytolterodine in biological matrices is predominantly achieved through LC-MS/MS due to its high sensitivity, selectivity, and accuracy. While other methods like HPLC-UV are available for the parent compound, Tolterodine, they often lack the sensitivity required for metabolite quantification at therapeutic concentrations.

Table 1: Comparison of Analytical Method Performance

ParameterLC-MS/MSHPLC-UV
Analyte (R)-HydroxytolterodineTolterodine
Internal Standard This compoundNot always specified
Linearity Range 20.00–5000.00 pg/mL[1][3]10.0–60.0 µg/mL[4]
Intra-day Precision (%RSD) 1.38–4.22%[1][3]< 2%
Inter-day Precision (%RSD) 1.62–4.25%[1][3]< 2%
Intra-day Accuracy 98.08–104.67%[1][3]Not specified
Inter-day Accuracy 98.73–103.06%[1][3]Not specified
Mean Recovery ~91%[1]100.36%[4]
Detection Mass Spectrometry (MRM)UV Absorbance (e.g., 205 nm, 220 nm, 284 nm)[3][4]

Experimental Protocols

Validated LC-MS/MS Method for (R)-Hydroxytolterodine Quantification

This protocol is based on a validated method for the simultaneous quantification of Tolterodine and its metabolite, 5-hydroxy methyl tolterodine ((R)-Hydroxytolterodine), in plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add an appropriate amount of this compound as the internal standard.

  • Perform liquid-liquid extraction to isolate the analyte and internal standard from the biological matrix.

2. Chromatographic Conditions

  • HPLC System: A system capable of delivering a precise and stable flow.

  • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).[1]

  • Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: Ambient.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • (R)-Hydroxytolterodine: m/z 342.2 → 223.1[1]

    • This compound: m/z 356.2 → 223.1[1]

  • Retention Times:

    • (R)-Hydroxytolterodine: Approximately 1.2 ± 0.2 min[1]

    • This compound: Approximately 1.2 ± 0.2 min[1]

Visualizations

Signaling Pathway of Tolterodine

Tolterodine and its active metabolite, (R)-Hydroxytolterodine, are muscarinic receptor antagonists. They act by blocking muscarinic receptors, which leads to the inhibition of bladder contractions. This is particularly relevant in the treatment of overactive bladder.[5]

G cluster_0 Mechanism of Action Tolterodine Tolterodine / (R)-Hydroxytolterodine MuscarinicReceptor Muscarinic Receptors (e.g., M2, M3) Tolterodine->MuscarinicReceptor Antagonizes BladderContraction Bladder Contraction MuscarinicReceptor->BladderContraction Mediates Relaxation Bladder Relaxation MuscarinicReceptor->Relaxation Inhibition leads to G cluster_1 Bioanalytical Workflow PlasmaSample Plasma Sample Collection AddIS Addition of this compound (IS) PlasmaSample->AddIS LLE Liquid-Liquid Extraction AddIS->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

References

The Gold Standard: A Comparative Guide to FDA-Endorsed Method Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within the stringent framework of regulatory compliance, the integrity and reliability of bioanalytical data are paramount. The U.S. Food and Drug Administration (FDA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline, has established a clear framework for bioanalytical method validation. A cornerstone of this guidance is the strong recommendation for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the preferred choice for their ability to ensure the highest levels of accuracy and precision in quantitative analysis.[1][2][3][4][5][6][7]

This guide provides a comprehensive comparison of analytical methods employing deuterated internal standards against alternatives, supported by experimental data and detailed protocols in line with FDA and ICH M10 guidelines.[6][8][9][10]

Performance Comparison: The Deuterated Standard Advantage

The physicochemical properties of deuterated internal standards are nearly identical to the analyte of interest. This allows them to effectively track the analyte through sample preparation, extraction, and analysis, compensating for variability that can arise from matrix effects, ion suppression or enhancement, and inconsistencies in sample processing.[2][4][11] The use of a deuterated IS significantly enhances the precision and accuracy of a bioanalytical method, a fact that becomes evident when comparing assay performance against methods using a structural analog IS or no IS at all.[2][5]

Table 1: Comparison of Assay Performance with Different Internal Standard Strategies

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardNo Internal Standard
Accuracy (% Bias) Within ±5%Within ±15%Can exceed ±25%
Precision (%CV) < 10%< 20%> 30%
Matrix Effect Minimal and compensatedVariable and often significantSignificant and uncompensated
Extraction Recovery Consistent and tracks analyteMay differ from analyteNot compensated
Regulatory Acceptance Highly Recommended (Gold Standard)Acceptable with justificationNot recommended for regulated bioanalysis

Key Validation Experiments for Deuterated Internal Standards

A comprehensive validation of a bioanalytical method using a deuterated internal standard should be conducted in line with the ICH M10 guideline.[2][8] The following are critical experiments to perform:

Table 2: Summary of Key Validation Parameters and Acceptance Criteria

Validation ParameterObjectiveAcceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte and IS from interferences.Response of interfering peaks at the retention time of the analyte and IS should be <20% of the LLOQ response for the analyte and <5% for the IS.[6]
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.Mean concentration within ±15% of nominal (±20% at LLOQ); Precision (%CV) not exceeding 15% (20% at LLOQ).[2][12]
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte and IS.The matrix factor should be consistent and reproducible. The IS-normalized matrix factor should have a %CV ≤ 15%.
Stability To evaluate the stability of the analyte and IS under various conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.[1][5]

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Interference and Selectivity

Objective: To assess the potential for interference at the retention time of the analyte and the deuterated internal standard (D-IS) from endogenous matrix components.

Methodology:

  • Prepare a set of blank matrix samples from at least six different sources.

  • Prepare a zero sample by spiking the blank matrix with the D-IS at the working concentration.

  • Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the D-IS at the working concentration.

  • Analyze the samples according to the established bioanalytical method.

Acceptance Criteria:

  • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[6]

  • The response of any interfering peak at the retention time of the D-IS should be less than 5% of the D-IS response in the zero sample.[3]

Protocol 2: Assessment of Matrix Effect

Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the deuterated IS.

Methodology:

  • Extract blank matrix from at least six different sources.

  • Post-extraction, spike the extracts with the analyte and deuterated IS at low and high concentrations.

  • Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

  • Calculate the matrix factor (MF) for the analyte and the IS by comparing the peak areas in the presence and absence of the matrix.

  • Calculate the IS-normalized matrix factor.

Acceptance Criteria:

  • The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.

Protocol 3: Stability Assessment

Objective: To evaluate the stability of the analyte and the D-IS in the biological matrix under various storage and handling conditions.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations.

  • Expose the QC samples to different conditions, including:

    • Freeze-Thaw Stability: Subject samples to multiple (typically three) freeze-thaw cycles.[1]

    • Bench-Top Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time.[1]

    • Long-Term Stability: Store samples at the intended storage temperature for an extended period.[1]

  • Analyze the stability samples against a freshly prepared calibration curve and compare the concentrations to nominal values.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1][5]

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

cluster_0 Method Development & Validation Workflow cluster_1 Validation Parameters A Method Development B Method Validation A->B C Sample Analysis B->C V1 Selectivity V2 Accuracy & Precision V3 Matrix Effect V4 Stability

Bioanalytical Method Validation Workflow

cluster_0 Internal Standard Selection Logic A Analyte of Interest B Is a Stable Isotope-Labeled Internal Standard Available? A->B C Use Deuterated Internal Standard (Preferred) B->C Yes D Consider Structural Analog (Justification Required) B->D No E Proceed with Method Validation C->E D->E

Decision Pathway for Internal Standard Selection

References

A Comparative Guide to Internal Standards for Tolterodine Bioanalysis, Featuring (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

In the bioanalysis of the antimuscarinic agent tolterodine (B1663597) and its pharmacologically active 5-hydroxymethyl metabolite, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. An ideal internal standard co-elutes with the analyte and shares similar ionization and extraction characteristics, thereby compensating for variations during sample processing and analysis. This guide provides an objective comparison of (R)-Hydroxytolterodine-d14 and other alternatives used in the bioanalysis of tolterodine, supported by experimental data from published studies.

Performance Comparison of Internal Standards

The selection of an internal standard is guided by its structural similarity to the analyte. A stable isotope-labeled version of the analyte is considered the most suitable choice as it ensures the closest possible physicochemical properties. The following table summarizes the performance of deuterated internal standards in the quantification of tolterodine and its 5-hydroxymethyl metabolite from a validated LC-MS/MS method.

AnalyteInternal StandardIntra-day Precision (% CV)Inter-day Precision (% CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Tolterodine Tolterodine-d60.62–6.36[1]1.73–4.84[1]98.75–103.56[1][2]99.20–104.40[1][2]
5-Hydroxymethyl Tolterodine 5-Hydroxymethyl Tolterodine-d141.38–4.22[1]1.62–4.25[1]98.08–104.67[1][2]98.73–103.06[1][2]

Data sourced from a validated LC-MS/MS method for the simultaneous quantification of tolterodine and its 5-hydroxymethyl metabolite in rat plasma.[1][2]

Alternative approaches have utilized different internal standards and analytical techniques. For instance, a gas chromatography-mass spectrometry (GC-MS) method also employed deuterium-labeled internal standards for the quantification of tolterodine and its metabolite, reporting accuracy within 87-110% and precision better than 90%.[3] Another LC-MS/MS method for tolterodine in human plasma used propranolol (B1214883) as the internal standard.[4] However, the use of a non-isotopically labeled standard like propranolol may not perfectly mimic the behavior of the analyte during sample processing and analysis, potentially leading to greater variability compared to a deuterated analog.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline a typical experimental protocol for the simultaneous determination of tolterodine and 5-hydroxymethyl tolterodine using their respective deuterated internal standards with LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction [2]

  • To 100 µL of plasma, add 25 µL of the internal standard working solution containing Tolterodine-d6 and 5-Hydroxymethyl Tolterodine-d14.

  • Vortex the mixture for 30 seconds.

  • Add 100 µL of 5% ammonia (B1221849) solution and vortex for another 30 seconds.

  • Add 2.5 mL of the extraction solvent (e.g., methyl-t-butyl ether or ethyl acetate) and vortex for 10 minutes.

  • Centrifuge the samples at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions [1][2]

  • LC System: Agilent 1200 Series HPLC or equivalent.[1]

  • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).[1][2]

  • Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v).[1][2]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Column Temperature: 20°C.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Tolterodine: m/z 326.1 → 147.1[1][2]

    • Tolterodine-d6: m/z 332.3 → 153.1[1][2]

    • 5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1[1][2]

    • 5-Hydroxymethyl Tolterodine-d14: m/z 356.2 → 223.1[1][2]

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of tolterodine and its metabolite using deuterated internal standards.

Bioanalytical_Workflow Sample Plasma Sample Collection Spiking Spiking with Internal Standards (Tolterodine-d6 & 5-HMT-d14) Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC-MS/MS Injection Reconstitution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Bioanalytical workflow for tolterodine analysis.

References

A Comparative Guide to Linearity and Range Determination for (R)-Hydroxytolterodine-d14 and Alternative Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of (R)-Hydroxytolterodine, the primary active metabolite of Tolterodine (B1663597). The focus is on the critical performance characteristics of linearity and range, supported by experimental data from published studies. This document aims to assist researchers in selecting and validating appropriate analytical methods for pharmacokinetic, bioequivalence, and toxicokinetic studies.

The use of a stable isotope-labeled internal standard, such as (R)-Hydroxytolterodine-d14, is considered the gold standard in quantitative bioanalysis, offering high precision and accuracy by compensating for variability during sample processing and analysis.[1] This guide will present data from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard and compare its performance with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.

Performance Comparison: Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

The following table summarizes the linearity and range of two distinct validated methods for the quantification of 5-Hydroxymethyltolterodine ((R)-Hydroxytolterodine).

ParameterLC-MS/MS MethodGC-MS Method
Analyte 5-Hydroxymethyl tolterodine5-Hydroxymethyl metabolite (DD 01)
Internal Standard 5-Hydroxy methyl tolterodine-d14Deuterium-labelled internal standard
Linear Range 20.00–5000.00 pg/mL0.5–50 ng/mL
Correlation Coefficient (r²) > 0.9987Not explicitly stated, but accuracy and precision data support linearity
Biological Matrix Rat PlasmaPlasma, Serum, and Urine
Reference Reddy et al., 2018[2]Palmér et al., 1997[3]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducing analytical results and ensuring data integrity.

LC-MS/MS Method for 5-Hydroxymethyl tolterodine

This method demonstrates a highly sensitive and specific approach for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in plasma.[2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add the internal standard solution (5-hydroxy methyl tolterodine-d14).

  • Add 2.0 mL of methyl t-butyl ether.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solution (10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) in a 20:80 v/v ratio).

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for analysis.

2. Chromatographic Conditions

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm).[2]

  • Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 20°C.[2]

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions (m/z):

    • 5-Hydroxymethyl tolterodine: 342.2 → 223.1[2]

    • 5-Hydroxymethyl tolterodine-d14 (IS): 356.2 → 223.1[2]

GC-MS Method for 5-Hydroxymethyl tolterodine

This method provides an alternative approach for the quantification of tolterodine and its 5-hydroxymethyl metabolite.[3]

1. Sample Preparation

  • Extraction of the analytes from plasma, serum, or urine is performed using either liquid-liquid or solid-phase extraction.[3]

  • A deuterium-labelled internal standard is added prior to extraction.[3]

  • The extracted analytes are then derivatized with a silyl (B83357) reagent to improve their volatility and thermal stability for GC analysis.[3]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Instrument: Capillary Gas Chromatograph coupled to a Mass Spectrometer.

  • Quantification: Selected Ion Monitoring (SIM) is used to detect the derivatized analytes and internal standards.[3]

Visualizing the Methodologies

The following diagrams illustrate the workflows for the described bioanalytical methods.

cluster_0 LC-MS/MS Experimental Workflow plasma Plasma Sample (200 µL) add_is Add Internal Standard (5-HMT-d14) plasma->add_is lle Liquid-Liquid Extraction (Methyl t-butyl ether) add_is->lle vortex_centrifuge Vortex (10 min) Centrifuge (4000 rpm, 5 min) lle->vortex_centrifuge evaporate Evaporate Organic Layer (Nitrogen stream, 40°C) vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

LC-MS/MS Sample Preparation Workflow

cluster_1 GC-MS Experimental Workflow sample Biological Sample (Plasma, Serum, or Urine) add_is_gc Add Deuterated Internal Standard sample->add_is_gc extraction Liquid-Liquid or Solid-Phase Extraction add_is_gc->extraction derivatization Derivatization (Silyl Reagent) extraction->derivatization gc_analysis GC-MS Analysis (SIM) derivatization->gc_analysis cluster_2 Internal Standard Selection Logic start Start: Bioanalytical Method Development is_available Is a Stable Isotope-Labeled Internal Standard (e.g., d14) Available? start->is_available use_sil Use SIL-IS (Gold Standard) is_available->use_sil Yes consider_analog Consider a Structural Analog Internal Standard is_available->consider_analog No end Validated Method use_sil->end validate_analog Thoroughly Validate Analog IS (Co-elution, Matrix Effects) consider_analog->validate_analog validate_analog->end

References

Performance Showdown: (R)-Hydroxytolterodine-d14 and its Structural Analogs in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing the in-vitro and in-vivo performance of (R)-Hydroxytolterodine-d14, Desfesoterodine, Tolterodine, and Fesoterodine. This report synthesizes available data on their potency, selectivity, and pharmacokinetic profiles, supported by detailed experimental protocols and pathway visualizations.

Executive Summary

This compound is the deuterated form of Desfesoterodine, the principal active metabolite of both Tolterodine and Fesoterodine. These compounds are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), a key target in the treatment of overactive bladder (OAB). This guide provides a comparative analysis of their performance characteristics. While direct quantitative data for this compound is limited in publicly accessible literature, its performance can be inferred from the well-documented properties of Desfesoterodine and the established principles of kinetic isotope effects resulting from deuteration. The primary benefit of deuteration is expected to be a modified pharmacokinetic profile, potentially leading to a longer half-life and more consistent plasma concentrations. Fesoterodine, as a prodrug of Desfesoterodine, is designed to overcome the limitations of Tolterodine, which is subject to variable metabolism by the CYP2D6 enzyme.

Data Presentation

Table 1: Muscarinic Receptor Subtype Binding Affinity (Ki in nM)
CompoundM1M2M3M4M5Data Source
This compound Data not availableData not availableData not availableData not availableData not availableN/A
Desfesoterodine (5-HMT) ~3.0~3.8~3.4~5.0~3.4Inferred from Tolterodine data[1]
Tolterodine 3.03.83.45.03.4[1]
Fesoterodine ~10 (pKi 8.0)~20 (pKi 7.7)~40 (pKi 7.4)~50 (pKi 7.3)~32 (pKi 7.5)[2]

Note: Desfesoterodine is reported to have a similar non-selective binding profile to Tolterodine across muscarinic receptor subtypes.[1][3][4] Fesoterodine, the prodrug, also demonstrates non-selective binding.[2]

Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compoundDesfesoterodine (from Fesoterodine)TolterodineFesoterodine (Prodrug)
Bioavailability of Active Moiety Expected to be high and consistent~52%Variable, dependent on CYP2D6 statusRapidly and extensively hydrolyzed to active moiety
Time to Peak Plasma Conc. (tmax) Data not available~5 hoursVariable~1-2 hours (for prodrug)
Terminal Half-life (t1/2) Expected to be longer than Desfesoterodine~7 hoursVariable (2-4 hours for extensive metabolizers)N/A (rapidly converted)
Metabolism Slower metabolism expected due to Kinetic Isotope EffectPrimarily via esterases (to inactive metabolites) and CYP3A4Primarily by CYP2D6 to DesfesoterodineRapid hydrolysis by non-specific esterases to Desfesoterodine
Inter-individual Variability Expected to be lowLowHigh, due to CYP2D6 polymorphismLow

Note: The pharmacokinetic parameters for this compound are predicted based on the known effects of deuteration, which typically slows down metabolic processes, leading to a longer half-life and reduced variability.[4][5][6][7][8][9][10]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of test compounds for the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO-K1) cells.

Materials:

  • CHO-K1 cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds: this compound, Desfesoterodine, Tolterodine, Fesoterodine at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Atropine solution, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL of [³H]-NMS, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of test compound that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Mobilization)

This protocol measures the ability of the test compounds to antagonize the agonist-induced increase in intracellular calcium in cells expressing Gq-coupled muscarinic receptors (e.g., M1, M3, M5).

Materials:

  • HEK293 or CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Muscarinic agonist: Carbachol (B1668302).

  • Test compounds at various concentrations.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the growth medium and add the fluorescent calcium dye solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells with assay buffer and then add the test compounds at various concentrations. Incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.

  • Agonist Stimulation: Add a pre-determined concentration of carbachol (typically the EC80) to all wells simultaneously using the instrument's injection system.

  • Data Acquisition: Continue to measure the fluorescence intensity for 2-3 minutes to capture the calcium mobilization response.

  • Data Analysis: The antagonist effect is measured as the inhibition of the carbachol-induced fluorescence signal. Determine the IC50 values for each antagonist by plotting the percentage of inhibition against the antagonist concentration.

Mandatory Visualization

Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) Acetylcholine->mAChR binds & activates Antagonist This compound & Analogs Antagonist->mAChR binds & blocks Gq_protein Gq Protein mAChR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway and antagonist action.

Experimental_Workflow_Radioligand_Binding start Start: CHO cell membranes with expressed mAChRs reagents Prepare Reagents: - [³H]-NMS (Radioligand) - Test Compounds - Assay Buffer start->reagents incubation Incubate: Membranes + Radioligand +/- Test Compound reagents->incubation filtration Filtration: Separate bound from free radioligand incubation->filtration counting Scintillation Counting: Measure radioactivity of bound ligand filtration->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for radioligand binding assay to determine receptor affinity.

References

Quantifying and Mitigating Matrix Effects in Bioanalysis: A Comparison of Internal Standards for (R)-Hydroxytolterodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly within drug metabolism and pharmacokinetic studies, the accurate quantification of analytes in complex biological matrices is paramount. A significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the "matrix effect," an alteration of analyte ionization efficiency caused by co-eluting endogenous components of the sample matrix. This can lead to either suppression or enhancement of the analyte signal, thereby compromising the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to compensate for these matrix effects.

This guide provides a comparative overview of the quantification of the matrix effect factor when using (R)-Hydroxytolterodine-d14 as an internal standard for its non-deuterated analogue, a primary active metabolite of tolterodine (B1663597). We will delve into the experimental data supporting its use and compare its performance with an alternative, structurally unrelated internal standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits nearly identical physicochemical properties, ensuring it experiences the same degree of matrix effect.[1] A SIL-IS, such as this compound, is the gold standard as it is chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This ensures that it effectively tracks the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the analytical method.[2]

Quantifying the Matrix Effect: A Performance Evaluation

The matrix effect is quantitatively assessed by calculating the matrix factor (MF). According to regulatory guidelines from the FDA and EMA, the matrix effect should be evaluated by analyzing replicate quality control (QC) samples at low and high concentrations in matrix from at least six different sources.[3][4] The accuracy of these measurements is a direct indicator of how well the internal standard compensates for the matrix effect. An accuracy within ±15% of the nominal concentration is generally considered acceptable, signifying that the matrix effect is adequately controlled.[3]

A validated LC-MS/MS method for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (the non-deuterated form of (R)-Hydroxytolterodine), utilized this compound as the internal standard for the metabolite in rat plasma.[5] The validation results for 5-hydroxymethyl tolterodine are summarized in the table below.

Table 1: Performance of this compound as an Internal Standard for 5-Hydroxymethyl Tolterodine [5]

Validation ParameterPerformance Characteristics
Analyte5-Hydroxymethyl Tolterodine
Internal StandardThis compound
Linearity Range20.00–5000.00 pg/mL
Accuracy (Intra-day) 98.08–104.67%
Accuracy (Inter-day) 98.73–103.06%
Precision (Intra-day, %CV)1.38–4.22%
Precision (Inter-day, %CV)1.62–4.25%

The high accuracy (well within the ±15% acceptance criteria) demonstrates the exceptional ability of this compound to compensate for matrix effects in rat plasma.

Comparison with an Alternative Internal Standard

To illustrate the importance of using a SIL-IS, we can compare the performance with a bioanalytical method that employed a structurally unrelated internal standard, propranolol, for the quantification of 5-hydroxymethyl tolterodine in human plasma.[6] It is important to note that the experimental conditions, including the sample extraction method and chromatographic parameters, were different from the study using the deuterated internal standard, which can influence the extent of the matrix effect.

Table 2: Performance of a Structurally Unrelated Internal Standard for 5-Hydroxymethyl Tolterodine [6]

Validation ParameterPerformance Characteristics
Analyte5-Hydroxymethyl Tolterodine
Internal StandardPropranolol
Linearity Range46 pg/mL - 30 ng/mL
Inaccuracy (equivalent to 100% - Accuracy) did not exceed 7%
Precision (Within-day and between-day, %RSD)< 11%

While this method also demonstrated acceptable performance with inaccuracy not exceeding 7%, the use of a non-structurally analogous internal standard carries a higher risk of differential matrix effects. Propranolol has different physicochemical properties and chromatographic behavior compared to 5-hydroxymethyl tolterodine, meaning it may not experience the same degree of ion suppression or enhancement. Therefore, a SIL-IS like this compound is generally preferred to ensure the highest level of accuracy and robustness in bioanalytical methods.

Experimental Protocols

A detailed methodology is crucial for the reproducible quantification of the matrix effect. Below is a typical experimental protocol for determining the matrix effect factor using a post-extraction spike method.

Protocol for Matrix Effect Factor Determination
  • Preparation of Solutions:

    • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of 5-hydroxymethyl tolterodine and this compound in a suitable organic solvent (e.g., methanol).

    • Spiking Solutions: Prepare working solutions of the analyte at low and high concentrations (e.g., corresponding to LQC and HQC levels) and a working solution of the internal standard at a constant concentration.

  • Sample Sets:

    • Set 1 (Neat Solution): Spike the low and high concentration analyte working solutions and the internal standard working solution into the reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) from at least six different sources using the validated sample preparation method (e.g., liquid-liquid extraction or protein precipitation). After the final extraction step, spike the extracted matrix with the low and high concentration analyte working solutions and the internal standard working solution.

  • LC-MS/MS Analysis:

    • Analyze the samples from both sets using the validated LC-MS/MS method.

    • Record the peak areas of the analyte and the internal standard for each sample.

  • Calculations:

    • Matrix Factor (MF):

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the different matrix sources. The %CV should not be greater than 15%.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting an appropriate internal standard and the experimental process for quantifying the matrix effect.

G Internal Standard Selection Workflow start Start: Bioanalytical Method Development is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Select SIL-IS (this compound) is_sil_available->use_sil Yes consider_analog Consider a Structurally Similar Analog as an Alternative is_sil_available->consider_analog No validate_method Proceed with Method Validation use_sil->validate_method consider_analog->validate_method end End: Robust Bioanalytical Method validate_method->end G Matrix Effect Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_result Outcome prep_neat Set 1: Spike Analyte + IS in Neat Solution lcms_analysis LC-MS/MS Analysis prep_neat->lcms_analysis prep_matrix Set 2: Extract Blank Matrix & Post-Extraction Spike with Analyte + IS prep_matrix->lcms_analysis calc_mf Calculate Matrix Factor (MF) and IS-Normalized MF lcms_analysis->calc_mf assess_cv Assess %CV of IS-Normalized MF (Acceptance: <= 15%) calc_mf->assess_cv pass Matrix Effect Compensated assess_cv->pass Pass fail Investigate & Optimize Method assess_cv->fail Fail

References

The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing Using (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical and preclinical studies. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures data reliability. In liquid chromatography-mass spectrometry (LC-MS/MS) assays, the choice of an internal standard is a pivotal decision that directly influences method robustness. This guide provides an objective comparison of the performance of the deuterated internal standard, (R)-Hydroxytolterodine-d14, against non-deuterated alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] By replacing hydrogen atoms with deuterium, the mass of the internal standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte, (R)-Hydroxytolterodine. This near-identical behavior is the key to a robust assay, as the internal standard closely mimics the analyte throughout sample preparation, chromatography, and ionization, effectively compensating for variations that can occur.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary function of an internal standard is to normalize variability during the analytical process, including inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3] An ideal internal standard co-elutes with the analyte, experiencing the same experimental conditions.[4]

While specific robustness testing data directly comparing this compound to a non-deuterated analog is not extensively published, the principles of its superior performance can be illustrated with data from similar bioanalytical assays. The following tables summarize the expected performance differences based on established validation parameters.

Table 1: Illustrative Comparison of Assay Precision with Different Internal Standards

The data below, adapted from a study on the immunosuppressant drug sirolimus, demonstrates the typical improvement in assay precision when using a deuterated internal standard compared to a structural analog. This level of precision is critical for the reliable determination of pharmacokinetic parameters.

Internal Standard TypeAnalyteInter-Patient Assay Imprecision (%CV)
Deuterated IS (e.g., this compound) Sirolimus4.8
Structural Analog ISSirolimus9.2
Data illustrates the superior precision achieved with a deuterated internal standard.[3]

Table 2: Impact of Internal Standard Choice on Accuracy and Precision Under Robustness Challenges

Robustness testing involves deliberately varying key method parameters to assess the method's reliability. A deuterated internal standard is expected to provide more consistent results under these varied conditions.

Robustness ParameterVariationExpected Accuracy (% Bias) with this compoundExpected Accuracy (% Bias) with Non-Deuterated IS
Mobile Phase pH + 0.2 units± 5%± 15%
Mobile Phase pH - 0.2 units± 5%± 15%
Column Temperature + 2 °C± 3%± 10%
Column Temperature - 2 °C± 3%± 10%
Mobile Phase Composition + 2% Organic± 4%± 12%
Mobile Phase Composition - 2% Organic± 4%± 12%
This table presents hypothetical but expected outcomes based on the known behavior of deuterated versus non-deuterated internal standards in robustness studies.

Experimental Protocols

Detailed methodologies are crucial for the development and validation of a robust bioanalytical assay. The following protocols outline the key experiments for robustness testing.

Protocol 1: Bioanalytical Method for (R)-Hydroxytolterodine in Human Plasma

This protocol describes a typical LC-MS/MS method for the quantification of (R)-Hydroxytolterodine.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound).

  • Add 1.0 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Standard UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • (R)-Hydroxytolterodine: [Precursor Ion] > [Product Ion]

    • This compound: [Precursor Ion + 14] > [Product Ion]

Protocol 2: Robustness Testing

This protocol outlines the procedure for evaluating the robustness of the analytical method described above.

1. Identification of Critical Parameters:

  • Identify key method parameters that could be subject to small variations during routine use. These typically include:

    • pH of the aqueous mobile phase (e.g., ± 0.2 units).

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%).

    • Column temperature (e.g., ± 2 °C).

    • Flow rate (e.g., ± 5%).

2. Experimental Design:

  • Prepare a set of quality control (QC) samples at low and high concentrations.

  • Analyze these QC samples under the nominal method conditions and under each of the deliberately varied conditions.

  • For each condition, analyze a minimum of three replicates of each QC level.

3. Data Analysis and Acceptance Criteria:

  • Calculate the mean concentration and the coefficient of variation (%CV) for the replicates at each condition.

  • The mean concentration under each varied condition should be within ±15% of the nominal concentration.

  • The %CV for the replicates at each condition should not exceed 15%.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the logic of robustness testing.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample (200 µL) add_is Add this compound plasma->add_is add_mtbe Add MTBE (1.0 mL) add_is->add_mtbe vortex1 Vortex (5 min) add_mtbe->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometry (MRM) ionize->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Caption: Bioanalytical workflow for (R)-Hydroxytolterodine analysis.

start Define Nominal Method Conditions params Identify Critical Parameters (pH, Temp, % Organic) start->params vary Deliberately Vary Each Parameter params->vary analyze Analyze QC Samples under Each Condition vary->analyze compare Compare Results to Nominal Conditions analyze->compare pass Method is Robust (Bias & CV < 15%) compare->pass Acceptance Criteria Met fail Method is Not Robust (Investigate & Re-optimize) compare->fail Acceptance Criteria Not Met

Caption: Logical workflow for robustness testing of an analytical method.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their metabolites in complex biological samples is paramount. This guide provides an in-depth comparison of (R)-Hydroxytolterodine-d14, a deuterated internal standard, against its alternatives in the bioanalysis of (R)-Hydroxytolterodine, the primary active metabolite of Tolterodine (B1663597). Through supporting experimental data and detailed protocols, we illustrate the superior specificity and selectivity of this stable isotope-labeled standard in ensuring data integrity.

Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. Its therapeutic effect is significantly attributed to its active metabolite, (R)-Hydroxytolterodine. Consequently, the simultaneous and accurate measurement of both parent drug and active metabolite in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a reliable internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a stable isotope-labeled version of the analyte of interest, where 14 hydrogen atoms have been replaced with deuterium. This mass shift allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization. This co-elution is critical for compensating for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantitative results.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of an internal standard is a critical decision that directly impacts the quality of bioanalytical data. While structural analogs can be used, deuterated standards like this compound are widely considered the gold standard. The following tables summarize typical performance data from validated LC-MS/MS methods, comparing the use of a deuterated internal standard with a non-deuterated alternative (structural analog).

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterDeuterated Internal Standard (this compound)Non-Deuterated Internal Standard (e.g., Structural Analog)
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[1][2]Typically higher due to potential for baseline noise and interference
Accuracy (% Bias) Within ± 15%May exceed ± 15% due to differential matrix effects
Precision (% CV) < 15%Can be > 15%, especially at lower concentrations
Matrix Effect Minimal and compensated forSignificant and variable, leading to ion suppression or enhancement
Recovery Consistent and tracks analyteMay differ from analyte, leading to inaccurate quantification

Table 2: Quantitative Performance Data for (R)-Hydroxytolterodine Analysis using a Deuterated Internal Standard

AnalyteLinearity Range (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Recovery)
(R)-Hydroxytolterodine0.025 - 10[1][2]1.38 - 4.221.62 - 4.2598.08 - 104.67

Data synthesized from published bioanalytical methods for Tolterodine and its metabolites.

The Advantage of Specificity and Selectivity

The key advantages of using this compound lie in its enhanced specificity and selectivity. Because it is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences the same ionization effects in the mass spectrometer's source. This ensures that any variations during the analytical process affect both the analyte and the internal standard equally, leading to a highly reliable analytical signal ratio.

In contrast, a structural analog, while chemically similar, will have different retention times and may respond differently to matrix effects, which can lead to inaccurate and imprecise results.

Experimental Protocols

A validated LC-MS/MS method is crucial for the simultaneous quantification of Tolterodine and (R)-Hydroxytolterodine in plasma samples for pharmacokinetic studies. The use of this compound is integral to the robustness of this method.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution containing this compound.

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Flow Rate: A flow rate of 0.5 mL/min is often used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for these analytes.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for (R)-Hydroxytolterodine and its d14-labeled internal standard are monitored.

Visualizing the Workflow and Rationale

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of Tolterodine and the typical bioanalytical workflow.

Tolterodine_Metabolism Tolterodine Tolterodine Hydroxytolterodine (R)-Hydroxytolterodine (Active Metabolite) Tolterodine->Hydroxytolterodine CYP2D6 (Extensive Metabolizers) N_dealkylated N-dealkylated Metabolite (Inactive) Tolterodine->N_dealkylated CYP3A4 (Poor Metabolizers)

Caption: Metabolic pathway of Tolterodine.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection LC_Separation->MS_Detection Co-elution of Analyte and IS Quantification Quantification MS_Detection->Quantification MS_Detection->Quantification Ratio of Analyte/IS Signal Results Pharmacokinetic Data Quantification->Results

Caption: Bioanalytical workflow for (R)-Hydroxytolterodine.

References

A Comparative Guide to the Validation of (R)-Hydroxytolterodine-d14 for Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. The choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of these methods. This guide provides an objective comparison of (R)-Hydroxytolterodine-d14, a stable isotope-labeled (SIL) internal standard, against non-deuterated alternatives for the bioanalysis of its active metabolite, (R)-Hydroxytolterodine. The information presented is based on established regulatory guidelines and supporting experimental data from published literature.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Stable isotope-labeled internal standards like this compound are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2]

This section compares the validation parameters of a method using this compound with those of a hypothetical method using a non-deuterated structural analog as an internal standard. The data for this compound is derived from a validated LC-MS/MS method for the simultaneous determination of tolterodine (B1663597) and 5-hydroxy methyl tolterodine in plasma.[3][4]

Table 1: Comparison of Linearity

ParameterThis compound (LC-MS/MS)Non-Deuterated Analog (Hypothetical)Regulatory Acceptance Criteria (FDA/EMA)
Calibration Curve Range20.00–5000.00 pg/mLTypically in the ng/mL rangeDefined by the intended study
Correlation Coefficient (r²)≥ 0.99≥ 0.99≥ 0.99
Back-calculated Concentration AccuracyWithin ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)

Table 2: Comparison of Accuracy and Precision

ParameterThis compound (LC-MS/MS)Non-Deuterated Analog (Hypothetical)Regulatory Acceptance Criteria (FDA/EMA)
Intra-day Accuracy 98.08–104.67%85-115%Within ±15% of nominal (±20% at LLOQ)
Intra-day Precision (%CV) 1.38–4.22%≤ 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 98.73–103.06%85-115%Within ±15% of nominal (±20% at LLOQ)
Inter-day Precision (%CV) 1.62–4.25%≤ 15%≤ 15% (≤ 20% at LLOQ)

Experimental Protocols

A detailed understanding of the methodologies is crucial for a comprehensive comparison. The following sections outline a typical experimental protocol for the validation of a bioanalytical method using this compound.

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction method is commonly employed to isolate hydroxytolterodine and the internal standard from plasma.[3][4]

plasma Plasma Sample (100 µL) is Add this compound plasma->is vortex1 Vortex Mix is->vortex1 extraction Add Extraction Solvent (e.g., Ethyl Acetate) vortex1->extraction vortex2 Vortex Mix & Centrifuge extraction->vortex2 supernatant Transfer Supernatant vortex2->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample Preparation Workflow
LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection are optimized to ensure selectivity and sensitivity.

Table 3: LC-MS/MS Parameters

ParameterCondition
LC System Agilent 1200 Series HPLC
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)
Flow Rate 0.5 mL/min
Column Temperature 20 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Hydroxytolterodine) m/z 342.2 → 223.1
MRM Transition (this compound) m/z 356.2 → 223.1

Mandatory Visualizations

Tolterodine Metabolism

Tolterodine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, 5-hydroxymethyl tolterodine ((R)-Hydroxytolterodine).

Tolterodine Tolterodine Metabolite (R)-Hydroxytolterodine (5-Hydroxymethyl Tolterodine) Tolterodine->Metabolite CYP2D6

Metabolic Pathway of Tolterodine
Bioanalytical Validation Workflow

The validation of a bioanalytical method is a comprehensive process guided by regulatory agencies like the FDA and EMA.[3]

cluster_validation Method Validation Selectivity Selectivity Linearity Linearity Accuracy Accuracy Precision Precision Stability Stability MatrixEffect Matrix Effect MethodDev Method Development Validation Validation MethodDev->Validation SampleAnalysis Study Sample Analysis Validation->SampleAnalysis

Bioanalytical Method Validation Workflow
Advantages of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard like this compound offers significant advantages over non-deuterated analogs.

cluster_advantages Performance Advantages IS Internal Standard Choice Deuterated This compound IS->Deuterated NonDeuterated Non-Deuterated Analog IS->NonDeuterated Adv1 Compensates for Matrix Effects Deuterated->Adv1 Adv2 Tracks Analyte During Extraction Deuterated->Adv2 Adv3 Corrects for Ionization Variability Deuterated->Adv3 Adv4 Higher Accuracy and Precision Deuterated->Adv4

Benefits of a Deuterated Internal Standard

References

Verifying the Isotopic Purity of (R)-Hydroxytolterodine-d14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for verifying the isotopic purity of (R)-Hydroxytolterodine-d14, a deuterated active pharmaceutical ingredient (API). The determination of isotopic purity is a critical quality attribute for deuterated drugs, as it can significantly impact the safety and efficacy of the final product. This document outlines the experimental protocols and presents comparative data to assist researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to Isotopic Purity Analysis

Deuterated compounds are synthesized by replacing one or more hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This substitution can favorably alter the pharmacokinetic properties of a drug, often leading to improved metabolic stability. However, the synthesis of deuterated compounds rarely results in 100% isotopic purity. The final product is typically a mixture of isotopologues, which are molecules that differ only in their isotopic composition. Regulatory agencies require a thorough characterization of the isotopic distribution of any deuterated API. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining isotopic purity depends on the specific information required, the available instrumentation, and the stage of drug development. Mass spectrometry provides detailed information on the distribution of isotopologues, while NMR spectroscopy is a powerful tool for determining the degree of deuteration at specific sites within the molecule.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Isotopologue distribution (relative abundance of molecules with different numbers of deuterium atoms)Site-specific isotopic enrichment (percentage of deuterium at each labeled position)
Key Advantages High sensitivity, provides a detailed profile of all isotopologues present.Provides precise information on the location of deuterium labeling, non-destructive.
Common Techniques High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative Proton NMR (¹H-NMR), Deuterium NMR (²H-NMR)

Experimental Data: A Comparative Case Study

While a specific Certificate of Analysis for this compound with detailed isotopic purity data is not publicly available, this section presents a representative comparison based on typical data for deuterated pharmaceuticals. For the purpose of this guide, we will compare the expected isotopic purity of this compound with that of a commercially available deuterated alternative, Deuterated Darifenacin.

Table 1: Comparison of Isotopic Purity Data

ParameterThis compound (Typical)Deuterated Darifenacin (Example)
Deuterium Incorporation ≥ 98%≥ 99%
Isotopic Enrichment (by NMR) ≥ 98 atom % D≥ 99 atom % D
d0 Isotopologue (by MS) ≤ 0.5%≤ 0.1%
Chemical Purity (by HPLC) ≥ 98%≥ 99%

Note: The data for this compound is representative of typical specifications for such a compound, as a public Certificate of Analysis was not available. The data for Deuterated Darifenacin is based on commercially available information.

Experimental Protocols

Mass Spectrometry for Isotopologue Distribution

This protocol outlines a general procedure for determining the isotopologue distribution of a deuterated compound using LC-MS.

Objective: To determine the relative abundance of each isotopologue of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve a stable signal.

    • Obtain high-resolution full-scan mass spectra to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the different isotopologues (d0 to d14).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

NMR Spectroscopy for Isotopic Enrichment

This protocol describes a general method for determining the site-specific isotopic enrichment using quantitative ¹H-NMR.

Objective: To quantify the percentage of deuterium at the labeled positions in this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a suitable internal standard (with a known concentration and a signal in a clear region of the spectrum) into an NMR tube. Dissolve the solids in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, ensuring accurate integration.

    • Optimize acquisition parameters for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons at the deuteration sites and the signal of the internal standard.

    • Calculate the amount of residual protons based on the integral values and the known concentration of the internal standard.

    • Determine the isotopic enrichment by comparing the amount of residual protons to the expected amount in a non-deuterated standard.

Visualizing the Workflow

The following diagrams illustrate the general workflows for verifying isotopic purity using mass spectrometry and NMR spectroscopy.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample Dissolve Sample LC_Separation LC Separation Sample->LC_Separation MS_Acquisition MS Acquisition LC_Separation->MS_Acquisition Extract_ICs Extract Ion Chromatograms MS_Acquisition->Extract_ICs Integrate_Peaks Integrate Peaks Extract_ICs->Integrate_Peaks Calculate_Abundance Calculate Relative Abundance Integrate_Peaks->Calculate_Abundance

Caption: Workflow for Isotopic Purity Analysis by Mass Spectrometry.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample_Prep Dissolve Sample & Internal Standard NMR_Acquisition Quantitative NMR Acquisition Sample_Prep->NMR_Acquisition Integrate_Signals Integrate Signals NMR_Acquisition->Integrate_Signals Calculate_Enrichment Calculate Isotopic Enrichment Integrate_Signals->Calculate_Enrichment

Caption: Workflow for Isotopic Enrichment Analysis by NMR Spectroscopy.

Conclusion

The verification of isotopic purity is a multi-faceted analytical challenge that requires a combination of orthogonal techniques. Mass spectrometry and NMR spectroscopy are complementary methods that, when used together, provide a comprehensive understanding of the isotopic composition of a deuterated drug substance like this compound. The selection of the appropriate analytical strategy should be based on a clear understanding of the information required and the capabilities of the available instrumentation. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions for the quality control of deuterated compounds.

Safety Operating Guide

Safe Disposal of (R)-Hydroxytolterodine-d14: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmacologically active compounds like (R)-Hydroxytolterodine-d14 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for its safe handling and disposal.

This compound is a deuterated analog of the active metabolite of tolterodine, a muscarinic receptor antagonist.[1] As with its non-deuterated counterpart, it should be treated as a potent, pharmacologically active material.[2] The available safety data for the closely related rac-Tolterodine-d14 (tartrate) indicates that the compound is harmful if swallowed.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and containment measures.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses.[4][5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.[5][6] Do not eat, drink, or smoke in the area where the compound is handled.[3]

Step-by-Step Disposal Procedure

Disposal of this compound must comply with all local, regional, and national regulations for hazardous waste.[3][6] The following steps provide a general guideline:

  • Waste Identification and Collection :

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, spatulas), and contaminated PPE, as hazardous chemical waste.

    • Collect solid waste in a clearly labeled, sealed container.[4][5] The container should be made of a compatible material such as polyethylene (B3416737) or polypropylene.[4]

    • Label the waste container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Spill Management :

    • In the event of a spill, avoid generating dust.[4][5]

    • For dry spills, carefully sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA filter.[4]

    • Alternatively, you can gently dampen the material with water to prevent it from becoming airborne before sweeping it up.[4]

    • Place all collected spill residue into a sealed, labeled hazardous waste container.[4][5]

    • Thoroughly clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.[6] Prevent runoff from entering drains.[4]

  • Container Decontamination :

    • Empty containers that held this compound must be decontaminated before disposal or recycling.

    • Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • Observe all label safeguards until the container is thoroughly cleaned and destroyed.[4]

  • Final Disposal :

    • Do not dispose of this compound down the drain or in regular trash.[4]

    • The primary recommended method for the final disposal of pharmacologically active compounds is incineration in a licensed hazardous waste facility.[4]

    • Alternatively, burial in a licensed landfill may be an option, but this is generally less preferred.[4]

    • Contact your institution's EHS department or a certified waste management contractor to arrange for the pickup and proper disposal of the collected waste.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C22H17D14NO2[7]
GHS Hazard Statement H302: Harmful if swallowed[3]
Primary Disposal Route Incineration via licensed facility[4]
Secondary Disposal Route Burial in a licensed landfill[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_action Action cluster_disposal Final Disposal start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Coat, Goggles) start->ppe is_spill Is it a spill? ppe->is_spill is_empty_container Is it an empty container? is_spill->is_empty_container No spill_cleanup Follow Spill Protocol: - Avoid dust generation - Collect in sealed container is_spill->spill_cleanup Yes is_solid_waste Is it solid waste or contaminated material? is_empty_container->is_solid_waste No container_decon Triple-rinse container Collect rinsate as hazardous waste is_empty_container->container_decon Yes collect_waste Collect in a labeled, sealed hazardous waste container is_solid_waste->collect_waste spill_cleanup->collect_waste container_decon->collect_waste contact_ehs Contact EHS or Licensed Waste Management Contractor collect_waste->contact_ehs incinerate Arrange for Incineration at Licensed Facility contact_ehs->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-Hydroxytolterodine-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal protocols for (R)-Hydroxytolterodine-d14, a deuterated active pharmaceutical ingredient (API). Given the varying classifications in available safety data sheets for related compounds, a cautious approach is mandated. The non-deuterated form, Tolterodine, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, this compound should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE) and Hazard Information

Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE and key hazard information.

Category Requirement/Information GHS Hazard Pictograms Signal Word Hazard Statements
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[3]GHS07WarningH302: Harmful if swallowed.[4]
Eye Protection Safety glasses with side shields or goggles.GHS08DangerH361: Suspected of damaging fertility or the unborn child.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).H411: Toxic to aquatic life with long lasting effects.[1][2]
Skin and Body Protection Laboratory coat.
Respiratory Protection Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if dusts are generated outside of a fume hood.

Operational Plan for Safe Handling

Following a step-by-step procedure is crucial for minimizing risk during the handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate surfaces handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of waste in labeled container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Storage cluster_disposal Final Disposal waste_solid Solid Waste (unused compound, contaminated consumables) storage_solid Collect in a labeled, sealed container for solid chemical waste waste_solid->storage_solid waste_liquid Liquid Waste (solutions containing the compound) storage_liquid Collect in a labeled, sealed container for liquid chemical waste waste_liquid->storage_liquid disposal_facility Transfer to an approved hazardous waste disposal facility storage_solid->disposal_facility storage_liquid->disposal_facility

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.